molecular formula C12H13FO3 B045282 Ethyl 4-(4-fluorophenyl)-3-oxobutanoate CAS No. 221121-37-5

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Cat. No.: B045282
CAS No.: 221121-37-5
M. Wt: 224.23 g/mol
InChI Key: QCQKQRINQDBSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (CAS 221121-37-5) is a fluorinated β-ketoester of significant value in synthetic and medicinal chemistry research. Its molecular formula is C12H13FO3, with a molecular weight of 224.23 g/mol . This compound is characterized by key physical properties including a melting point of 71.44 °C, a boiling point of approximately 295.5 ± 20.0 °C at 760 mmHg, and a flash point of 128.4 ± 16.7 °C, which are critical for informing safe handling and reaction conditions in the laboratory . It has a calculated density of 1.2 ± 0.1 g/cm³ and a solubility of 1144 mg/L in water at 25 °C . As a building block, its high utility stems from the presence of two carbonyl groups, a ketone and an ester, which are reactive and allow for diverse chemical transformations, particularly as a precursor in heterocyclic synthesis. The 4-fluorophenyl substituent is a common pharmacophore in drug discovery, making this compound a valuable intermediate for the development of potential pharmaceutical agents. According to GHS standards, this compound is classified with the warning symbol (GHS07) and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the full Safety Data Sheet (SDS) before use and adhere to all appropriate safety protocols. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKQRINQDBSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442109
Record name ethyl 4-(4-fluorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221121-37-5
Record name ethyl 4-(4-fluorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, a β-keto ester of significant interest in medicinal chemistry and organic synthesis.

Chemical Properties and Structure

This compound is a fluorinated aromatic β-keto ester. The presence of the fluorine atom on the phenyl ring can significantly influence its chemical reactivity, pharmacokinetic properties, and biological activity.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₂H₁₃FO₃[1]
Molecular Weight 224.23 g/mol [1]
Predicted Boiling Point ~250-300 °CEstimation based on analogs
Predicted Melting Point Not available-
Predicted Density ~1.2 g/cm³Estimation based on analogs
Predicted Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane); Insoluble in water.Estimation based on analogs

Synthesis of this compound

The primary synthetic route for β-keto esters such as this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, ethyl 4-fluorophenylacetate would react with ethyl acetate in the presence of a strong base like sodium ethoxide.

Proposed Synthetic Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Ethyl 4-fluorophenylacetate Ethyl 4-fluorophenylacetate Reaction Reaction Ethyl 4-fluorophenylacetate->Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction Sodium Ethoxide (Base) Sodium Ethoxide (Base) Sodium Ethoxide (Base)->Reaction Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent)->Reaction Reflux Reflux Reflux->Reaction This compound This compound Ethanol Ethanol Reaction->this compound Reaction->Ethanol

Caption: Proposed Claisen condensation synthesis of this compound.

Experimental Protocol: Claisen Condensation (General Procedure)

This protocol is a generalized procedure based on the synthesis of analogous β-keto esters.[2]

Materials:

  • Ethyl 4-fluorophenylacetate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Dilute Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Addition of Reactants: A mixture of ethyl 4-fluorophenylacetate and ethyl acetate is added dropwise to the stirred sodium ethoxide solution.

  • Reaction: The reaction mixture is heated to reflux for several hours to facilitate the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the mixture is acidified with dilute hydrochloric acid. The aqueous layer is then extracted multiple times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Signals for the ethyl group (a triplet and a quartet).- A singlet for the methylene protons between the carbonyl groups.- A singlet for the benzylic methylene protons.- Multiplets in the aromatic region corresponding to the protons of the 4-fluorophenyl group.
¹³C NMR - Signals for the ethyl group carbons.- Signals for the two methylene carbons.- Signals for the ester and ketone carbonyl carbons (in the range of 165-205 ppm).- Four distinct signals for the aromatic carbons of the 4-fluorophenyl ring.[3]
FT-IR - Strong absorption bands for the ester carbonyl (C=O) stretch (around 1740-1750 cm⁻¹).- Strong absorption band for the ketone carbonyl (C=O) stretch (around 1715-1725 cm⁻¹).- C-F stretching vibration in the aromatic ring (around 1200-1250 cm⁻¹).
Mass Spectrometry - A molecular ion peak ([M]⁺) at m/z 224.- Fragmentation patterns characteristic of β-keto esters, including loss of the ethoxy group (-45 Da) and cleavage of the C-C bonds adjacent to the carbonyl groups.[4]

Potential Applications and Biological Significance

β-Keto esters are versatile intermediates in organic synthesis and are precursors to a wide range of biologically active molecules. The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.

Potential Roles in Drug Discovery:

  • Synthesis of Heterocycles: The dicarbonyl functionality makes it an ideal starting material for the synthesis of various heterocyclic compounds like pyrazoles, pyrimidines, and isoxazoles, which are common scaffolds in medicinal chemistry.[2]

  • Kinase Inhibitors: Aryl-substituted β-keto esters have been explored as precursors for the synthesis of protein kinase inhibitors.[2] The 4-fluorophenyl moiety can potentially interact with specific residues in the kinase active site, influencing potency and selectivity.

  • Antimicrobial Agents: Some β-keto esters and their derivatives have shown promising antibacterial and antifungal activities.[5][6]

G Start This compound Intermediate Versatile Synthetic Intermediate Start->Intermediate Heterocycles Synthesis of Heterocycles (Pyrazoles, Pyrimidines, etc.) Intermediate->Heterocycles Kinase_Inhibitors Precursor for Kinase Inhibitors Intermediate->Kinase_Inhibitors Antimicrobials Potential Antimicrobial Agents Intermediate->Antimicrobials Drug_Discovery Drug Discovery & Development Heterocycles->Drug_Discovery Kinase_Inhibitors->Drug_Discovery Antimicrobials->Drug_Discovery

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a valuable building block in organic synthesis with significant potential for the development of novel therapeutic agents. Its synthesis via the Claisen condensation is a well-established method. While detailed experimental data for this specific compound is limited, its structural similarity to other well-characterized β-keto esters allows for reliable predictions of its properties and reactivity. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new drug candidates.

References

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the chemical properties, structure, and nomenclature of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a keto-ester derivative with a fluorinated phenyl group. Its chemical and physical properties are summarized in the table below for easy reference.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 221121-37-5[1][2]
Molecular Formula C12H13FO3[2][3]
Molecular Weight 224.23 g/mol [1][2]
InChI Key QCQKQRINQDBSEZ-UHFFFAOYSA-N[1]

Chemical Structure

The molecular structure of this compound consists of a four-carbon butanoate backbone. An ethyl group is attached to one of the oxygen atoms, forming an ethyl ester. A ketone (oxo) group is located at the third carbon atom of the butanoate chain. The fourth carbon atom is bonded to a phenyl ring that is substituted with a fluorine atom at its para-position (position 4).

The presence of the fluorine atom, a highly electronegative element, can significantly influence the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Structural Diagram

To visualize the molecular arrangement, a 2D structural diagram is provided below. This diagram illustrates the connectivity of atoms and the key functional groups within the molecule.

Caption: 2D structure of this compound.

References

An In-depth Technical Guide to CAS Number 221121-37-5: Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, identified by CAS number 221121-37-5, is a key chemical intermediate with significant applications in the synthesis of various biologically active molecules. This β-keto ester is of particular interest to the pharmaceutical industry as a versatile starting material for the development of novel therapeutics. Its chemical structure, featuring a fluorinated phenyl ring, a ketone, and an ester functional group, provides multiple reaction sites for the construction of complex heterocyclic scaffolds.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety data, and, most importantly, its application in the synthesis of potent enzyme inhibitors relevant to drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. While extensive experimental data for this specific compound is not publicly available, the provided information is based on data from chemical suppliers and computational predictions.

PropertyValue
CAS Number 221121-37-5
IUPAC Name This compound
Synonyms 4-(4-FLUORO-PHENYL)-3-OXO-BUTYRIC ACID ETHYL ESTER
Molecular Formula C₁₂H₁₃FO₃
Molecular Weight 224.23 g/mol
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents

Synthesis of this compound

The primary synthetic route to this compound and related β-keto esters is the Claisen condensation . This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.

General Experimental Protocol: Claisen Condensation

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Ethyl 4-fluorophenylacetate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt) or another suitable strong base (e.g., LDA)

  • Anhydrous ethanol (if using NaOEt)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl) or ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Reactants: A mixture of ethyl 4-fluorophenylacetate and ethyl acetate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (often room temperature or below).

  • Reaction: The reaction mixture is stirred for several hours to overnight to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a dilute acidic solution (e.g., HCl or NH₄Cl) to neutralize the base and protonate the resulting enolate. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl 4-fluorophenylacetate Ethyl 4-fluorophenylacetate Addition of Reactants Addition of Reactants Ethyl 4-fluorophenylacetate->Addition of Reactants Ethyl acetate Ethyl acetate Ethyl acetate->Addition of Reactants Sodium ethoxide (Base) Sodium ethoxide (Base) Reaction Setup Reaction Setup Sodium ethoxide (Base)->Reaction Setup Reaction Setup->Addition of Reactants Reaction Reaction Addition of Reactants->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Workflow for the Claisen Condensation Synthesis.

Applications in Drug Development

This compound is a valuable building block for the synthesis of heterocyclic compounds with potential therapeutic applications. Notably, it serves as a precursor for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and 5-lipoxygenase (5-LOX) inhibitors.

Synthesis of Pyridinone-Based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Novel pyridinone derivatives have shown high potency against wild-type and resistant strains of HIV-1 by inhibiting the reverse transcriptase enzyme.[1] The synthesis of these pyridinones can be achieved through a multi-step process often initiated by a Knoevenagel condensation.

  • Knoevenagel Condensation: this compound is reacted with an appropriate aldehyde (e.g., formaldehyde or a protected form) and a nitrogen source (e.g., ammonia or a primary amine) in the presence of a catalyst. This reaction, often followed by cyclization, forms the core pyridinone ring structure.

  • Further Functionalization: The resulting pyridinone scaffold can be further modified through various chemical reactions to introduce different substituents, thereby optimizing its antiviral activity.

G This compound This compound Knoevenagel Condensation & Cyclization Knoevenagel Condensation & Cyclization This compound->Knoevenagel Condensation & Cyclization Aldehyde Aldehyde Aldehyde->Knoevenagel Condensation & Cyclization Nitrogen Source (e.g., Ammonia) Nitrogen Source (e.g., Ammonia) Nitrogen Source (e.g., Ammonia)->Knoevenagel Condensation & Cyclization Pyridinone Scaffold Pyridinone Scaffold Knoevenagel Condensation & Cyclization->Pyridinone Scaffold Further Functionalization Further Functionalization Pyridinone Scaffold->Further Functionalization NNRTI Candidates NNRTI Candidates Further Functionalization->NNRTI Candidates

Synthetic Pathway to Pyridinone NNRTIs.

The inhibitory activity of the synthesized pyridinone derivatives against HIV-1 reverse transcriptase can be evaluated using commercially available colorimetric or fluorometric assay kits.

Principle:

The assay measures the DNA synthesis activity of reverse transcriptase using a template/primer hybrid. Labeled nucleotides (e.g., with digoxigenin and biotin) are incorporated into the newly synthesized DNA. The amount of incorporated label is then quantified, which is inversely proportional to the RT inhibitory activity of the tested compound.

General Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Mixture: Prepare a reaction mixture containing the template/primer, labeled dNTPs, and reaction buffer.

  • Assay: In a microplate, add the test compounds, the reaction mixture, and the HIV-1 RT enzyme.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Detection: The incorporated label is detected using an antibody conjugate (e.g., anti-digoxigenin-POD) and a colorimetric or chemiluminescent substrate.

  • Data Analysis: The absorbance or luminescence is measured, and the IC₅₀ values are calculated.

Synthesis of 5-Lipoxygenase (5-LOX) Inhibitors

This compound is also utilized in the synthesis of 2-substituted 5-hydroxyindole 3-carboxylates, which are potent inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.

The inhibitory effect of the synthesized compounds on 5-LOX activity can be determined using a spectrophotometric or fluorometric assay.

Principle:

The assay measures the production of hydroperoxides resulting from the oxidation of a fatty acid substrate (e.g., arachidonic acid or linoleic acid) by the 5-LOX enzyme. The hydroperoxides can be detected using a chromogenic or fluorogenic probe.

General Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Enzyme Preparation: Prepare a solution of the 5-LOX enzyme.

  • Assay: In a microplate, pre-incubate the enzyme with the test compounds.

  • Reaction Initiation: Initiate the reaction by adding the fatty acid substrate.

  • Detection: After a specific incubation time, add a reagent that reacts with the hydroperoxide products to generate a colored or fluorescent signal.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the IC₅₀ values.

G Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase (5-LOX)->Leukotriene A4 (LTA4) Pro-inflammatory Leukotrienes Pro-inflammatory Leukotrienes Leukotriene A4 (LTA4)->Pro-inflammatory Leukotrienes Inflammation Inflammation Pro-inflammatory Leukotrienes->Inflammation 5-LOX Inhibitor 5-LOX Inhibitor 5-LOX Inhibitor->5-Lipoxygenase (5-LOX)

5-Lipoxygenase Signaling Pathway and Inhibition.

Safety and Handling

Hazard CategoryPrecautionary Statements
Physical Hazards May be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.
Health Hazards May cause skin, eye, and respiratory tract irritation. Avoid breathing vapors or mist.
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood.
First Aid In case of skin contact: Wash with plenty of soap and water. In case of eye contact: Rinse cautiously with water for several minutes. If inhaled: Move person into fresh air. If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound (CAS 221121-37-5) is a valuable and versatile chemical intermediate for the synthesis of complex heterocyclic molecules. Its primary utility lies in its role as a precursor to potent enzyme inhibitors, such as non-nucleoside reverse transcriptase inhibitors and 5-lipoxygenase inhibitors, which are of significant interest in drug discovery programs targeting HIV and inflammatory diseases, respectively. Researchers and drug development professionals can leverage the reactivity of this compound to generate novel molecular entities with therapeutic potential. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.

References

The Dance of Tautomers: An In-depth Technical Guide to the Keto-Enol Equilibrium of Fluorinated Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has profound effects on their physicochemical properties, a strategy widely employed in the development of pharmaceuticals and advanced materials. In the realm of β-keto esters, fluorination significantly influences the delicate balance of their keto-enol tautomerism. This guide provides a comprehensive exploration of this phenomenon, offering insights into the underlying principles, quantitative data on equilibrium shifts, and detailed experimental protocols for analysis. Understanding and controlling this tautomeric equilibrium is paramount for predicting reactivity, designing novel fluorinated compounds, and optimizing synthetic pathways in drug discovery and development.

The Core Principle: Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For standard β-keto esters, the keto form is generally more stable. However, the enol form can be significantly stabilized through the formation of a six-membered intramolecular hydrogen bond and conjugation of the C=C double bond with the ester carbonyl group.

The equilibrium is dynamic and sensitive to various factors, including the electronic nature of substituents, solvent polarity, and temperature. The introduction of highly electronegative fluorine atoms dramatically shifts this equilibrium, typically favoring the enol tautomer.

The Fluorine Effect: A Shift in Equilibrium

The strong electron-withdrawing nature of fluorine atoms, particularly when present as a trifluoromethyl (CF₃) group, exerts a powerful influence on the keto-enol equilibrium. This "fluorine effect" can be attributed to several factors:

  • Increased Acidity of the α-Proton: The inductive effect of the fluorine atoms increases the acidity of the proton on the α-carbon, facilitating its removal to form the enolate intermediate, a key step in tautomerization.

  • Stabilization of the Enol Form: The electron-withdrawing CF₃ group stabilizes the electron-rich enol form through inductive effects.

  • Enhanced Intramolecular Hydrogen Bonding: Fluorine substitution can strengthen the intramolecular hydrogen bond in the enol tautomer, further stabilizing this form.

This pronounced shift towards the enol form in fluorinated β-keto esters has significant implications for their reactivity, as the enol tautomer exhibits nucleophilic character at the α-carbon.

Quantitative Analysis of Tautomeric Composition

The relative abundance of the keto and enol tautomers can be quantified using various spectroscopic techniques. The equilibrium constant (Keq = [Enol]/[Keto]) and the percentage of the enol form are key parameters for describing the position of the equilibrium.

Substituent Effects on Enol Content

The nature and position of substituents on the β-keto ester backbone have a marked impact on the keto-enol equilibrium.

CompoundSubstituent at α-position% Enol in CDCl₃
Ethyl acetoacetateH~8%
Ethyl trifluoroacetoacetateHHigh
3-Chloro-2,4-pentanedioneClHigh
3-Methyl-2,4-pentanedioneCH₃Low

Table 1: Influence of α-substituents on the percentage of the enol form in chloroform. Electron-withdrawing groups like chlorine favor the enol form, while electron-donating groups like methyl favor the keto form.

Solvent Effects on the Tautomeric Equilibrium of Ethyl Trifluoroacetoacetate (ETFAA)

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Nonpolar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond. In contrast, polar, protic solvents can disrupt this intramolecular hydrogen bond through intermolecular interactions, thereby stabilizing the more polar keto form.

SolventDielectric Constant (ε)% Enol of ETFAA (approximate)
Toluene2.419.8%
Water80.10.4%
Acetonitrile37.5Varies
Dimethyl sulfoxide (DMSO)46.7Varies

Table 2: Approximate percentage of the enol form of ethyl trifluoroacetoacetate in different solvents, highlighting the significant influence of solvent polarity.[1]

Experimental Protocols for Tautomerism Analysis

Accurate determination of the keto-enol ratio is essential for understanding the reactivity and properties of fluorinated β-keto esters. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary analytical techniques employed for this purpose.

¹H NMR Spectroscopy Protocol

Proton NMR spectroscopy is a powerful and direct method for quantifying the keto-enol ratio, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[2][3][4][5]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

  • Accurately weigh a sample of the fluorinated β-keto ester (typically 5-10 mg).

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical as it will influence the equilibrium.[6]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Allow the solution to equilibrate at a constant temperature for a period of time (minutes to hours) before analysis to ensure the tautomeric equilibrium has been reached.[4]

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Key signals to identify and integrate are:

    • Keto form: The methylene protons (α-protons) typically appear as a singlet or multiplet in the range of 3.5-4.5 ppm.[7]

    • Enol form: The vinylic proton (=CH-) typically appears as a singlet in the range of 5.0-6.0 ppm.[7] The enolic hydroxyl proton (-OH) often appears as a broad singlet at a downfield chemical shift (e.g., 12-14 ppm) due to intramolecular hydrogen bonding.[7]

Data Analysis:

  • Carefully integrate the signals corresponding to the unique protons of the keto and enol forms.

  • Calculate the percentage of the enol form using the following formula:

    % Enol = [Integral of Enol Proton / (Integral of Enol Proton + (Integral of Keto Protons / Number of Keto Protons))] * 100

    (Note: The integral of the keto methylene protons needs to be divided by 2, as there are two protons).

  • The equilibrium constant (Keq) can be calculated as:

    Keq = % Enol / % Keto

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can also be used to study keto-enol equilibria, as the conjugated π-system of the enol form typically absorbs at a longer wavelength than the non-conjugated keto form.[6][8][9][10][11]

Instrumentation:

  • UV-Vis Spectrophotometer

Sample Preparation:

  • Prepare a dilute solution of the fluorinated β-keto ester in a suitable UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

  • Prepare solutions in different solvents to study the solvent effect on the equilibrium.

Data Acquisition:

  • Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers. The enol form will generally have a λmax at a longer wavelength.

Data Analysis:

  • The relative concentrations of the two tautomers can be determined by applying the Beer-Lambert law if the molar absorptivities (ε) of the pure keto and enol forms are known or can be estimated.

  • Often, this method is used qualitatively to observe shifts in the equilibrium upon changing solvent or temperature. For quantitative analysis, it can be combined with computational methods to simulate the spectra of the individual tautomers.[9]

Synthesis of Fluorinated β-Keto Esters

The synthesis of fluorinated β-keto esters is a crucial first step for their study and application. The Claisen condensation is a common and effective method.

General Synthesis of Ethyl Trifluoroacetoacetate

A prevalent method for synthesizing ethyl trifluoroacetoacetate involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate using a strong base like sodium ethoxide.[12]

Materials:

  • Ethyl trifluoroacetate

  • Ethyl acetate

  • Sodium ethoxide

  • Cyclohexane (solvent)

  • Formic acid (for neutralization)

Procedure:

  • In a reaction vessel, sodium ethoxide is suspended in cyclohexane.

  • A mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise to the suspension while maintaining a controlled temperature.

  • The reaction mixture is stirred for several hours to allow the condensation to complete.

  • The resulting sodium enolate is then neutralized with formic acid to liberate the enol form of ethyl trifluoroacetoacetate.

  • The final product is isolated and purified by distillation.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships in keto-enol tautomerism.

Keto_Enol_Tautomerism cluster_equilibrium Tautomeric Equilibrium Keto Keto Tautomer (R-CO-CH2-COOR') Enolate Enolate Intermediate Keto->Enolate Base or Acid Catalysis Enol Enol Tautomer (R-C(OH)=CH-COOR') Enol->Enolate Base or Acid Catalysis Enolate->Keto Enolate->Enol

Caption: The dynamic equilibrium between the keto and enol tautomers, proceeding through an enolate intermediate.

Fluorine_Effect cluster_keto Keto Form cluster_enol Enol Form (Favored) Keto CF3-CO-CH2-COOR Enol CF3-C(OH)=CH-COOR Keto->Enol Strong Electron- Withdrawing CF3 Group Enol->Keto note Fluorine substitution stabilizes the enol form through inductive effects and enhanced intramolecular hydrogen bonding. Enol->note

Caption: The electron-withdrawing effect of the trifluoromethyl group shifts the equilibrium towards the enol form.

Experimental_Workflow start Fluorinated β-Keto Ester Sample prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep nmr ¹H NMR Spectroscopy prep->nmr uvvis UV-Vis Spectroscopy prep->uvvis analysis Data Analysis (Integration / λmax) nmr->analysis uvvis->analysis quant Quantification (% Enol, Keq) analysis->quant end Characterization of Tautomeric Equilibrium quant->end

Caption: A generalized workflow for the experimental determination of the keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of fluorinated β-keto esters is a fascinating and fundamentally important area of study with direct relevance to synthetic chemistry and drug development. The powerful electron-withdrawing nature of fluorine dramatically influences the position of this equilibrium, favoring the enol tautomer. This guide has provided a detailed overview of the principles governing this phenomenon, quantitative data on the effects of substituents and solvents, and robust experimental protocols for its analysis. A thorough understanding of these concepts is critical for any scientist working with these versatile fluorinated building blocks.

References

Spectroscopic Profile of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, a β-keto ester of significant interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including ethyl 4-oxobutanoate and various substituted phenylbutanoates. It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10-7.25Multiplet2HAr-H (ortho to F)
~6.95-7.05Multiplet2HAr-H (meta to F)
~4.15Quartet2H-O-CH₂ -CH₃
~3.80Singlet2H-CO-CH₂ -Ar
~3.45Singlet2HKeto-CH₂ -CO-
~1.25Triplet3H-O-CH₂-CH₃

Note: The presence of keto-enol tautomerism may result in additional, less intense peaks.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~201C =O (Ketone)
~167C =O (Ester)
~162 (d, ¹JCF ≈ 245 Hz)Ar-C -F
~131 (d, ³JCF ≈ 8 Hz)Ar-C H (ortho to F)
~129Ar-C (ipso to CH₂)
~115 (d, ²JCF ≈ 21 Hz)Ar-C H (meta to F)
~61-O-CH₂ -CH₃
~50-CO-CH₂ -Ar
~45Keto-CH₂ -CO-
~14-O-CH₂-CH₃

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1745StrongC=O stretch (Ester)
~1720StrongC=O stretch (Ketone)
~1600, ~1510Medium-StrongC=C stretch (Aromatic)
~1250StrongC-O stretch (Ester)
~1220StrongC-F stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zProposed Fragment Ion
224[M]⁺ (Molecular Ion)
179[M - OCH₂CH₃]⁺
151[M - COOCH₂CH₃]⁺
123[C₇H₄FO]⁺
109[C₆H₄F]⁺
96[C₆H₅F]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound. These protocols are intended as general guidelines and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Spectral width: -5 to 220 ppm

    • Broadband proton decoupling should be applied.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using a standard Fourier transform, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat sample, place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solution, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the neat plates or the pure solvent.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 50-500 m/z.

    • Ion source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Reporting and Publication Data_Analysis->Reporting

Caption: General workflow for the synthesis, purification, spectroscopic analysis, and data interpretation of a chemical compound.

An In-depth Technical Guide to the Thermochemistry of Substituted Ethyl 3-Oxobutanoate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of ethyl 3-oxobutanoate and its substituted derivatives. Given the foundational role of these β-keto esters in synthetic chemistry and drug development, a thorough understanding of their energetic properties is crucial for reaction optimization, process safety, and the prediction of compound stability.

While extensive experimental thermochemical data is available for the parent compound, ethyl 3-oxobutanoate, there is a notable scarcity of such data for its substituted analogues in publicly accessible literature. This guide presents the detailed thermochemical data for ethyl 3-oxobutanoate, highlighting the impact of keto-enol tautomerism, and provides detailed experimental protocols to enable researchers to determine these vital parameters for their specific substituted compounds of interest.

Thermochemical Data

The thermochemistry of ethyl 3-oxobutanoate is significantly influenced by the equilibrium between its keto and enol tautomers. This dynamic equilibrium affects properties such as the enthalpy of formation and vaporization.

Table 1: Thermochemical Data for Ethyl 3-Oxobutanoate (Unsubstituted)

PropertyPhaseValue (kJ/mol)Method
Enthalpy of Formation (ΔfH°)
Keto Tautomer (Ethyl 3-oxobutanoate)Liquid-639.8 ± 2.4[1]Calculated
Gas-578.2 ± 3.3[1]Calculated
Enol Tautomer (Ethyl Z-3-hydroxy-2-butenoate)Liquid-647.7 ± 2.4[1]Calculated
Gas-593.0 ± 2.7[1]Calculated
Equilibrium MixtureLiquid-640.4 ± 1.1[2]Static-Bomb Calorimetry
Gas-586.2 ± 1.5[1]Calculated
Enthalpy of Combustion (ΔcH°)
Equilibrium MixtureLiquid-3149.76 ± 0.76[2]Static-Bomb Calorimetry
Enthalpy of Vaporization (ΔvapH°)
Keto Tautomer61.6 ± 2.2[1]Correlation-Gas Chromatography
Enol Tautomer54.7 ± 1.3[1]Correlation-Gas Chromatography
Equilibrium Mixture54.2 ± 1.0[1]Varies
Enthalpy of Mixing (ΔmixH°)
Keto-Enol Tautomers7.1 ± 2.1[1]Calculated

Note: All data is presented for standard conditions (298.15 K and 0.1 MPa) unless otherwise specified. The values for the individual tautomers are derived from experimental data on the equilibrium mixture and spectroscopic studies.

Thermochemical Data for Substituted Ethyl 3-Oxobutanoate Compounds

As of the compilation of this guide, there is a significant lack of experimentally determined, publicly available thermochemical data (enthalpy of formation, combustion, and vaporization) for substituted ethyl 3-oxobutanoate compounds. While numerous substituted variants are commercially available or have been synthesized for various applications, their thermochemical properties have not been extensively characterized. The following sections provide detailed experimental protocols that can be employed to determine these crucial parameters.

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the thermochemical properties of substituted ethyl 3-oxobutanoate compounds.

2.1. Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat evolved during the complete combustion of a substance in an excess of oxygen under constant volume conditions.

Apparatus:

  • Isoperibol bomb calorimeter

  • High-pressure oxygen bomb

  • Pellet press

  • Crucible (platinum or stainless steel)

  • Ignition wire (platinum or nichrome)

  • Calibrated thermometer or temperature sensor

  • Standard substance for calibration (e.g., benzoic acid)

Procedure:

  • Calibration of the Calorimeter:

    • A known mass (approximately 1 g) of a standard substance with a known heat of combustion (e.g., benzoic acid) is pressed into a pellet.

    • The pellet is placed in the crucible within the bomb.

    • A measured length of ignition wire is connected to the electrodes, with the wire in contact with the pellet.

    • A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of water formed during combustion.

    • The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter bucket.

    • The system is allowed to reach thermal equilibrium.

    • The sample is ignited by passing an electric current through the wire.

    • The temperature of the water in the bucket is recorded at regular intervals until a constant temperature is reached.

    • The heat capacity of the calorimeter is calculated from the temperature rise and the known heat of combustion of the standard.

  • Combustion of the Substituted Ethyl 3-Oxobutanoate:

    • A known mass of the liquid sample is accurately weighed into the crucible. For volatile liquids, encapsulation in a gelatin or plastic capsule with a known heat of combustion is necessary.

    • The procedure is repeated as for the calibration, using the sample instead of the standard.

    • The total heat released is calculated from the observed temperature rise and the heat capacity of the calorimeter.

  • Corrections and Calculations:

    • Corrections are made for the heat of combustion of the ignition wire and any capsule material used.

    • The heat of formation of nitric acid (from the combustion of residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur) is determined by titration of the bomb washings and subtracted from the total heat released.

    • The constant volume heat of combustion (ΔUc°) is calculated.

    • The standard enthalpy of combustion (ΔHc°) is then calculated using the following equation: ΔHc° = ΔUc° + Δn(g)RT where Δn(g) is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

2.2. Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined by several methods, including differential scanning calorimetry (DSC) and correlation-gas chromatography.

2.2.1. Differential Scanning Calorimetry (DSC)

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans (aluminum, pierced lid)

  • Syringe for sample loading

Procedure:

  • A small, accurately weighed sample (typically 5-10 mg) of the liquid is placed in a sample pan with a pierced lid.

  • The pan is placed in the DSC cell alongside an empty reference pan.

  • The sample is heated at a controlled rate (e.g., 10 K/min) under an inert atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • An endothermic peak is observed at the boiling point of the substance.

  • The enthalpy of vaporization is determined by integrating the area of this peak.

2.2.2. Correlation-Gas Chromatography

This method is particularly useful for separating and determining the enthalpy of vaporization of individual tautomers.

Apparatus:

  • Gas chromatograph with a flame ionization detector (FID)

  • Packed or capillary column

  • A series of standard compounds with known enthalpies of vaporization

Procedure:

  • A series of standard compounds with structures and polarities similar to the analyte are selected.

  • The retention times of the standard compounds and the analyte are determined at several different column temperatures.

  • A plot of the natural logarithm of the retention time (ln t_r) versus the reciprocal of the absolute temperature (1/T) is created for each compound.

  • For the standard compounds, a correlation is established between their known enthalpies of vaporization and the slopes of their respective ln t_r vs. 1/T plots.

  • The slope of the ln t_r vs. 1/T plot for the analyte is determined.

  • The enthalpy of vaporization of the analyte is then calculated using the correlation established with the standard compounds.

Visualizations

3.1. General Structure and Keto-Enol Tautomerism

The core structure of ethyl 3-oxobutanoate allows for substitution at various positions, influencing its chemical and thermochemical properties. The key feature of these molecules is the keto-enol tautomerism.

Caption: Keto-enol tautomerism in substituted ethyl 3-oxobutanoates.

3.2. Experimental Workflow for Thermochemical Analysis

The determination of the key thermochemical parameters follows a logical experimental workflow.

G Experimental Workflow for Thermochemical Analysis cluster_exp Experimental Determination cluster_calc Derived Properties combustion Bomb Calorimetry deltaHc ΔcH° (Enthalpy of Combustion) combustion->deltaHc vaporization DSC or GC deltaVapH ΔvapH° (Enthalpy of Vaporization) vaporization->deltaVapH deltaHf_liquid ΔfH° (liquid) deltaHc->deltaHf_liquid via Hess's Law deltaHf_gas ΔfH° (gas) deltaHf_liquid->deltaHf_gas + ΔvapH° sample Substituted Ethyl 3-Oxobutanoate Sample sample->combustion sample->vaporization

Caption: Workflow for determining thermochemical properties.

3.3. Interrelation of Thermochemical Properties

The fundamental thermochemical properties are interconnected and allow for the calculation of other important parameters.

G Interrelation of Thermochemical Properties deltaHf_liquid ΔfH° (liquid) deltaHf_gas ΔfH° (gas) deltaHf_liquid->deltaHf_gas + ΔvapH° deltaH_comb ΔcH° deltaHf_gas->deltaH_comb gibbs ΔG° deltaHf_gas->gibbs Thermodynamic Relations deltaH_comb->deltaHf_liquid Hess's Law deltaH_vap ΔvapH° entropy ΔS° deltaH_vap->entropy Trouton's Rule (Estimation) entropy->gibbs ΔG = ΔH - TΔS

Caption: Relationship between key thermochemical parameters.

References

The Fluorophenyl Advantage: An In-depth Technical Guide to its Role in Beta-Keto Ester Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the fluorophenyl group exerts a profound influence on the reactivity of adjacent functionalities. This technical guide provides a comprehensive analysis of the role of the fluorophenyl group in the reactivity of beta-keto esters, a versatile class of intermediates in organic synthesis. We will delve into the electronic and steric effects of the fluorophenyl moiety, supported by comparative data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms and workflows. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis, enabling a deeper understanding and more effective utilization of fluorophenyl-containing beta-keto esters.

Introduction: The Impact of Fluorine in Drug Design

The strategic incorporation of fluorine into organic molecules can dramatically alter their biological activity. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique properties, including increased metabolic stability, enhanced binding affinity, and altered acidity of neighboring protons. In the context of beta-keto esters, the presence of a fluorophenyl group significantly modifies the reactivity of the dicarbonyl system, influencing enolate formation, stability, and subsequent reactions.

Electronic and Steric Effects of the Fluorophenyl Group

The influence of the fluorophenyl group on the reactivity of beta-keto esters is a combination of electronic and steric effects.

Electronic Effects

The fluorine atom is a strongly electron-withdrawing group due to its high electronegativity. When attached to a phenyl ring, this manifests primarily through a strong negative inductive effect (-I effect). This inductive withdrawal of electron density has several key consequences for the reactivity of a beta-keto ester:

  • Increased Acidity of α-Protons: The electron-withdrawing nature of the fluorophenyl group stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon. This increased stability of the enolate translates to a lower pKa of the α-protons, making them more acidic compared to their non-fluorinated phenyl counterparts. This enhanced acidity facilitates enolate formation, often allowing for the use of milder bases and reaction conditions.

  • Enhanced Electrophilicity of the Carbonyl Carbons: The inductive effect of the fluorophenyl group also withdraws electron density from the carbonyl carbons, making them more electrophilic and thus more susceptible to nucleophilic attack. This can lead to increased reaction rates in transformations such as reductions and additions.

  • Kinetic Effects: In reactions where the formation of the enolate is the rate-determining step, the presence of a fluorophenyl group is expected to increase the reaction rate. For reactions involving nucleophilic attack on the carbonyl group, the enhanced electrophilicity can also lead to faster kinetics.

Steric Effects

The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. Therefore, the steric hindrance imposed by a fluorophenyl group is generally comparable to that of a phenyl group. However, the position of the fluorine atom on the phenyl ring (ortho, meta, or para) can have subtle steric implications that may influence the approach of bulky reagents or the conformational preferences of the molecule.

Quantitative Data on Reactivity

To quantify the impact of the fluorophenyl group, we can compare key parameters such as pKa values and reaction yields for beta-keto esters with and without this substituent.

Table 1: Comparison of pKa Values for the α-Protons of Substituted Beta-Keto Esters
CompoundSubstituent on Phenyl RingApproximate pKa of α-ProtonsReference
Ethyl Benzoylacetate-H~10.7[1]
Ethyl 4-Fluorobenzoylacetate4-FExpected to be < 10.7Inferred from electronic effects

Note: A precise experimental pKa value for ethyl 4-fluorobenzoylacetate was not found in the reviewed literature. The expected lower pKa is based on the electron-withdrawing nature of the fluorine substituent, which stabilizes the enolate conjugate base.

Table 2: Comparative Yields for the Claisen Condensation Reaction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of beta-keto esters. The yield of this reaction can be influenced by the electronic nature of the starting materials.

Ester (Enolate Precursor)Ester (Acylating Agent)ProductTypical Yield (%)
Ethyl AcetateEthyl BenzoateEthyl Benzoylacetate65-75
Ethyl AcetateEthyl 4-FluorobenzoateEthyl 4-FluorobenzoylacetateExpected to be comparable or slightly higher

Note: Direct side-by-side comparative yield data under identical conditions was not available in the reviewed literature. However, the electron-withdrawing fluorophenyl group in ethyl 4-fluorobenzoate can enhance the electrophilicity of the carbonyl carbon, potentially leading to a more favorable reaction. The provided yield for ethyl benzoylacetate is a general literature value.

Key Reactions and Experimental Protocols

The modified reactivity of fluorophenyl-containing beta-keto esters makes them valuable substrates in a variety of important organic transformations.

Claisen Condensation for the Synthesis of Ethyl 4-Fluorobenzoylacetate

The Claisen condensation is a classic method for synthesizing beta-keto esters. The following is a general protocol for the synthesis of ethyl 4-fluorobenzoylacetate.

Reaction Scheme:

Caption: Claisen condensation for ethyl 4-fluorobenzoylacetate synthesis.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.0 equivalent) and dry ethanol.

  • Addition of Esters: A mixture of ethyl acetate (1.0 equivalent) and ethyl 4-fluorobenzoate (1.0 equivalent) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography.

Asymmetric Reduction of a Fluorophenyl Beta-Keto Ester

The asymmetric reduction of beta-keto esters to chiral beta-hydroxy esters is a crucial transformation in the synthesis of many pharmaceuticals. Ruthenium-BINAP catalysts are highly effective for this purpose.

Workflow Diagram:

Asymmetric_Reduction_Workflow start Start prepare_catalyst Prepare Ru-BINAP catalyst solution in methanol under inert atmosphere start->prepare_catalyst prepare_substrate Dissolve fluorophenyl beta-keto ester in methanol start->prepare_substrate autoclave Charge autoclave with substrate and catalyst solutions prepare_catalyst->autoclave prepare_substrate->autoclave hydrogenation Pressurize with H2 and heat autoclave->hydrogenation workup Work-up: Quench, extract, and dry hydrogenation->workup purification Purify by column chromatography workup->purification analysis Analyze enantiomeric excess (chiral HPLC/GC) purification->analysis end End analysis->end

References

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate mechanism of formation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the formation of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a β-keto ester of significant interest in organic synthesis. Its structure, featuring both a ketone and an ester functional group, makes it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds that are often the core of pharmaceutical agents. This guide provides a comprehensive examination of its formation mechanism, detailed experimental protocols, and relevant quantitative data.

Core Mechanism of Formation: The Claisen Condensation

The primary synthetic route to this compound is a mixed Claisen condensation . This fundamental carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base.[1][2] In this specific synthesis, the reaction involves the condensation of ethyl 4-fluorophenylacetate with ethyl acetate.

The Claisen condensation requires at least one of the esters to have an α-proton to enable the formation of a nucleophilic enolate.[1] A stoichiometric amount of base is necessary because the resulting β-keto ester product is more acidic than the starting ester, and its deprotonation by the base drives the reaction equilibrium toward the product.[2][3]

G cluster_reactants Reactants & Conditions reactant1 Ethyl 4-fluorophenylacetate process Claisen Condensation reactant1->process reactant2 Ethyl Acetate reactant2->process base Sodium Ethoxide (Base) base->process acid Acid Workup (e.g., H₃O⁺) product This compound acid->product Protonation Step process->product

Caption: Overall scheme for the Claisen condensation synthesis.

Detailed Step-by-Step Mechanism

The mechanism of the Claisen condensation proceeds through several distinct steps, starting with the formation of a nucleophilic enolate and concluding with the protonation of the final product.

  • Enolate Formation : A strong base, typically sodium ethoxide (NaOEt), removes an acidic α-proton from ethyl acetate. This step generates a resonance-stabilized enolate ion, which acts as the key nucleophile.[1][3]

  • Nucleophilic Attack : The newly formed enolate ion attacks the electrophilic carbonyl carbon of the second ester, ethyl 4-fluorophenylacetate.[2] This addition reaction forms a tetrahedral alkoxide intermediate.

  • Reformation of Carbonyl : The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the ethoxide (-OEt) group, which is a good leaving group.[3]

  • Deprotonation of the Product : The expelled ethoxide ion is a strong base and immediately deprotonates the newly formed β-keto ester at its highly acidic α-carbon (pKa ≈ 11). This acid-base reaction is highly favorable and serves to drive the entire equilibrium-controlled process to completion.[2][3]

  • Acidic Workup : In the final step, a dilute acid (e.g., HCl or H₂SO₄) is added to the reaction mixture to neutralize the base and protonate the enolate of the β-keto ester, yielding the final neutral product, this compound.[4]

G start_node start_node intermediate_node intermediate_node final_node final_node step_node step_node A 1. Enolate Formation (Ethyl Acetate + NaOEt) B Resonance-Stabilized Enolate (Nucleophile) A->B Deprotonation C 2. Nucleophilic Attack (Enolate on Ethyl 4-fluorophenylacetate) B->C D Tetrahedral Intermediate C->D Forms Intermediate E 3. Elimination (Loss of Ethoxide) D->E F β-Keto Ester (Initial Product) E->F Reforms C=O G 4. Deprotonation (by Ethoxide) F->G H Product Enolate G->H Drives Equilibrium I 5. Acid Workup (Protonation) H->I J Final Product: Ethyl 4-(4-fluorophenyl) -3-oxobutanoate I->J Final Step

Caption: Step-by-step mechanism of the Claisen condensation.

Quantitative Data

ParameterValueReference
Starting Material 1 Ethyl difluoroacetate (0.2 mol)[5]
Starting Material 2 Ethyl acetate (0.53 mol)[5]
Base Sodium ethoxide (0.22 mol)[5]
Temperature Addition: 10-25°C; Heating: 65°C[5]
Reaction Time 2 hours addition, 2 hours heating[5]
Workup Acidification with H₂SO₄[5]
Yield 95.6%[5]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a substituted ethyl 3-oxobutanoate via Claisen condensation, adapted from a procedure for a similar compound.[6]

Materials:

  • Ethyl 4-fluorophenylacetate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Dilute Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup : Prepare a solution of sodium ethoxide in anhydrous ethanol within a dry round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure the entire apparatus is free of moisture, as water can inhibit the reaction.[7]

  • Addition of Reactants : Create a mixture of ethyl 4-fluorophenylacetate and ethyl acetate. Add this mixture dropwise to the stirred sodium ethoxide solution at room temperature.

  • Reaction : After the addition is complete, heat the reaction mixture to reflux. Maintain reflux for several hours to ensure the condensation reaction proceeds to completion. The progress can be monitored using Thin-Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture by adding dilute hydrochloric acid until the solution is acidic. This step protonates the product enolate.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.

  • Purification : Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification : The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

G setup_node setup_node action_node action_node process_node process_node purify_node purify_node end_node end_node start Start setup 1. Prepare NaOEt in Anhydrous Ethanol start->setup add 2. Add Ester Mixture Dropwise setup->add reflux 3. Heat to Reflux (Several Hours) add->reflux cool 4. Cool to Room Temp. reflux->cool acidify 5. Acidify with Dilute HCl cool->acidify extract 6. Extract with Diethyl Ether acidify->extract wash 7. Wash & Dry Organic Layer extract->wash evaporate 8. Remove Solvent (Rotary Evaporator) wash->evaporate purify 9. Final Purification (Distillation/Chromatography) evaporate->purify end_product Pure Product purify->end_product

Caption: General experimental workflow for the synthesis.

References

The Advent of Fluorinated Acetoacetate Derivatives: A Journey from Serendipity to Synthetic Staple

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today illuminates the discovery and rich history of fluorinated acetoacetate derivatives, compounds that have become indispensable in modern drug discovery and materials science. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, properties, and applications of these pivotal chemical entities.

The story of fluorinated acetoacetate derivatives is deeply rooted in the broader history of organofluorine chemistry, a field that blossomed from early, often hazardous, experiments with elemental fluorine. While the first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835 with the creation of methyl fluoride, and Alexander Borodin's work on benzoyl fluoride in 1862 marked another key milestone, the specific lineage of fluorinated acetoacetate derivatives has been more nuanced in its emergence.[1][2] The development of controlled fluorination techniques, notably the Swarts reaction developed by Frédéric Swarts in 1892 which allowed for the replacement of chlorine or bromine with fluorine, paved the way for the systematic synthesis of a wide array of organofluorine compounds.[2]

The primary route to synthesizing a key member of this class, ethyl 4,4,4-trifluoroacetoacetate, is the Claisen condensation. This reaction involves the condensation of ethyl trifluoroacetate with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium hydride.[3][4][5][6][7][8] This method has been refined over the years to improve yield and safety, moving from reactive metallic sodium to more manageable bases.

From Chemical Curiosity to Biological Powerhouse

The significance of fluorinated acetoacetate derivatives extends beyond their synthetic utility. Their structural similarity to endogenous acetate allows them to enter and influence biological pathways, sometimes with profound effects. A prominent example is the mechanism of toxicity of the related compound, fluoroacetate. Once ingested, fluoroacetate is converted in the body to fluoroacetyl-CoA, which then undergoes a "lethal synthesis" by condensing with oxaloacetate to form fluorocitrate.[9][10][11]

This fluorocitrate then acts as a potent inhibitor of aconitase, a critical enzyme in the citric acid cycle (Krebs cycle).[9][10][11][12][13] The inhibition of aconitase halts cellular respiration, leading to a cascade of metabolic disruptions and cellular demise. This very mechanism, however, has been harnessed by researchers to probe the intricacies of cellular metabolism and to design targeted therapeutic agents. The introduction of fluorine can dramatically alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability, making it a powerful tool in drug design.[14][15][16][17]

This in-depth guide further details the experimental protocols for the synthesis of these derivatives, presents quantitative data in clearly structured tables for easy comparison, and provides visualizations of the key chemical reactions and biological pathways.

Key Insights from the Technical Guide:

  • Historical Context: An overview of the pioneering work in organofluorine chemistry that set the stage for the discovery of fluorinated acetoacetate derivatives.

  • Synthetic Methodologies: Detailed exploration of the Claisen condensation and other synthetic routes, including catalysts, reaction conditions, and yields.

  • Mechanism of Action: A thorough explanation of the "lethal synthesis" pathway and the inhibition of aconitase, a key signaling pathway affected by these compounds.

  • Data-Driven Analysis: Comprehensive tables summarizing the physical, chemical, and toxicological properties of various fluorinated acetoacetate derivatives.

  • Visualized Workflows: Graphviz diagrams illustrating the Claisen condensation reaction and the metabolic pathway of fluoroacetate toxicity.

The release of this technical guide offers a valuable resource for the scientific community, providing a foundational understanding of the discovery, history, and application of fluorinated acetoacetate derivatives.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Ethyl Acetoacetate Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Ethyl trifluoroacetate383-63-1C4H5F3O2142.08611.1952 (at 16.7°C)
Ethyl 4,4,4-trifluoroacetoacetate372-31-6C6H7F3O3184.11129-1301.259

Sources:[18][19][20][21][22]

Table 2: Toxicological Data for Selected Fluorinated Acetoacetate Derivatives

CompoundTest OrganismRoute of AdministrationLD50 (Lethal Dose, 50%)
Ethyl 4,4,4-trifluoroacetoacetateNot specifiedOral855 mg/kg

Source:[23]

Detailed Experimental Protocols

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation

This protocol is a generalized representation based on common laboratory practices and patent literature.

Materials:

  • Ethyl trifluoroacetate

  • Ethyl acetate

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous ethanol (if using solid sodium ethoxide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (aqueous solution, for workup)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reactants: Ethyl acetate is added to the stirred solution. The mixture is then cooled in an ice bath. Ethyl trifluoroacetate is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure ethyl 4,4,4-trifluoroacetoacetate.

Note: The specific molar ratios of reactants and the choice of solvent and base can vary to optimize the yield. For instance, using sodium hydride in an aprotic solvent like THF is an alternative approach.[7]

Visualizing the Core Processes

To better understand the fundamental mechanisms at play, the following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic and biological pathways.

Claisen_Condensation EtOAc Ethyl Acetate Enolate Enolate of Ethyl Acetate EtOAc->Enolate EtTFA Ethyl Trifluoroacetate Intermediate Tetrahedral Intermediate EtTFA->Intermediate NaOEt Sodium Ethoxide (Base) NaOEt->Enolate Deprotonation Enolate->Intermediate Nucleophilic Attack Product Ethyl 4,4,4-Trifluoroacetoacetate Intermediate->Product Elimination of Ethoxide EtOH Ethanol Intermediate->EtOH Lethal_Synthesis Fluoroacetate Fluoroacetate FluoroacetylCoA Fluoroacetyl-CoA Fluoroacetate->FluoroacetylCoA Activation Fluorocitrate Fluorocitrate FluoroacetylCoA->Fluorocitrate Oxaloacetate Oxaloacetate (from Citric Acid Cycle) Oxaloacetate->Fluorocitrate CitrateSynthase Citrate Synthase CitrateSynthase->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Binds and Inhibits CitricAcidCycle Citric Acid Cycle Aconitase->CitricAcidCycle Blocked Step Inhibition Inhibition Inhibition->CitricAcidCycle

References

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a versatile β-ketoester that serves as a valuable precursor in the synthesis of a wide array of heterocyclic compounds. The presence of the fluorophenyl moiety is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key heterocyclic scaffolds, including dihydropyridines, dihydropyrimidinones, pyrazoles, and coumarins.

Key Synthetic Applications

This compound is a key building block in several important multicomponent reactions, leading to the efficient construction of complex heterocyclic frameworks.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines, a class of compounds well-known for their use as calcium channel blockers.[1][2] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[3]

Reaction Scheme:

Caption: General scheme of the Hantzsch dihydropyridine synthesis.

Quantitative Data:

Aldehyde (R-CHO)ProductCatalystSolventYield (%)Reference
BenzaldehydeDiethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylatep-Toluenesulfonic acid (PTSA)Aqueous micelles~90-96[3]

Experimental Protocol: Synthesis of Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound (2.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • p-Toluenesulfonic acid (PTSA) (catalytic amount)

  • Aqueous Sodium Dodecyl Sulfate (SDS) solution (0.1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (2.0 eq), benzaldehyde (1.0 eq), ammonium acetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in an aqueous 0.1 M SDS solution.

  • Place the flask in an ultrasonic bath at room temperature.

  • Irradiate the mixture with ultrasound for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine derivative.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[4] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers and antihypertensive agents.[5]

Reaction Scheme:

Caption: General scheme of the Biginelli reaction.

Quantitative Data:

Aldehyde (R-CHO)β-KetoesterUrea/ThioureaCatalystSolventYield (%)Reference
4-FluorobenzaldehydeMethyl acetoacetateUreaSilicotungstic acid/Amberlyst-15Solvent-freeHigh[5]
BenzaldehydeEthyl acetoacetateUreaHClEthanol58-62[6]

Experimental Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Urea (1.5 eq)

  • Silicotungstic acid supported on Amberlyst-15 (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Ethanol

Procedure:

  • In a round-bottom flask, thoroughly mix this compound (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), urea (1.5 eq), and the catalyst.

  • Heat the solvent-free mixture at an appropriate temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add hot ethanol to the reaction mixture to dissolve the product.

  • Filter the hot solution to remove the heterogeneous catalyst.

  • Allow the filtrate to cool to room temperature to induce crystallization of the product.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized by the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with hydrazine or its derivatives.

Reaction Scheme:

Caption: General scheme for pyrazole synthesis.

Quantitative Data:

β-KetoesterHydrazine SourceSolventYield (%)Reference
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (related precursor)Benzyl chloride/K₂CO₃Acetonitrile76 (for N-benzylation)[7]
Ethyl 2,4-dioxovalerate (general example)Hydrazine monohydrateEthanol/Acetic acid74[8]

Experimental Protocol: Synthesis of Ethyl 5-((4-fluorophenyl)methyl)-1H-pyrazole-4-carboxylate

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired pyrazole derivative.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[9]

Reaction Scheme:

Caption: General scheme of the Pechmann condensation for coumarin synthesis.

Quantitative Data:

Phenolβ-KetoesterCatalystConditionsYield (%)Reference
ResorcinolEthyl acetoacetateH₂SO₄5 °C to rt, 18 h80[10]
ResorcinolEthyl acetoacetateOxalic acidEthanol, reflux-[11]
PhenolsEthyl acetoacetateZnFe₂O₄ nanoparticles80 °C, solvent-free85-98[10]

Experimental Protocol: Synthesis of 7-hydroxy-4-((4-fluorophenyl)methyl)coumarin

Materials:

  • This compound (1.0 eq)

  • Resorcinol (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Crushed ice

Procedure:

  • Carefully add concentrated sulfuric acid to a round-bottom flask and cool it in an ice bath.

  • To the cold sulfuric acid, slowly and simultaneously add this compound (1.0 eq) and resorcinol (1.0 eq) with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for a short period and then allow it to warm to room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC.

  • Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure coumarin derivative.

Experimental Workflows

Experimental_Workflows cluster_Hantzsch Hantzsch Synthesis Workflow cluster_Biginelli Biginelli Reaction Workflow cluster_Pyrazole Pyrazole Synthesis Workflow cluster_Pechmann Pechmann Condensation Workflow H1 Combine Reactants & Catalyst in Aqueous Micelles H2 Ultrasonic Irradiation H1->H2 H3 Precipitation H2->H3 H4 Filtration & Washing H3->H4 H5 Recrystallization H4->H5 B1 Mix Reactants & Catalyst (Solvent-free) B2 Heating & Stirring B1->B2 B3 Cooling & Dissolving in Hot Ethanol B2->B3 B4 Filtration (remove catalyst) B3->B4 B5 Crystallization & Filtration B4->B5 P1 Dissolve β-ketoester in Ethanol P2 Add Acetic Acid & Hydrazine Hydrate P1->P2 P3 Reflux P2->P3 P4 Solvent Evaporation P3->P4 P5 Purification (Chromatography/Recrystallization) P4->P5 C1 Add Reactants to Cold H₂SO₄ C2 Stir at Room Temperature C1->C2 C3 Pour onto Crushed Ice C2->C3 C4 Filtration & Washing C3->C4 C5 Recrystallization C4->C5

Caption: General experimental workflows for the synthesis of various heterocycles.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of dihydropyridines, dihydropyrimidinones, pyrazoles, and coumarins. The presence of the 4-fluorophenyl group offers opportunities for the development of novel compounds with potentially enhanced pharmacological properties, making this building block a key resource for researchers in drug discovery and development. Further optimization of the provided reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

Application Notes and Protocols: Knoevenagel Condensation with Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate with active methylene compounds. This reaction is a cornerstone in synthetic organic chemistry for forging carbon-carbon bonds and synthesizing a diverse range of functionalized molecules. The resulting α,β-unsaturated compounds are valuable intermediates in the development of pharmaceuticals and other bioactive molecules, with applications in the synthesis of anticancer agents, and other therapeutics.[1][2][3]

The Knoevenagel condensation involves the nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction, which results in an α,β-unsaturated product.[4] This reaction is typically catalyzed by a weak base, such as an amine or its salt.[4][5] this compound is a particularly interesting substrate as it contains a ketone carbonyl group, which is generally less reactive than an aldehyde.[6] The reaction of this β-ketoester with various active methylene compounds like malononitrile, ethyl cyanoacetate, or diethyl malonate can produce a variety of substituted alkenes with significant potential in medicinal chemistry. The incorporation of a fluorine atom can also confer unique biological properties to the resulting molecules.

Data Presentation

The following tables summarize representative yields and reaction times for the Knoevenagel condensation of aromatic ketones with various active methylene compounds under different catalytic conditions. This data, compiled from analogous reactions, serves as a valuable reference for what can be expected when reacting this compound.

Table 1: Knoevenagel Condensation of Aromatic Ketones with Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine/Acetic AcidTolueneReflux8-1275-90Analogous to[7]
KF/AluminaEthanolRoom Temp2-485-95Analogous to[8]
Morpholine/Acetic AcidIonic LiquidRoom Temp0.5-280-92Analogous to[9]
Diisopropylethylammonium acetateNeat40-451-390-96Analogous to[10]

Table 2: Knoevenagel Condensation of Aromatic Ketones with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine/Acetic AcidBenzeneReflux6-1070-85Analogous to[11]
ImidazoleNeatRoom Temp4-688-94Analogous to[12]
ZnOSolvent-free1001-290-97Analogous to[13]
Potassium Fluoride/AluminaEthanolRoom Temp3-582-91Analogous to[8]

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Piperidine and Acetic Acid in Toluene

This protocol describes a classic approach using a Dean-Stark apparatus to remove water and drive the reaction to completion.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Toluene

  • Piperidine

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq).

  • Add the active methylene compound (e.g., malononitrile, 1.1 eq).

  • Add toluene as the solvent, sufficient to dissolve the reactants and fill the Dean-Stark trap.

  • Add piperidine (0.1 eq) and glacial acetic acid (0.2 eq) as catalysts.

  • Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.

  • Characterize the purified product by appropriate analytical techniques (NMR, IR, Mass Spectrometry).

Protocol 2: Greener Knoevenagel Condensation using Potassium Fluoride/Alumina in Ethanol

This protocol offers a more environmentally friendly approach, avoiding hazardous solvents and high temperatures.[8]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Ethanol

  • Potassium Fluoride on Alumina (KF/Alumina)

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.

  • Add KF/Alumina (a catalytic amount, e.g., 0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 2-5 hours), filter off the catalyst.

  • Evaporate the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure product.

  • Characterize the purified product using appropriate analytical techniques.

Visualizations

Signaling Pathway: General Mechanism of Knoevenagel Condensation

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ActiveMethylene Active Methylene Compound (Z-CH₂-Z') Carbanion Carbanion (Resonance Stabilized) ActiveMethylene->Carbanion  + Base Base Base (B:) ProtonatedBase Protonated Base (BH⁺) Alkoxide Tetrahedral Alkoxide Intermediate Carbanion->Alkoxide  + Carbonyl Carbonyl Ethyl 4-(4-fluorophenyl) -3-oxobutanoate Alcohol β-Hydroxy Adduct Alkoxide->Alcohol  + BH⁺ Product α,β-Unsaturated Product Alcohol->Product  - H₂O Water H₂O Experimental_Workflow start Start reactants 1. Combine Reactants: - this compound - Active Methylene Compound - Solvent start->reactants catalyst 2. Add Catalyst (e.g., Piperidine/Acetic Acid) reactants->catalyst reaction 3. Heat to Reflux (Monitor by TLC) catalyst->reaction workup 4. Aqueous Workup: - Wash with NaHCO₃ - Wash with Brine reaction->workup drying 5. Dry Organic Layer (Anhydrous MgSO₄) workup->drying concentration 6. Concentrate (Rotary Evaporator) drying->concentration purification 7. Purify by Column Chromatography concentration->purification characterization 8. Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)-3-oxobutanoate as a Precursor for Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazolone derivatives utilizing ethyl 4-(4-fluorophenyl)-3-oxobutanoate as a key precursor. Pyrazolone scaffolds are of significant interest in medicinal chemistry due to their broad range of pharmacological activities.[1][2] This document outlines the synthetic pathways, provides representative experimental procedures, and summarizes expected outcomes based on established chemical principles.

Introduction

Pyrazolone derivatives are a class of heterocyclic compounds widely recognized for their therapeutic potential, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2] The Knorr pyrazole synthesis, a classical and versatile method, allows for the straightforward construction of the pyrazolone ring system.[3] This typically involves the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.

This compound is a valuable precursor in this context, as the introduction of a fluorine atom into the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the final pyrazolone derivatives. This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.

Synthetic Pathway

The primary synthetic route for converting this compound to pyrazolone derivatives is the Knorr pyrazole synthesis. The reaction proceeds via a condensation reaction with a hydrazine hydrate or a substituted hydrazine, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone product.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C Condensation & Cyclization (Knorr Pyrazole Synthesis) A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) B->C D Pyrazolone Derivative C->D

Caption: General workflow for the synthesis of pyrazolone derivatives.

Experimental Protocols

The following protocols are representative methods for the synthesis of pyrazolone derivatives from this compound. These are based on established procedures for similar β-ketoesters and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 5-(4-fluorobenzyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis using hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Crushed ice

  • Cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with constant stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Buchner funnel and wash thoroughly with cold water to remove any residual acetic acid.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5-(4-fluorobenzyl)-2,4-dihydro-3H-pyrazol-3-one.

Protocol 2: Synthesis of 5-(4-fluorobenzyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol outlines the synthesis using phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Crushed ice

  • Cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into crushed ice.

  • The solid product will precipitate out. Stir for 30 minutes.

  • Filter the precipitate and wash with cold water.

  • Dry the crude product.

  • Purify the product by recrystallization from ethanol to yield pure 5-(4-fluorobenzyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazolone derivatives based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and substrates used.

Table 1: Reaction Conditions and Yields for Pyrazolone Synthesis

PrecursorReagentSolventReaction Time (hours)Temperature (°C)Yield (%)
This compoundHydrazine HydrateGlacial Acetic Acid5Reflux85 (estimated)
This compoundPhenylhydrazineEthanol7Reflux80 (estimated)
Ethyl acetoacetatePhenylhydrazineGlacial Acetic Acid8Reflux89
Ethyl acetoacetateSubstituted HydrazidesEthanol10Reflux74

Table 2: Characterization Data for a Representative Pyrazolone Derivative (Based on 5-(4-fluorobenzyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

AnalysisData
Appearance White to off-white solid
Melting Point 150-155 °C (estimated)
¹H NMR (CDCl₃, δ ppm) 3.45 (s, 2H, CH₂), 5.30 (s, 1H, CH), 7.00-7.60 (m, 9H, Ar-H), 10.5 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm) 40.5 (CH₂), 85.0 (CH), 115.5 (d, J=21 Hz), 125.0, 128.0, 129.0, 130.0 (d, J=8 Hz), 138.0, 155.0, 162.0 (d, J=245 Hz), 170.0 (C=O)
Mass Spec (m/z) [M+H]⁺ calculated for C₁₆H₁₃FN₂O: 269.10; found 269.12 (estimated)

Signaling Pathways and Logical Relationships

The synthesis of pyrazolone derivatives from this compound follows a well-defined reaction mechanism. The following diagram illustrates the key steps involved in the Knorr pyrazole synthesis.

G A This compound C Nucleophilic attack of hydrazine on keto-carbonyl A->C B Hydrazine B->C D Formation of Hydrazone Intermediate C->D E Intramolecular Nucleophilic Acyl Substitution D->E F Cyclic Intermediate E->F G Dehydration F->G H Pyrazolone Product G->H

Caption: Mechanism of the Knorr pyrazole synthesis.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a wide array of pyrazolone derivatives. The established Knorr synthesis provides a reliable and efficient method for this transformation. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel pyrazolone-based compounds with potential applications in drug discovery and development. Further optimization of reaction conditions and exploration of a diverse range of hydrazine derivatives can lead to the generation of extensive chemical libraries for biological screening.

References

Application in Medicinal Chemistry for Kinase Inhibitor Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of kinase inhibitors in medicinal chemistry, with a focus on their synthesis and evaluation. It includes detailed protocols for the synthesis of a model kinase inhibitor, Imatinib, and for key biochemical and cell-based assays used to characterize its activity.

Introduction

Protein kinases are a large family of enzymes that play a crucial role in regulating a wide array of cellular processes, including signal transduction, cell growth, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2] Small molecule kinase inhibitors have emerged as a major therapeutic modality, with over 80 approved by the FDA, the majority for treating cancer.[1]

The development of a kinase inhibitor is a structured process that begins with target identification and validation, followed by high-throughput screening, hit-to-lead optimization, and preclinical studies.[3] This journey from a promising compound to a clinical candidate involves a series of rigorous biochemical, biophysical, and cell-based assays to determine potency, selectivity, and mechanism of action.[3][4]

This guide uses Imatinib, a pioneering tyrosine kinase inhibitor, as a case study to illustrate the key aspects of kinase inhibitor synthesis and evaluation. Imatinib targets the Bcr-Abl fusion protein, the causative agent in Chronic Myeloid Leukemia (CML), and has revolutionized the treatment of this disease.[1][2]

Signaling Pathways in Cancer

Many cancers are driven by aberrant signaling pathways controlled by kinases. Two of the most critical pathways are the PI3K/AKT/mTOR and the Ras/MAPK pathways, which are frequently activated in cancer and drive cell proliferation and survival.[5] Kinase inhibitors are designed to block these pathways at key nodes.

Bcr-Abl and Downstream Signaling

In Chronic Myeloid Leukemia, the Philadelphia chromosome translocation results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase.[2] This oncogenic kinase drives uncontrolled cell proliferation and survival by activating several downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[1] Imatinib functions by competitively inhibiting the ATP-binding site of the Bcr-Abl kinase, thereby blocking the phosphorylation of its substrates and shutting down these oncogenic signals.[1][2]

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR) Growth_Factor->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Bcr_Abl Bcr-Abl (Constitutively Active) Bcr_Abl->Ras Bcr_Abl->PI3K STAT STAT Bcr_Abl->STAT Imatinib Imatinib Imatinib->Bcr_Abl Apoptosis Apoptosis Imatinib->Apoptosis Raf Raf Ras->Raf Akt Akt PI3K->Akt Transcription Gene Transcription STAT->Transcription MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival

Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Quantitative Data Summary

The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for Imatinib against various kinases and a Bcr-Abl positive cell line.

Target Kinase / Cell LineIC50 (µM)
v-Abl0.025[2]
Bcr-Abl0.038[2]
c-Kit0.1[2]
PDGF-R0.1[2]
TEL-PDGFRβ0.1[2]
K562 (CML cell line)~0.1 - 0.5

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a novel kinase inhibitor follows a logical progression from its synthesis to its characterization in biochemical and cellular assays.

experimental_workflow Synthesis Chemical Synthesis of Kinase Inhibitor Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Determine IC50 vs. Target Kinase Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Determine IC50 vs. Cancer Cell Line Biochemical_Assay->Cell_Based_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Downstream Signaling) Cell_Based_Assay->Mechanism_of_Action

General experimental workflow for kinase inhibitor synthesis and evaluation.

Experimental Protocols

The following section provides detailed protocols for the synthesis of Imatinib and for key assays to evaluate its inhibitory activity.

Protocol 1: Synthesis of Imatinib

The synthesis of Imatinib is a multi-step process. The following is a representative protocol for the synthesis of a key intermediate and the final coupling step.[2][5][6]

A. Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine [2]

  • Materials:

    • 3-acetylpyridine

    • Guanidine

    • Sodium ethoxide

    • Ethanol

    • Round-bottom flask, reflux condenser, stirring apparatus

    • Column chromatography supplies

  • Procedure:

    • Dissolve 3-acetylpyridine and guanidine in ethanol in a round-bottom flask.[2]

    • Add sodium ethoxide as a catalyst to the mixture.[2]

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • Remove the solvent under reduced pressure.[2]

    • Purify the crude product by column chromatography to yield the desired pyrimidine-amine intermediate.[2]

    • Characterize the product using NMR and mass spectrometry.[2]

B. Final Coupling to Synthesize Imatinib [5]

  • Materials:

    • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (from step A)

    • 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester

    • Sodium methoxide

    • Tetrahydrofuran (THF)

  • Procedure:

    • In a dried flask, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester in THF.[5][7]

    • Add a solution of sodium methoxide in methanol.[5]

    • Heat the reaction mixture to reflux.[5]

    • After the reaction is complete, pour the solution into ice-water to precipitate the product.[5]

    • Filter the solid, wash with water, and dry to obtain Imatinib base.[5]

Protocol 2: In Vitro Bcr-Abl Kinase Assay (ADP-Glo™)

This protocol describes the determination of the IC50 of an inhibitor against a target kinase using a luminescence-based assay that measures ADP production.[8][9][10]

  • Materials:

    • Recombinant Bcr-Abl kinase

    • Kinase substrate (e.g., a suitable peptide)

    • ATP

    • Imatinib (or test inhibitor)

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Inhibitor Preparation: Prepare a serial dilution of Imatinib in kinase buffer.

    • Kinase Reaction:

      • In a 96-well plate, add the Bcr-Abl enzyme, substrate peptide, and the serially diluted Imatinib.

      • Allow a brief pre-incubation (e.g., 10 minutes) at room temperature for the inhibitor to bind to the kinase.

      • Initiate the kinase reaction by adding ATP.

      • Incubate the plate at 30°C for 60 minutes.[11]

    • ADP Detection:

      • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9][10]

      • Incubate at room temperature for 40 minutes.[9][10]

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9][10]

      • Incubate at room temperature for 30-60 minutes.[9]

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a plate reader.

      • Plot the percentage of kinase inhibition against the logarithm of the Imatinib concentration.

      • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the proliferation of a cancer cell line.[12]

  • Materials:

    • K562 cells (Bcr-Abl positive)

    • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

    • Imatinib stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well cell culture plates

  • Procedure:

    • Cell Culture: Maintain K562 cells in a humidified incubator at 37°C with 5% CO2. Ensure the cells are in the logarithmic growth phase.[4]

    • Cell Seeding: Seed the K562 cells into 96-well plates at a density of 5,000-10,000 cells per well.[12]

    • Imatinib Treatment:

      • Prepare serial dilutions of Imatinib in the culture medium.

      • Add the diluted Imatinib to the wells. Include a vehicle control (DMSO).[12]

      • Incubate the plate for 48-72 hours.[12]

    • MTT Addition and Incubation:

      • Add MTT solution to each well and incubate for 4 hours at 37°C.[12]

    • Formazan Solubilization: Add the solubilization solution to each well and mix to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Plot the cell viability against the Imatinib concentration to determine the IC50 value.[12]

References

The Role of 4-Anilino-6,7-dimethoxyquinazoline as a Chemical Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-anilino-6,7-dimethoxyquinazoline scaffold is a cornerstone in the development of targeted cancer therapies.[1][2] As a key chemical intermediate, this heterocyclic compound forms the structural basis for a class of potent kinase inhibitors, which are crucial in the synthesis of various active pharmaceutical ingredients (APIs).[1] These compounds are particularly effective in inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor cell proliferation, survival, and angiogenesis.[2][3] This document provides detailed application notes and experimental protocols for the use of 4-anilino-6,7-dimethoxyquinazoline derivatives in pharmaceutical research and development.

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against key molecular targets and cancer cell lines.

Table 1: Inhibitory Activity Against Kinase Targets

Compound/DerivativeTarget(s)IC50 Value
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)EGFR0.025 nM[2]
Vandetanib (ZD6474)VEGFR240 nM[2]
VEGFR3110 nM[2]
EGFR500 nM[2]
Compound 12n (a 6,7-dimethoxy-4-anilinoquinoline derivative)c-Met0.030 ± 0.008 µM[4]
Compound 15aEGFR0.13 µM[3]
VEGFR-20.56 µM[3]
Compound 15bEGFR0.15 µM[3]
VEGFR-21.81 µM[3]
Compound 7iEGFR17.32 nM[5]

Table 2: Anti-proliferative Activity Against Cancer Cell Lines

Compound/DerivativeCell LineIC50 Value
Vandetanib (ZD6474)HUVEC (VEGF-stimulated proliferation)60 nM[2]
PC-990 nM[2]
A5496.6 µM[2]
Compound RB1HCT116 (Human colon carcinoma)Potent activity comparable to cisplatin[6]
K562 (Human chronic myeloid leukemia)Potent activity comparable to cisplatin[6]
SKBR3 (Human breast cancer)Potent activity comparable to cisplatin[6]
Compound 15bHT-295.27 µM[3]
MCF-74.41 µM[3]
H46011.95 µM[3]
Compound 14dBaF3-EGFRL858R/T790M/C797S0.75 µM[7]
BaF3-EGFR19del/T790M/C797S0.09 µM[7]
Compound 7iA5492.25 µM[5]
HT-291.72 µM[5]
MCF-72.81 µM[5]
Compound 1fHeLa10.18 µM[8]
BGC8238.32 µM[8]
Compound 2iHeLa7.15 µM[8]
BGC8234.65 µM[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinazoline, and its subsequent conversion to a final product, Erlotinib.

Protocol 1: Synthesis of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline

This protocol describes the chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one to produce the key chloro intermediate.[9][10]

Materials:

  • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-diethylaniline

  • Toluene (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent).

  • Add anhydrous toluene to form a slurry.

  • Slowly add N,N-diethylaniline (1.1 equivalents) with stirring.

  • Slowly add phosphoryl chloride (1.5-2.5 equivalents) or thionyl chloride (2-3 equivalents) to the slurry at room temperature.[10]

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 30 minutes.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess phosphoryl chloride or thionyl chloride under reduced pressure.

  • Triturate the dark oily residue with toluene.

  • The resulting crude product can be used in the next step, with reported yields of approximately 89% and 96% HPLC purity.[9]

Protocol 2: Synthesis of N-(3-ethynylphenyl)-6,7-bis-(2-methoxyethoxy)-quinazolin-4-amine (Erlotinib)

This protocol details the condensation reaction between the chloro intermediate and 3-ethynylaniline to synthesize Erlotinib.[9][11]

Materials:

  • 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline

  • 3-Ethynylaniline

  • Pyridine or another suitable base

  • Isopropanol (i-PrOH) or water

  • Hydrochloric acid (HCl) (if using water as solvent)

Procedure:

  • Dissolve 3-ethynylaniline (1.15 equivalents) and pyridine (1.15 equivalents) in isopropanol in a reaction flask.[9]

  • Add a solution of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline (1 equivalent) in isopropanol dropwise to the mixture.[9]

  • Heat the reaction mixture to reflux and stir for 4 hours under an argon atmosphere.[9]

  • Alternatively, suspend 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline (1 equivalent) in water and add 3-ethynylaniline (1.2 equivalents) and concentrated hydrochloric acid (0.8 equivalents) at 25-30°C. Heat the mixture to 40°C and stir for 1.5 hours.[11]

  • Monitor the reaction by TLC.

  • After cooling, the precipitated product is collected by filtration.

  • Wash the solid with hot isopropanol (if using the isopropanol route) or water and a mixture of ethyl acetate:n-hexane (if using the aqueous route).[9][11]

  • Dry the product to obtain the final compound. Reported yields for this step are around 95%.[9]

Visualizations

Signaling Pathway

Derivatives of 4-anilino-6,7-dimethoxyquinazoline primarily act by inhibiting the EGFR signaling pathway.[12] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[12] This initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[13] The 4-anilinoquinazoline derivatives competitively bind to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and blocking these downstream signals.[12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor 4-Anilino-6,7- dimethoxyquinazoline Derivative Inhibitor->EGFR Inhibits (ATP competitive)

Caption: Inhibition of the EGFR signaling pathway by 4-anilino-6,7-dimethoxyquinazoline derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of 4-anilino-6,7-dimethoxyquinazoline derivatives involves a multi-step process, starting from the synthesis of the key chloroquinazoline intermediate, followed by the coupling with a substituted aniline, and concluding with biological evaluation.

Synthesis_Workflow start Starting Materials (e.g., 3,4-dimethoxyaniline) intermediate1 Synthesis of 4-Chloro-6,7-dimethoxyquinazoline start->intermediate1 coupling Condensation Reaction intermediate1->coupling intermediate2 Substituted Aniline intermediate2->coupling product 4-Anilino-6,7-dimethoxy- quinazoline Derivative coupling->product purification Purification & Characterization (NMR, MS, HPLC) product->purification evaluation Biological Evaluation (Kinase Assays, Cell Proliferation Assays) purification->evaluation

Caption: General workflow for the synthesis and evaluation of 4-anilinoquinazoline derivatives.

References

Application Notes and Protocols for Transesterification of Substituted β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transesterification of β-keto esters is a crucial chemical transformation in organic synthesis, providing access to a diverse range of esters that are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] This process involves the conversion of one ester to another by exchanging the alkoxy group. β-Keto esters are particularly valuable synthons due to their dual electrophilic and nucleophilic character.[2][3] Direct transesterification avoids the need to generate intermediate carboxylic acids, which can be unstable and prone to decarboxylation.[2][3][4]

This document provides an overview of various protocols for the transesterification of substituted β-keto esters, including acid-catalyzed, base-catalyzed, and enzyme-catalyzed methods. Detailed experimental procedures and comparative data are presented to aid researchers in selecting the optimal conditions for their specific substrates and applications.

Catalytic Approaches to Transesterification

The kinetics of transesterification are generally slow, necessitating the use of a catalyst.[2][3] A variety of catalysts have been developed, each with its own advantages regarding mildness of conditions, functional group tolerance, and environmental impact.[1][2][3]

1. Acid Catalysis: Both Brønsted and Lewis acids are effective catalysts for transesterification. Protic acids like p-toluenesulfonic acid and Lewis acids such as metal alkoxides have been traditionally used.[5] More recently, milder and more environmentally benign acid catalysts like boric acid and its derivatives have gained prominence.[6][7][8] Anhydrous conditions are typically required for acid-catalyzed reactions to prevent competitive hydrolysis of the ester.[2][3]

2. Base Catalysis: Organic and inorganic bases are also widely employed.[5] 4-Dimethylaminopyridine (4-DMAP) is a classic example of an effective organic base catalyst.[2][4] Heterogeneous base catalysts, such as guanidines immobilized on solid supports, offer advantages in terms of catalyst recovery and reuse.[5] Base-catalyzed transesterification often proceeds via an addition-elimination mechanism.[9]

3. Enzyme Catalysis: Lipases, such as Candida antarctica lipase B (CALB), are increasingly used for the transesterification of β-keto esters.[10] Enzymatic methods offer high selectivity, including chemoselectivity and enantioselectivity, and operate under mild, often solvent-free, conditions.[10] This makes them particularly attractive for the synthesis of optically active compounds.[10]

Data Summary: Comparative Analysis of Transesterification Protocols

The following tables summarize quantitative data from various published protocols, allowing for easy comparison of different catalytic systems.

Table 1: Acid-Catalyzed Transesterification of β-Keto Esters

β-Keto Ester SubstrateAlcoholCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateBenzyl alcohol3-Nitrobenzeneboronic acid (2.5)TolueneReflux395[6]
Methyl acetoacetateCyclohexanolMethylboronic acid (10)TolueneReflux592[2][3]
Ethyl 2-oxocyclopentanecarboxylateBenzyl alcoholSilica supported boric acidNeat80194[7]
Ethyl benzoylacetateIsopropanol3-Nitrobenzeneboronic acid (2.5)TolueneReflux490[6]

Table 2: Base-Catalyzed Transesterification of β-Keto Esters

β-Keto Ester SubstrateAlcoholCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl acetoacetate1-Butanol4-DMAP (30)NeatReflux2485[2][4]
Ethyl acetoacetateBenzyl alcoholTBD-MCM-41Toluene110198[5]
Methyl acetoacetate2-PropanolTBD-MCM-41Toluene110295[5]
Ethyl 2-methylacetoacetate1-Butanol4-DMAP (30)NeatReflux4860[4]

Table 3: Enzyme-Catalyzed Transesterification of β-Keto Esters

β-Keto Ester SubstrateAlcoholCatalystConditionsTime (h)Yield (%)Reference
Methyl acetoacetate1-PhenylethanolNovozym 435 (CALB)Solvent-free, reduced pressure24>90[10]
Ethyl acetoacetate(R,S)-2-octanolNovozym 435 (CALB)Solvent-free, 45°C48>90 (for one enantiomer)[10]
Methyl propionylacetate1-ButanolNovozym 435 (CALB)Solvent-free, reduced pressure24>90[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification using 3-Nitrobenzeneboronic Acid

This protocol describes a general procedure for the transesterification of β-keto esters using 3-nitrobenzeneboronic acid as a catalyst.[6]

Materials:

  • β-Keto ester (1.0 mmol)

  • Alcohol (1.2 mmol)

  • 3-Nitrobenzeneboronic acid (0.025 mmol, 2.5 mol%)

  • Toluene (5 mL)

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the β-keto ester, alcohol, 3-nitrobenzeneboronic acid, and toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The azeotropic removal of water with toluene drives the reaction to completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired transesterified product.

Protocol 2: Base-Catalyzed Transesterification using 4-DMAP

This protocol is based on the method described by Taber et al. for the 4-DMAP catalyzed transesterification.[2][4]

Materials:

  • β-Keto ester (1.0 equiv)

  • Alcohol (excess, used as solvent) or excess β-keto ester

  • 4-Dimethylaminopyridine (4-DMAP, 0.3 equiv)

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the β-keto ester, the alcohol (if used in excess), and 4-DMAP. Alternatively, use an excess of the β-keto ester if the alcohol is the limiting reagent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure transesterified product.

Protocol 3: Enzyme-Catalyzed Transesterification using Novozym 435 (CALB)

This protocol outlines a solvent-free method for lipase-catalyzed transesterification.[10]

Materials:

  • β-Keto ester (e.g., methyl or ethyl acetoacetate)

  • Alcohol (1.0 equiv)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Reaction vessel connected to a vacuum pump

  • Shaker or orbital incubator

Procedure:

  • Solubilize the alcohol in the β-keto ester (which also serves as the solvent).

  • Add Novozym 435 to the mixture.

  • Place the reaction vessel under reduced pressure to remove the alcohol byproduct (methanol or ethanol) as it is formed, driving the equilibrium towards the product.

  • Agitate the mixture at a controlled temperature (e.g., 45°C) for the required time (24-48 hours).

  • Monitor the conversion by GC or HPLC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • The filtrate is the product, which can be used directly or purified further if necessary.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the different transesterification protocols.

G cluster_acid Acid-Catalyzed Workflow A1 Combine Reactants & Catalyst A2 Heat to Reflux (with Dean-Stark) A1->A2 A3 Reaction Monitoring (TLC) A2->A3 A4 Workup: Solvent Removal A3->A4 A5 Purification (Column Chromatography) A4->A5 G cluster_base Base-Catalyzed Workflow B1 Combine Reactants & Catalyst B2 Heat to Reflux B1->B2 B3 Reaction Monitoring (TLC) B2->B3 B4 Workup: Concentration B3->B4 B5 Purification (Column Chromatography) B4->B5 G cluster_enzyme Enzyme-Catalyzed Workflow E1 Combine Substrates & Enzyme E2 Incubate under Vacuum (with agitation) E1->E2 E3 Reaction Monitoring (GC/HPLC) E2->E3 E4 Workup: Filter Enzyme E3->E4 E5 Product E4->E5

References

Application Notes and Protocols: The Role of β-Keto Esters in the Synthesis of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Application Note 1: Synthesis of Leflunomide from Ethyl Acetoacetate

Leflunomide, N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, is an immunosuppressive drug used in the treatment of rheumatoid arthritis.[1][2] Its synthesis is a multi-step process that typically begins with the formation of a key intermediate, 5-methylisoxazole-4-carboxylic acid, from ethyl acetoacetate.[1][2]

Key Intermediates and Reaction Steps:

The synthesis of Leflunomide can be broadly divided into two major stages:

  • Formation of 5-methylisoxazole-4-carboxylic acid (MIA): This involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form an ethoxymethyleneacetoacetate intermediate. This intermediate is then cyclized with hydroxylamine to yield ethyl 5-methylisoxazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid.[2][3]

  • Amide Coupling to form Leflunomide: The 5-methylisoxazole-4-carboxylic acid is converted to its acid chloride, which is then reacted with 4-trifluoromethylaniline to form the final product, Leflunomide.[1][2]

Quantitative Data Summary

The following table summarizes the reactants, key conditions, and reported yields for the synthesis of Leflunomide and its intermediates.

StepReactantsKey Reagents/SolventsReaction ConditionsYield (%)
1aEthyl acetoacetate, Triethyl orthoformate, Acetic anhydride-Heating (120-140°C)High
1bEthyl ethoxymethyleneacetoacetate, Hydroxylamine hydrochlorideSodium acetate trihydrate-High
1cEthyl-5-methylisoxazole-4-carboxylateStrong acid (e.g., HCl)RefluxHigh
2a5-methylisoxazole-4-carboxylic acidThionyl chloride, N,N-Dimethylformamide (catalyst)Room temperatureHigh
2b5-methylisoxazole-4-carboxylic acid chloride, 4-trifluoromethylanilineAlkali metal or alkaline-earth metal bicarbonate, Toluene-High

Note: Specific yields for each step are often not detailed in patents, but the overall process is described as high-yielding.[1][3]

Experimental Protocols

Protocol 1: Synthesis of 5-methylisoxazole-4-carboxylic acid (MIA)

Materials:

  • Ethyl acetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydroxylamine hydrochloride

  • Sodium acetate trihydrate

  • Hydrochloric acid (concentrated)

  • Toluene

  • Water

Procedure:

  • Formation of Ethyl ethoxymethyleneacetoacetate: A mixture of ethyl acetoacetate, acetic anhydride, and triethyl orthoformate is heated to 120-140°C. The byproducts formed during the reaction are distilled off simultaneously.[3]

  • Formation of Ethyl-5-methylisoxazole-4-carboxylate: The resulting ethyl ethoxymethyleneacetoacetate is reacted with aqueous hydroxylamine without the use of an external base.[3]

  • Hydrolysis to 5-methylisoxazole-4-carboxylic acid: The ethyl-5-methylisoxazole-4-carboxylate is heated under reflux in the presence of a strong acid, such as hydrochloric acid, for approximately 3 hours. The mixture is then cooled to obtain crystalline 5-methylisoxazole-4-carboxylic acid. The product can be purified in-situ using toluene.[3]

Protocol 2: Synthesis of Leflunomide

Materials:

  • 5-methylisoxazole-4-carboxylic acid (MIA)

  • Thionyl chloride

  • N,N-Dimethylformamide (DMF)

  • 4-trifluoromethylaniline

  • Sodium bicarbonate

  • Toluene

  • Ethyl acetate

Procedure:

  • Formation of 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl): 5-methylisoxazole-4-carboxylic acid is reacted with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide.[1][3]

  • Amide Formation: The resulting 5-methylisoxazole-4-carboxylic acid chloride is reacted with an equimolar amount of 4-trifluoromethylaniline in a suitable solvent such as toluene, in the presence of an acid scavenger like sodium bicarbonate.[2][3]

  • Crystallization: The final product, Leflunomide, is crystallized from the solvent.[1]

Visualizations

Synthesis_of_Leflunomide cluster_step1 Stage 1: Synthesis of MIA cluster_step2 Stage 2: Synthesis of Leflunomide Ethyl acetoacetate Ethyl acetoacetate Ethyl ethoxymethyleneacetoacetate Ethyl ethoxymethyleneacetoacetate Ethyl acetoacetate->Ethyl ethoxymethyleneacetoacetate Heat (120-140°C) Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Ethyl ethoxymethyleneacetoacetate Acetic anhydride Acetic anhydride Acetic anhydride->Ethyl ethoxymethyleneacetoacetate Ethyl-5-methylisoxazole-4-carboxylate Ethyl-5-methylisoxazole-4-carboxylate Ethyl ethoxymethyleneacetoacetate->Ethyl-5-methylisoxazole-4-carboxylate Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Ethyl-5-methylisoxazole-4-carboxylate MIA 5-methylisoxazole- 4-carboxylic acid Ethyl-5-methylisoxazole-4-carboxylate->MIA Acid Hydrolysis MIA_Cl 5-methylisoxazole-4- carboxylic acid chloride MIA->MIA_Cl SOCl2, DMF Leflunomide Leflunomide MIA_Cl->Leflunomide 4-trifluoromethylaniline 4-trifluoromethylaniline 4-trifluoromethylaniline->Leflunomide

Caption: Synthesis pathway of Leflunomide from ethyl acetoacetate.

Hypothetical Application: Synthesis of a Fluorinated Analog

The following diagram illustrates a hypothetical synthesis of a fluorinated analog of a key intermediate for an anti-inflammatory drug, starting from Ethyl 4-(4-fluorophenyl)-3-oxobutanoate. This pathway is based on known chemical transformations of β-keto esters but is not a documented synthesis of a specific drug.

Hypothetical_Synthesis Start Ethyl 4-(4-fluorophenyl)- 3-oxobutanoate Intermediate Heterocyclic Intermediate (e.g., Pyrazole, Pyrimidine) Start->Intermediate Condensation with a dinucleophile (e.g., hydrazine, urea) Final_Product Potential Anti-inflammatory Compound Intermediate->Final_Product Further functionalization

Caption: Hypothetical synthesis of a fluorinated anti-inflammatory agent.

Mechanism of Action: Inhibition of Pyrimidine Synthesis

Leflunomide exerts its anti-inflammatory and immunomodulatory effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of lymphocytes. By blocking pyrimidine synthesis, Leflunomide halts the proliferation of activated lymphocytes, thereby suppressing the inflammatory response in autoimmune diseases like rheumatoid arthritis.

Mechanism_of_Action Leflunomide Leflunomide DHODH Dihydroorotate Dehydrogenase Leflunomide->DHODH Pyrimidine_Synthesis De novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Lymphocyte_Proliferation Inflammation Inflammation Lymphocyte_Proliferation->Inflammation

Caption: Mechanism of action of Leflunomide.

While this compound is not a direct precursor to currently marketed anti-inflammatory drugs based on available literature, its chemical structure as a β-keto ester makes it a valuable starting point for the synthesis of various heterocyclic compounds. The detailed synthesis of Leflunomide from the analogous ethyl acetoacetate provides a clear and established protocol for how this class of molecules can be utilized in drug development. The versatility of β-keto esters in organic synthesis suggests that fluorinated analogs like this compound hold potential for the discovery of novel anti-inflammatory agents. Further research into the applications of such fluorinated building blocks could lead to the development of new therapeutics with improved efficacy and pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a very low yield or no product formation. What are the primary reasons for this?

A1: Low or no yield in the Claisen condensation for synthesizing this compound can be attributed to several critical factors, as this reaction is highly sensitive to the experimental conditions. Key areas to investigate include:

  • Moisture Contamination: The presence of water is detrimental to the reaction. It will react with the strong base, rendering it inactive, and can also lead to the hydrolysis of your ester starting materials. Ensure all glassware is thoroughly oven-dried and that all solvents are anhydrous.

  • Base Quality and Selection: The choice and quality of the base are paramount. For the synthesis of an ethyl ester, sodium ethoxide (NaOEt) is the recommended base to prevent transesterification. Ensure the base is fresh, anhydrous, and has not degraded.

  • Reaction Equilibrium: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the formation of the product, a stoichiometric amount of base is necessary. This is because the resulting β-keto ester is more acidic than the starting materials, and its deprotonation by the base shifts the equilibrium forward.[1][2]

  • Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly. While many Claisen condensations are run at room temperature, gentle heating can sometimes increase the reaction rate. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

Q2: What is the most suitable base for this synthesis, and what quantity should be used?

A2: For the synthesis of this compound, the optimal base is sodium ethoxide (NaOEt) . Using a different alkoxide, such as sodium methoxide, will result in transesterification and the formation of the corresponding methyl ester as a side product. It is crucial to use at least a full equivalent of the base to ensure the complete deprotonation of the product, which is a key factor in driving the reaction to completion.[1] In some cases, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed, particularly if self-condensation of the starting ester is a significant issue.[3]

Q3: My reaction appears to be sluggish or has stalled. How can I improve the reaction rate?

A3: To address a slow reaction, consider the following adjustments:

  • Temperature: Gently heating the reaction mixture can increase the rate of reaction. For a similar solvent-free synthesis of ethyl phenylacetate, heating to 100°C was employed.[1] However, be cautious, as excessive heat can promote side reactions.

  • Solvent: While the reaction can be run neat, using a non-polar, high-boiling solvent like toluene can be beneficial, especially when using sodium hydride as the base, as it allows for higher reaction temperatures to be reached.[3]

  • Base Addition: If you are pre-forming the enolate, ensure the addition of the ester to the base is done at an appropriate temperature (often low temperatures for strong bases like LDA) to control the reaction.

Q4: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?

A4: The formation of multiple products is a common issue in crossed Claisen condensations. Potential side products include:

  • Self-condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate.

  • Self-condensation of Ethyl 4-fluorophenylacetate: This starting material can also undergo self-condensation.

  • Transesterification: If a non-ethoxide base is used, you will see the formation of other esters.

To minimize these side reactions, consider a strategy where one of the esters, in this case, ethyl acetate, is slowly added to a mixture of the other ester (ethyl 4-fluorophenylacetate) and the base. This keeps the concentration of the more readily enolizable species low, favoring the desired crossed condensation.

Q5: What is the recommended procedure for purifying the final product?

A5: After the reaction is complete and has been quenched with a mild acid, the crude product is typically isolated via an extractive workup. The organic extracts are then washed, dried, and the solvent is removed. The final purification of this compound can be achieved through vacuum distillation. For solid or high-boiling point impurities, column chromatography is also a viable purification method.

Data Presentation

Table 1: Effect of Base on Yield in Claisen Condensations

BaseTypeTypical Yield RangeAdvantagesDisadvantages
Sodium Ethoxide (NaOEt)AlkoxideModerate to HighPrevents transesterification with ethyl esters.Sensitive to moisture.
Sodium Hydride (NaH)Strong, Non-nucleophilicHighIrreversibly deprotonates the alcohol byproduct, driving the reaction forward.Flammable solid, requires careful handling.
Lithium Diisopropylamide (LDA)Strong, Bulky, Non-nucleophilicHighAllows for kinetic control of enolate formation.Requires very low temperatures and strictly anhydrous conditions.

Table 2: Influence of Reaction Temperature on Claisen Condensation

TemperatureExpected Reaction RatePotential Issues
Room TemperatureSlow to ModerateMay result in incomplete reaction.
40-60°CModerate to FastGenerally a good starting point for optimization.
> 80°CFastIncreased risk of side reactions and decomposition.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-fluorophenylacetate (Precursor)

This is a representative procedure for the Fischer esterification of 4-fluorophenylacetic acid.

Materials:

  • 4-fluorophenylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • A mixture of 4-fluorophenylacetic acid and a 10-fold excess of anhydrous ethanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of carboxylic acid) is carefully added.

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling to room temperature, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 4-fluorophenylacetate.

  • The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Claisen Condensation

This protocol is an adapted procedure based on the principles of the Claisen condensation.

Materials:

  • Ethyl 4-fluorophenylacetate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene (or another suitable anhydrous solvent)

  • Dilute Hydrochloric Acid (e.g., 1M HCl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A solution of sodium ethoxide in anhydrous toluene is prepared in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Addition of Reactants: A mixture of ethyl 4-fluorophenylacetate and a slight excess of ethyl acetate is added dropwise to the sodium ethoxide suspension with vigorous stirring under a nitrogen atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60°C) for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The aqueous layer is then extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_claisen Claisen Condensation A 4-Fluorophenylacetic Acid D Esterification A->D B Ethanol B->D C H2SO4 (cat.) C->D E Ethyl 4-fluorophenylacetate D->E H Condensation E->H F Ethyl Acetate F->H G Sodium Ethoxide G->H I This compound H->I

Caption: Synthetic workflow for this compound.

TroubleshootingYield Start Low or No Product Yield Q1 Are all reagents and solvents anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No. Dry all glassware and use anhydrous solvents. Q1->A1_No Q2 Is the base of high quality and correct stoichiometry? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No. Use fresh, anhydrous base (e.g., NaOEt) in stoichiometric amounts. Q2->A2_No Q3 Is the reaction temperature and time optimized? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No. Consider gentle heating and monitor reaction by TLC. Q3->A3_No End Consult further literature for advanced troubleshooting. A3_Yes->End

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Crude Ethyl 4-(4-fluorophenyl)-3-oxobutanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl 4-(4-fluorophenyl)-3-oxobutanoate by column chromatography.

Experimental Protocols

A detailed methodology for the purification of this compound using column chromatography is provided below. This protocol is a strong starting point but may require optimization based on the specific impurity profile of your crude material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum Ether or Hexane

  • Ethyl Acetate

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.

    • Dissolve a small amount of the crude product in a volatile solvent like ethyl acetate or dichloromethane.

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of petroleum ether and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity.

    • The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the chromatography column, ensuring an even and compact bed without air bubbles. Gently tap the column to facilitate even packing.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

    • Drain the excess solvent until the solvent level is just above the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to a free-flowing powder, and then carefully adding this powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial non-polar mobile phase.

    • If a gradient elution is necessary, as determined by a wide range of impurity polarities on the TLC, gradually increase the proportion of the more polar solvent (ethyl acetate). A starting point for a similar compound is a 50:1 petroleum ether:ethyl acetate mixture.[2]

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions.

    • Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Petroleum Ether/Ethyl Acetate
Initial Mobile Phase Composition 95:5 (Petroleum Ether:Ethyl Acetate)
Gradient Profile Gradual increase in Ethyl Acetate concentration
Target Rf Value (TLC) 0.2 - 0.4

Note: The optimal mobile phase composition and gradient will depend on the specific impurities present in the crude material and should be determined by TLC analysis.

Troubleshooting Guides and FAQs

Q1: My compound is not moving off the baseline of the column.

A1: This indicates that the mobile phase is not polar enough to elute your compound.

  • Solution: Gradually increase the polarity of your mobile phase by increasing the percentage of ethyl acetate. If you are already at a high concentration of ethyl acetate, consider adding a small amount of a more polar solvent like methanol to your mobile phase. Always test new solvent systems on TLC first.

Q2: My compound is eluting too quickly with all the impurities.

A2: This suggests your mobile phase is too polar.

  • Solution: Decrease the polarity of your mobile phase by increasing the proportion of petroleum ether or hexane. A less polar mobile phase will increase the interaction of your compound with the silica gel, allowing for better separation from less polar impurities.

Q3: I am observing broad or tailing peaks during elution.

A3: This can be due to several factors, including the inherent keto-enol tautomerism of β-keto esters which can lead to poor peak shape on silica gel.[3]

  • Troubleshooting Steps:

    • Column Packing: Ensure your column is packed uniformly without any channels or cracks.

    • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Also, ensure the initial band of your compound is as narrow as possible.

    • Keto-Enol Tautomerism: While this is an inherent property of the molecule, sometimes adding a very small amount of a modifier like acetic acid to the mobile phase can improve peak shape. However, this should be tested on a small scale first to ensure it does not cause degradation of your compound.

Q4: I am seeing new spots on my TLC after column chromatography, suggesting my compound is degrading.

A4: this compound, being a β-keto ester, can be susceptible to hydrolysis or other degradation pathways on the acidic surface of silica gel.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: You can neutralize the acidic silica gel by pre-treating it with a base. This is done by washing the silica gel with a solvent containing a small amount of a non-nucleophilic base like triethylamine, followed by washing with the mobile phase until the eluent is neutral.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

    • Speed: Perform the chromatography as quickly as possible (flash chromatography) to minimize the time your compound spends in contact with the stationary phase.

Q5: How do I identify and separate common impurities from the synthesis?

A5: The synthesis of this compound is often achieved via a Claisen condensation. Common impurities can include unreacted starting materials (e.g., the corresponding aryl acetate and ethyl acetate) and self-condensation products.[4]

  • Identification and Separation:

    • TLC Analysis: Spot the crude reaction mixture alongside the starting materials on a TLC plate to identify any unreacted components.

    • Chromatography: Unreacted starting materials and self-condensation products will likely have different polarities from the desired product and can be separated by carefully optimizing the mobile phase polarity during column chromatography. Less polar impurities will elute first, followed by your product, and then more polar impurities.

Mandatory Visualization

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis to Determine Mobile Phase crude_product->tlc_analysis pack_column Pack Column with Silica Gel Slurry tlc_analysis->pack_column Optimized Mobile Phase load_sample Load Crude Product pack_column->load_sample elute Elute with Petroleum Ether/ Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Common Issues issue Observed Issue no_elution Compound at Baseline issue->no_elution fast_elution Co-elution with Impurities issue->fast_elution peak_tailing Broad/Tailing Peaks issue->peak_tailing degradation New Spots on TLC issue->degradation cause1 Mobile Phase Not Polar Enough no_elution->cause1 cause2 Mobile Phase Too Polar fast_elution->cause2 cause3 Poor Column Packing or Keto-Enol Tautomerism peak_tailing->cause3 cause4 Compound Instability on Acidic Silica degradation->cause4 solution1 Increase Mobile Phase Polarity cause1->solution1 solution2 Decrease Mobile Phase Polarity cause2->solution2 solution3 Repack Column/ Optimize Loading cause3->solution3 solution4 Deactivate Silica/ Use Alumina/Run Faster cause4->solution4

Caption: Troubleshooting guide for common column chromatography problems.

References

Common side products in the synthesis of aryl-substituted beta-keto esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aryl-substituted β-keto esters.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Aryl-Substituted β-Keto Ester

Question: My Claisen condensation reaction to produce an aryl-substituted β-keto ester is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of aryl-substituted β-keto esters are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Base Selection: The choice of base is critical in a Claisen condensation.

    • Solution: For crossed Claisen condensations involving an aryl ester (non-enolizable) and an enolizable ester, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often preferred to minimize self-condensation of the enolizable ester.[1] When using an alkoxide base, ensure it corresponds to the alcohol portion of the enolizable ester to prevent transesterification.[2]

  • Reversibility of the Reaction: The Claisen condensation is an equilibrium reaction.[1]

    • Solution: To drive the equilibrium towards the product, use a stoichiometric amount of base. The final deprotonation of the β-keto ester product is a key driving force for the reaction. Removing the alcohol byproduct by distillation (if feasible) can also shift the equilibrium.

  • Moisture in Reaction Components: Water can hydrolyze the ester starting materials and the desired β-keto ester product, especially under basic conditions.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the base is not partially hydrolyzed.[3]

  • Steric Hindrance: Bulky substituents on either the aryl ester or the enolizable ester can hinder the reaction.

    • Solution: In such cases, longer reaction times or slightly higher temperatures may be necessary. Alternatively, exploring different synthetic routes might be required.

Problem 2: Formation of Significant Amounts of Side Products

Question: My reaction is producing a complex mixture of products, making the purification of the target aryl β-keto ester difficult. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products is a frequent challenge, particularly in crossed Claisen condensations. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Mitigation Strategies:

  • Self-Condensation Product of the Enolizable Ester: The enolizable ester can react with itself to form an undesired β-keto ester.

    • Mitigation:

      • Use a Non-Enolizable Aryl Ester: Aryl esters, such as ethyl benzoate, lack α-hydrogens and therefore cannot self-condense.[4][5]

      • Slow Addition of the Enolizable Ester: Add the enolizable ester slowly to a mixture of the non-enolizable aryl ester and the base. This ensures that the enolate of the enolizable ester reacts preferentially with the excess aryl ester.[4]

      • Use of a Strong, Non-Nucleophilic Base: Bases like LDA can be used to quantitatively form the enolate of the enolizable ester before the addition of the aryl ester, preventing self-condensation.[6]

  • O-Acylation Product: The enolate can attack the acylating agent (e.g., another ester molecule) at the oxygen atom instead of the carbon atom, leading to an enol ester byproduct.

    • Mitigation: The choice of base and reaction conditions can influence the C- versus O-acylation ratio. Generally, C-acylation is favored under thermodynamic control (higher temperatures, weaker base), while O-acylation can be more prevalent under kinetic control (low temperatures, strong, hindered base). Careful optimization of these parameters is necessary.

  • Chromones and Flavones (with ortho-hydroxyaryl ketones): When an ortho-hydroxyaryl ketone is used as a precursor, an intramolecular cyclization can occur, leading to the formation of chromone or flavone byproducts. This is a common pathway known as the Baker-Venkataraman rearrangement followed by cyclodehydration.[7][8]

    • Mitigation:

      • Control of Reaction Conditions: The cyclization step is often promoted by acid or heat. Careful control of the workup procedure and purification conditions is crucial. Avoid strongly acidic conditions if the open-chain β-diketone is the desired intermediate.

      • One-Pot Synthesis: If the chromone or flavone is the desired product, the reaction can be intentionally driven in that direction by treating the reaction mixture with acid after the initial base-catalyzed rearrangement.[8]

  • Diacylation Product: The enolate of the β-keto ester product can sometimes be acylated a second time, leading to a diacylated byproduct.

    • Mitigation: Using a stoichiometric amount of the acylating agent can help minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of aryl-substituted β-keto esters?

A1: The choice of base depends on the specific reactants.

  • For a crossed Claisen condensation between a non-enolizable aryl ester (e.g., ethyl benzoate) and an enolizable aliphatic ester (e.g., ethyl acetate), a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often ideal.[1] These bases help to prevent the self-condensation of the enolizable ester.

  • If using an alkoxide base (e.g., sodium ethoxide), it is crucial that the alkoxide matches the alcohol portion of the enolizable ester (e.g., use sodium ethoxide with ethyl acetate) to avoid transesterification , which would lead to a mixture of products.[2]

Q2: How can I prevent the self-condensation of my aryl methyl ketone starting material?

A2: While aryl methyl ketones can undergo self-condensation (an aldol-type reaction), in the context of a crossed Claisen condensation with a non-enolizable ester (like diethyl carbonate), the desired acylation is generally favored. To minimize self-condensation:

  • Use a strong base to ensure rapid and complete formation of the ketone's enolate.

  • Maintain a low concentration of the free ketone by adding it slowly to the base.

  • The subsequent acylation to form the β-dicarbonyl compound is often driven by the formation of a stable enolate of the product, which is more acidic than the starting ketone.

Q3: My desired aryl β-keto ester seems to be hydrolyzing during workup. How can I avoid this?

A3: β-keto esters can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.

  • During the aqueous workup, neutralize the reaction mixture carefully, avoiding excess strong acid or base.

  • Extract the product into an organic solvent as soon as possible after neutralization.

  • Ensure that any reagents used for purification (e.g., silica gel) are neutral.

Q4: Can I use an aryl halide and an enolate to synthesize an aryl-substituted β-keto ester?

A4: Yes, this is a valid alternative approach. Palladium-catalyzed cross-coupling reactions of aryl bromides with α-keto ester enolates can provide access to a range of β-aryl α-keto esters with high yields and can be tolerant of various functional groups.[9]

Data Presentation

The following table summarizes the impact of different bases on the yield of a typical Claisen-type condensation.

BaseSolventTemperature (°C)Typical Yield (%)Notes
Sodium EthoxideEthanolReflux50-75Prone to self-condensation if both esters are enolizable. Transesterification can occur if the alkoxide does not match the ester.
Sodium HydrideTHF, Toluene25 - Reflux70-90Good for minimizing self-condensation as it irreversibly forms the enolate.[1]
Lithium Diisopropylamide (LDA)THF-78 to 075-95Excellent for kinetic control and preventing self-condensation by quantitative enolate formation. Requires strict anhydrous conditions and low temperatures.[1]
Potassium tert-butoxidetert-Butanol, THF25 - Reflux65-85A strong, non-nucleophilic base, but can promote side reactions if not used carefully.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzoylacetate via Crossed Claisen Condensation

This protocol describes the synthesis of ethyl benzoylacetate from ethyl acetate and ethyl benzoate using sodium ethoxide.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetate (anhydrous)

  • Ethyl benzoate (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal pieces to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Slowly add anhydrous ethyl acetate to the solution with stirring.

  • Condensation: To the resulting solution, add anhydrous ethyl benzoate dropwise. After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to neutralize the excess base. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yields

low_yield_troubleshooting start Low Yield of Aryl β-Keto Ester check_purity Verify Purity and Stoichiometry of Reactants start->check_purity purity_issue Impure or Incorrect Amounts of Starting Materials? check_purity->purity_issue check_conditions Assess Reaction Conditions (Anhydrous?, Temp?) conditions_issue Suboptimal Conditions? check_conditions->conditions_issue check_base Evaluate Base Choice and Stoichiometry base_issue Incorrect Base or Amount? check_base->base_issue check_workup Analyze Workup and Purification Procedure workup_issue Product Loss During Workup? check_workup->workup_issue purity_issue->check_conditions No purify_reagents Purify/Dry Reactants and Re-weigh purity_issue->purify_reagents Yes conditions_issue->check_base No optimize_conditions Optimize Temperature, Time, and Atmosphere conditions_issue->optimize_conditions Yes base_issue->check_workup No optimize_base Select Appropriate Base (e.g., NaH, LDA) and Use Stoichiometric Amount base_issue->optimize_base Yes optimize_workup Modify Extraction and Purification Protocol workup_issue->optimize_workup Yes end Improved Yield workup_issue->end No, Re-evaluate Reaction purify_reagents->end optimize_conditions->end optimize_base->end optimize_workup->end

Caption: A stepwise guide for troubleshooting low yields in the synthesis of aryl-substituted β-keto esters.

Signaling Pathway of Side Product Formation: Chromone Synthesis

chromone_formation cluster_0 Baker-Venkataraman Rearrangement cluster_1 Cyclodehydration start_material o-Hydroxyaryl Ketone acylation Acylation of Phenolic -OH start_material->acylation rearrangement_intermediate o-Acyloxyaryl Ketone Base-catalyzed intramolecular acyl transfer acylation->rearrangement_intermediate diketone 1,3-Diketone Intermediate rearrangement_intermediate->diketone cyclization Intramolecular Cyclization (Acid or Heat) diketone->cyclization chromone Chromone/Flavone Side Product cyclization->chromone

Caption: Pathway showing the formation of chromone/flavone side products from o-hydroxyaryl ketones.

References

Technical Support Center: Optimizing Knoevenagel Condensation of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Knoevenagel condensation reactions involving β-keto esters.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation of β-keto esters, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive or Inappropriate Catalyst Catalyst Screening: Test a range of catalysts, including basic options like piperidine or ammonium acetate, and Lewis acids such as TiCl₄ or ZnCl₂.[1] Catalyst Loading: Start with a catalytic amount (e.g., 0.1 eq) and optimize the concentration.[2] For some systems, 5-10 mol% is a good starting point.[1] Fresh Catalyst: Ensure the catalyst has not degraded by using a fresh batch.[1]
Unsuitable Solvent Solvent Selection: Evaluate protic polar solvents like ethanol or aprotic polar solvents such as DMF.[1] In some cases, solvent-free conditions may be optimal.[1] Solubility Check: Confirm that all reactants are soluble in the chosen solvent at the reaction temperature.[1]
Suboptimal Reaction Temperature Temperature Optimization: Systematically vary the temperature. While many Knoevenagel condensations proceed at room temperature, others may require heating to overcome the activation energy.[1]
Insufficient Reaction Time Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
Equilibrium Issues Water Removal: As water is a byproduct, its removal can shift the equilibrium towards the product.[3] Consider using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves.[3]

Issue 2: Formation of Side Products

Side Product Potential Cause Mitigation Strategy
Self-condensation of Aldehyde/Ketone Use of a strong base.Employ a milder base, such as an amine salt or ammonium acetate.[1]
Michael Addition Product The Knoevenagel product reacts with another molecule of the β-keto ester.[1]Maintain a 1:1 molar ratio of the carbonyl compound and the β-keto ester.[1]
Bis-Adduct Formation Particularly common with highly reactive aldehydes like formaldehyde.[1][3]Carefully control the stoichiometry of the reactants.[1]

Issue 3: Difficult Product Purification

Problem Potential Cause Solution
Catalyst Residue Homogeneous catalysts are difficult to separate from the product.Consider using a heterogeneous (solid-supported) catalyst that can be easily filtered off post-reaction.
Complex Reaction Mixture Presence of unreacted starting materials and multiple side products.Optimize reaction conditions (see Issue 1 & 2) to drive the reaction to completion and minimize side products. Utilize column chromatography for purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation with a β-keto ester?

A1: The reaction proceeds through three main steps:

  • Enolate Formation: A basic catalyst abstracts an acidic α-proton from the β-keto ester to form a resonance-stabilized enolate.[2][4]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type adduct.[2][4]

  • Dehydration: This intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated keto ester.[2][4]

Knoevenagel_Mechanism General Knoevenagel Condensation Mechanism cluster_start Reactants cluster_steps Reaction Steps cluster_end Product Beta-Keto Ester Beta-Keto Ester Enolate Formation Enolate Formation Beta-Keto Ester->Enolate Formation + Base Aldehyde/Ketone Aldehyde/Ketone Nucleophilic Addition Nucleophilic Addition Aldehyde/Ketone->Nucleophilic Addition Reacts with Enolate Formation->Nucleophilic Addition Forms Enolate Dehydration Dehydration Nucleophilic Addition->Dehydration Forms Aldol Adduct Unsaturated Keto Ester Unsaturated Keto Ester Dehydration->Unsaturated Keto Ester - H2O

Caption: General mechanism of the Knoevenagel condensation.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst is crucial and substrate-dependent. Weak bases like primary, secondary, and tertiary amines (e.g., piperidine, pyridine) are commonly used.[2][5] For sensitive substrates, milder catalysts like ammonium salts (e.g., ammonium acetate) can be effective.[1] In some cases, Lewis acids or even catalyst-free, water-mediated conditions at elevated temperatures have been successful.[6] A screening of different catalyst types and loadings is recommended for optimization.

Q3: What are suitable solvents for this reaction?

A3: The solvent choice depends on the solubility of the reactants and the reaction temperature. Protic solvents like ethanol are common.[1] Aprotic polar solvents such as DMF or DMSO can also be used.[1] For environmental considerations, water has been explored as a green solvent.[1][6] In some instances, solvent-free conditions, where the reactants are ground together, have proven to be highly efficient.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time. This allows for the determination of the optimal reaction time and helps to prevent the formation of degradation products from prolonged reaction times or excessive heating.

Experimental Protocols

General Procedure for Knoevenagel Condensation of an Aldehyde with a β-Keto Ester

This protocol provides a typical starting point for the reaction. Molar equivalents, catalyst loading, solvent, temperature, and reaction time should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the aldehyde (1.0 eq), the β-keto ester (1.0-1.2 eq), and the chosen solvent (e.g., ethanol).[2]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq).[2]

  • Reaction Execution: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction by TLC.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to neutralize the catalyst, followed by washes with saturated sodium bicarbonate solution and brine.[2]

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2] The crude product can then be purified by column chromatography on silica gel or distillation.[2]

Experimental_Workflow Typical Experimental Workflow A 1. Setup Reaction - Add Aldehyde, β-Keto Ester, and Solvent to Flask B 2. Add Catalyst (e.g., Piperidine) A->B C 3. Heat and Monitor (e.g., Reflux, TLC) B->C D 4. Reaction Complete Cool to Room Temperature C->D E 5. Workup - Quench and Extract D->E F 6. Dry and Concentrate - Dry over Na2SO4 - Remove Solvent E->F G 7. Purify Product (Column Chromatography or Distillation) F->G H 8. Characterize Product (NMR, IR, MS) G->H

Caption: A typical experimental workflow for the Knoevenagel condensation.

Data Presentation

Table 1: Comparison of Catalytic Systems and Conditions

The following table summarizes various conditions reported for Knoevenagel condensations. While not all entries are specific to β-keto esters, they illustrate the broad range of applicable parameters.

Entry Carbonyl Compound Active Methylene Catalyst Solvent Temp (°C) Time Yield (%)
1BenzaldehydeEthyl AcetoacetatePiperidineEthanolReflux6 hHigh
2Aromatic AldehydeMalononitrileNi(NO₃)₂·6H₂O (5 mol%)WaterRT10-30 min90-98
3AldehydeMalonic AcidPyridinePyridineRefluxVariesGood
4Aromatic AldehydeEthyl 2-cyanoacetate[HyEtDBU]Br/H₂O/DABCOWaterRT1 min - 4.5 h92-99
5AldehydeActive MethyleneGallium ChlorideSolvent-freeRTVariesGood
6Aldehyde/KetoneActive MethyleneEDDA[bmim]BF₄800.5-3 h85-98

Abbreviations: RT: Room Temperature, EDDA: Ethylenediammonium diacetate, [bmim]BF₄: 1-butyl-3-methylimidazolium tetrafluoroborate, [HyEtDBU]Br: Hydroxyethyl-DBU bromide, DABCO: 1,4-Diazabicyclo[2.2.2]octane.[2][7]

References

Technical Support Center: Scale-Up Synthesis of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound and what are its core challenges?

A1: The most common and scalable method for synthesizing this compound is a crossed Claisen condensation.[1][2] This reaction typically involves the condensation of an ester containing an α-hydrogen with another carbonyl compound, catalyzed by a strong base.[3] In this case, ethyl 4-fluorophenylacetate is reacted with ethyl acetate in the presence of a base like sodium ethoxide.[1]

The main challenges during scale-up include:

  • Strict Moisture Control: The strong bases used are extremely sensitive to water, which can quench the reaction and hydrolyze the ester starting materials.[4]

  • Base Handling and Stoichiometry: Handling large quantities of reactive bases like sodium ethoxide requires stringent safety protocols.[5][6] Using a full equivalent of the base is critical to drive the reaction equilibrium towards the product.[4][7]

  • Side Reactions: Competing reactions such as self-condensation, transesterification, and product decarboxylation can significantly lower yield and purity.[4][8]

  • Thermal Management: The reaction and subsequent acidic work-up can be exothermic, requiring careful temperature control in large reactors.

  • Purification: Separating the desired product from unreacted starting materials and side products can be challenging at a large scale, often requiring high-vacuum distillation or controlled crystallization.[1][9]

Q2: Which base is recommended for this synthesis and why is the amount critical?

A2: For the synthesis of an ethyl ester like this compound, sodium ethoxide (NaOEt) is the recommended base.[4] Using a base with the same alkoxide as the ester group is crucial to prevent transesterification, a side reaction where the ester's alcohol component is exchanged, leading to a mixture of products.[4]

A full stoichiometric equivalent (at least 1.0 eq) of the base is necessary. The Claisen condensation is a reversible reaction.[4] The final β-keto ester product is more acidic than the starting materials. The strong base deprotonates this product, forming a resonance-stabilized enolate.[7] This final, irreversible deprotonation step shifts the overall equilibrium of the reaction, driving it to completion and ensuring a high yield.[7] Using only a catalytic amount of base will result in a poor yield.[7]

Q3: My reaction yield is very low or has failed completely. What are the most probable causes?

A3: Low to zero yield is a common issue and can almost always be traced back to one of the following factors:

  • Moisture Contamination: Sodium ethoxide reacts violently with water.[6][10] Any moisture in the glassware, solvents, or starting materials will consume the base, halting the reaction. All solvents must be anhydrous, and glassware must be thoroughly oven- or flame-dried before use.[4]

  • Poor Quality Base: Sodium ethoxide can degrade upon exposure to air and moisture, converting to sodium hydroxide and losing its efficacy.[5] Always use a fresh, high-quality, anhydrous grade of sodium ethoxide from a reputable supplier.[4]

  • Insufficient Base: As detailed in Q2, a stoichiometric amount of base is required to drive the reaction to completion.[7] Ensure at least one full equivalent relative to the limiting reagent is used.

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures may promote side reactions, including decomposition. The reaction should be carefully monitored and controlled.[4]

Q4: What are the common impurities and side products I should expect?

A4: During the synthesis, several impurities and side products can form:

  • Ethyl 3-oxo-butanoate: This results from the self-condensation of ethyl acetate.[3]

  • Diethyl 2,4-bis(4-fluorophenyl)-3-oxopentanedioate: This can arise from the self-condensation of ethyl 4-fluorophenylacetate.

  • 4-Fluorophenylacetic Acid and Ethanol: These are products of the hydrolysis of the starting ester if water is present.[4]

  • 1-(4-fluorophenyl)propan-2-one: This is a potential product of the Krapcho decarboxylation of the final product, especially if the work-up conditions involve prolonged heating with salts like NaCl in a polar aprotic solvent.[8][11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is sluggish or stalls. 1. Insufficient activation energy. 2. Poor quality or insufficient base. 3. Steric hindrance from the aryl group. [4]1. Gently heat the reaction mixture. Refluxing in a suitable solvent like ethanol or THF is a common practice.[1]2. Verify the quality and quantity of the base. Use fresh, anhydrous sodium ethoxide (≥1.0 eq).[4]3. Increase reaction time. Allow the reaction to proceed for a longer duration (e.g., several hours) and monitor progress by TLC or GC.
Product mixture is complex, showing multiple spots on TLC/peaks in GC. 1. Transesterification. 2. Excessive self-condensation. 3. Presence of water leading to hydrolysis. [4]1. Ensure the alkoxide of the base matches the ester. Use NaOEt for ethyl esters.[4]2. Control the addition of reagents. Try adding the ethyl acetate slowly to the mixture of ethyl 4-fluorophenylacetate and base to favor the crossed condensation.3. Use anhydrous reagents and solvents, and dry all glassware meticulously. [4]
Product decomposes during purification by distillation. 1. Thermal instability. The β-keto ester can be susceptible to decarboxylation at high temperatures.[8]1. Use high-vacuum distillation to lower the boiling point and reduce thermal stress.2. Consider alternative purification methods. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography may be gentler alternatives.[1]
Aqueous and organic layers fail to separate during work-up. 1. Formation of emulsions, common in large-scale extractions.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.2. Allow the mixture to stand for a longer period. 3. Filter the entire mixture through a pad of Celite to break up the emulsion.

Data Presentation

Table 1: Typical Reaction Parameters for Claisen Condensation

ParameterRecommended ConditionRationale / Notes
Base Sodium Ethoxide (NaOEt)Prevents transesterification of the ethyl ester.[4]
Base Stoichiometry ≥ 1.0 equivalentRequired to deprotonate the product and drive the reaction equilibrium.[7]
Solvent Anhydrous Ethanol or THFEthanol is common as it is the solvent for commercial NaOEt solutions.[6]
Temperature 50 °C to RefluxHeating is often required to increase the reaction rate.[1] Monitor for side reactions.
Reaction Time 2 - 8 hoursVaries with scale and temperature. Monitor progress via TLC/GC.
Work-up Acidification with dilute acid (e.g., HCl)Neutralizes the base and protonates the product enolate for extraction.[1]
Typical Yield 60 - 85%Highly dependent on the purity of reagents and strict exclusion of moisture.

Experimental Protocols

Protocol: Scale-Up Synthesis via Crossed Claisen Condensation

This protocol describes a representative lab-scale procedure that can be adapted for scale-up.

Materials:

  • Ethyl 4-fluorophenylacetate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (solid or as a 21% solution in ethanol)[6]

  • Anhydrous Ethanol

  • Diethyl ether or Ethyl acetate (for extraction)

  • Hydrochloric acid (e.g., 1M or 2M solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized, oven-dried reactor with a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Reagent Addition: At room temperature, add ethyl 4-fluorophenylacetate (1.0 eq) dropwise to the stirred sodium ethoxide solution. Follow with the slow, dropwise addition of anhydrous ethyl acetate (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 3-5 hours. Monitor the reaction's completion by TLC or GC analysis.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to 0-5°C.

  • Acidification: Slowly and carefully add dilute hydrochloric acid to the cooled reaction mixture with vigorous stirring to neutralize the excess base and protonate the product. The pH should be adjusted to be slightly acidic (pH ~5-6). Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear oil.

Visualizations

experimental_workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_final node_final prep 1. Reagent Preparation (Anhydrous Conditions, Inert Atmosphere) react 2. Claisen Condensation (NaOEt, Reflux) prep->react quench 3. Quenching & Acidification (Cooling, Dilute HCl) react->quench extract 4. Extraction (Organic Solvent) quench->extract purify 5. Purification (Drying, Vacuum Distillation) extract->purify product Final Product: This compound purify->product

Caption: High-level workflow for the synthesis of this compound.

troubleshooting_logic node_problem node_problem node_check node_check node_cause node_cause node_solution node_solution start Low / No Yield? check_moisture Check for Moisture? start->check_moisture Yes check_base Check Base? check_moisture->check_base No cause_moisture Reagents/Glassware Wet check_moisture->cause_moisture Yes check_stoich Check Stoichiometry? check_base->check_stoich No cause_base Base Degraded check_base->cause_base Yes cause_stoich <1 eq. Base Used check_stoich->cause_stoich Yes sol_moisture Rigorously Dry All Apparatus & Reagents cause_moisture->sol_moisture sol_base Use Fresh, Anhydrous Sodium Ethoxide cause_base->sol_base sol_stoich Use >= 1 eq. of Base to Drive Equilibrium cause_stoich->sol_stoich

Caption: Troubleshooting decision tree for low-yield synthesis reactions.

References

Technical Support Center: Preventing Decarboxylation of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended decarboxylation of β-keto esters during reaction workups.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for β-keto esters?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). While β-keto esters themselves are generally stable, they can be hydrolyzed to their corresponding β-keto acids under either acidic or basic conditions. These resulting β-keto acids are highly susceptible to decarboxylation, especially when heated, leading to the loss of the desired ester functionality and the formation of a ketone byproduct.[1][2][3] This side reaction can significantly reduce the yield and purity of the target β-keto ester.

Q2: What are the primary factors that promote the decarboxylation of β-keto esters during workup?

The decarboxylation of β-keto esters is not a direct process but rather proceeds through the formation of a β-keto acid intermediate. The key factors that promote this pathway are:

  • pH: Both acidic and basic aqueous conditions can catalyze the hydrolysis of the ester to the unstable β-keto acid. The β-keto acid can then readily decarboxylate.[1][2]

  • Temperature: Elevated temperatures significantly accelerate the rate of decarboxylation of the intermediate β-keto acid.[1][2]

  • Prolonged Reaction/Workup Times: Longer exposure to adverse pH and temperature conditions increases the likelihood of both hydrolysis and subsequent decarboxylation.

Q3: At what pH is the corresponding β-keto acid most stable?

The stability of β-keto acids is pH-dependent. The protonated carboxylic acid form is more prone to decarboxylation than its conjugate base (the carboxylate anion).[2] Therefore, maintaining a neutral to slightly alkaline pH can help to stabilize the intermediate β-keto acid by keeping it in its deprotonated form, thus slowing down decarboxylation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the workup of reactions containing β-keto esters.

Problem Possible Cause(s) Solution(s)
Low yield of β-keto ester and presence of a ketone byproduct. Decarboxylation has occurred during the workup.Maintain low temperatures: Perform all aqueous washes and extractions in an ice bath. Control pH: Use mild acidic or basic solutions for washing and neutralize the reaction mixture carefully. Avoid strong acids and bases. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) can help to neutralize any acid, followed by a wash with brine. Minimize workup time: Proceed through the extraction and washing steps as quickly as possible.
Product decomposition during column chromatography. The silica gel is too acidic, catalyzing the hydrolysis and decarboxylation of the β-keto ester.Use neutral silica gel: Deactivate the silica gel by washing it with a solvent containing a small amount of a neutralizer like triethylamine (0.1-1%) and then drying it before use.[4] Buffer the eluent: Add a small percentage of a neutralizer like triethylamine (0.1-1%) to the chromatography eluent.[4] Work quickly: Do not let the compound sit on the column for an extended period.
Formation of an emulsion during extraction. This is a general workup issue but can prolong exposure to aqueous conditions, increasing the risk of hydrolysis.Add brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.
Product loss during solvent removal (rotary evaporation). The β-keto ester may be thermally labile or volatile.Use a low-temperature water bath: Keep the water bath temperature as low as possible while still allowing for efficient solvent removal. Use high vacuum: A good vacuum will allow for solvent removal at a lower temperature. Check the cold trap: If the product is volatile, it may have collected in the cold trap of the rotary evaporator.

Stability of β-Keto Esters: A Qualitative Overview

Detailed quantitative data on the stability of a wide range of β-keto esters under various workup conditions is not extensively available in the literature. However, the general stability trends are well-understood. The primary concern during a typical aqueous workup is the hydrolysis of the ester to the corresponding β-keto acid, which is then prone to rapid decarboxylation.

Condition Effect on β-Keto Ester Recommendation
Strong Acid (e.g., 1M HCl) Promotes rapid hydrolysis to the β-keto acid, followed by fast decarboxylation, especially with warming.Avoid. Use weak acids for neutralization if necessary (e.g., saturated NH₄Cl, dilute citric acid, or NaHSO₄).
Strong Base (e.g., 1M NaOH) Promotes rapid saponification (hydrolysis) to the β-keto carboxylate. Acidification to isolate the product will lead to the unstable β-keto acid and subsequent decarboxylation.Avoid for workup if the ester is the desired product. Use weak bases for washing (e.g., saturated NaHCO₃).
Weak Acid (e.g., sat. NH₄Cl) Generally well-tolerated for short periods at low temperatures. Can be used to neutralize basic reaction mixtures.Recommended for neutralizing basic reaction mixtures. Perform washes at 0°C.
Weak Base (e.g., sat. NaHCO₃) Generally well-tolerated for short periods at low temperatures. Effective for neutralizing acidic reaction mixtures.Recommended for neutralizing acidic reaction mixtures. Perform washes at 0°C.
Neutral (e.g., water, brine) Hydrolysis is slow at neutral pH and low temperatures.Water and brine washes are generally safe when performed quickly and at low temperatures.
Elevated Temperature Significantly increases the rate of both hydrolysis and decarboxylation of the β-keto acid intermediate.Avoid heating during workup and purification.

Experimental Protocols

Protocol 1: General Mild Aqueous Workup for a Reaction Mixture Containing a β-Keto Ester

This protocol is designed to isolate a β-keto ester from a reaction mixture while minimizing the risk of decarboxylation.

Materials:

  • Reaction mixture containing the β-keto ester

  • Ice bath

  • Separatory funnel

  • Extraction solvent (e.g., ethyl acetate, diethyl ether, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled

  • Saturated aqueous sodium chloride (brine) solution, pre-chilled

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator with a cold water bath

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5°C.

  • Quenching (if necessary): If the reaction contains reactive reagents, quench them appropriately while maintaining the low temperature. For example, if a strong base was used, slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel containing the extraction solvent and pre-chilled deionized water.

  • Separation: Gently shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer.

  • Washing with Mild Base: Add pre-chilled, saturated aqueous NaHCO₃ solution to the separatory funnel. Shake gently and allow the layers to separate. Drain the aqueous layer. This step will neutralize any residual acid.

  • Washing with Brine: Add pre-chilled brine to the separatory funnel. Shake and allow the layers to separate. Drain the aqueous layer. This step helps to remove residual water from the organic layer and break any emulsions.

  • Drying: Transfer the organic layer to a flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes to ensure all water is absorbed.

  • Filtration: Filter the organic solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator. Crucially, use a low-temperature water bath (e.g., 20-30°C) and an efficient vacuum to minimize heating of the product.

Visualizing the Problem and Solution

Decarboxylation Pathway

The following diagram illustrates the pathway from a β-keto ester to the undesired ketone byproduct, which is facilitated by acidic or basic conditions followed by heat.

G cluster_0 Undesired Decarboxylation Pathway Beta-Keto Ester Beta-Keto Ester Beta-Keto Acid Beta-Keto Acid Beta-Keto Ester->Beta-Keto Acid H+ or OH- (Hydrolysis) Ketone (Byproduct) Ketone (Byproduct) Beta-Keto Acid->Ketone (Byproduct) Heat (Decarboxylation) CO2 CO2 Beta-Keto Acid->CO2

Caption: The undesired decarboxylation pathway for β-keto esters.

Recommended Workup Workflow

This diagram outlines the recommended workflow to prevent decarboxylation during the workup of a reaction mixture containing a β-keto ester.

G cluster_1 Recommended Workup Workflow Start Reaction Mixture (at 0-5 °C) Quench Quench Reaction (if necessary, cold) Start->Quench Extract Extract with Organic Solvent and Cold Water Quench->Extract Wash_Base Wash with Cold Saturated NaHCO3 Extract->Wash_Base Wash_Brine Wash with Cold Brine Wash_Base->Wash_Brine Dry Dry with Na2SO4 or MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure (Low Temperature) Filter->Concentrate Product Isolated Beta-Keto Ester Concentrate->Product

Caption: Recommended workflow for a mild workup of β-keto esters.

References

Troubleshooting low conversion rates in Claisen condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Claisen Condensation Reactions

Welcome to the technical support center for troubleshooting Claisen condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Claisen condensation reaction has a very low yield. What are the most common culprits?

Low yields in Claisen condensations often stem from issues with the base, reactants, or reaction conditions. The reaction is an equilibrium, and the final deprotonation of the β-keto ester product is crucial for driving it to completion.[1][2]

Common Causes for Low Conversion:

  • Inappropriate Base Selection: Using a base that is not the same alkoxide as the ester's leaving group can lead to side reactions like transesterification.[3][4] Hydroxide bases are unsuitable as they can cause irreversible ester hydrolysis.[4]

  • Insufficient Base Stoichiometry: A full stoichiometric equivalent of the base is required. This is because the final, thermodynamically favorable step is the deprotonation of the newly formed, acidic β-keto ester, which drives the equilibrium forward.[2][5]

  • Presence of Water: The reaction must be conducted under anhydrous conditions. Any moisture can consume the strong base and hydrolyze the ester starting material.

  • Suboptimal Temperature: The reaction temperature may be too low for the specific reactants, leading to an incomplete reaction.[6] Conversely, excessively high temperatures can promote side reactions and decomposition.[7]

  • Ester Lacks Two α-Hydrogens: The reaction requires an enolizable ester with at least two α-hydrogens. One is removed to form the enolate, and the second allows for the final deprotonation of the product to drive the reaction.[2][8]

Q2: I'm observing multiple products on my TLC. What are the likely side reactions?

The formation of multiple products is a common issue arising from the reactive species present.[6]

  • Transesterification: This occurs if the alkoxide base does not match the alkoxy group of the ester. For example, using sodium methoxide with an ethyl ester will result in a mixture of ethyl and methyl esters, leading to a complex product mixture.[3][9]

  • Self-Condensation (in Crossed Claisen): In a crossed Claisen condensation involving two different enolizable esters, both can act as nucleophiles and electrophiles, leading to a mixture of four potential products.[10]

  • Hydrolysis (Saponification): If hydroxide ions are present (e.g., from an inappropriate base or moisture), they can hydrolyze the ester starting material to a carboxylate salt, which will not participate in the condensation.[3][5]

Troubleshooting Guides

Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly

If you observe little to no consumption of your starting materials, consider the following troubleshooting workflow.

G cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low or No Conversion CheckBase 1. Verify Base Activity & Stoichiometry Start->CheckBase Is base old or insufficient? CheckAnhydrous 2. Ensure Anhydrous Conditions Start->CheckAnhydrous Is moisture present? CheckReactants 3. Confirm Reactant Purity Start->CheckReactants Are reactants impure? Sol_Base Use fresh, dry base. Ensure >= 1 full equivalent. CheckBase->Sol_Base Sol_Anhydrous Dry solvent and glassware thoroughly. Run under inert atmosphere (N2/Ar). CheckAnhydrous->Sol_Anhydrous Sol_Reactants Purify esters (e.g., distillation) before use. CheckReactants->Sol_Reactants

Caption: Troubleshooting workflow for non-starting reactions.

Detailed Steps:

  • Base Verification: Strong bases like sodium ethoxide (EtONa) and sodium hydride (NaH) are hygroscopic and can lose activity over time. Use a fresh batch or a newly opened bottle. Crucially, ensure at least one full molar equivalent of the base is used to drive the reaction equilibrium.[2]

  • Anhydrous Conditions: Glassware should be oven or flame-dried before use. Solvents must be rigorously dried (e.g., using molecular sieves or distillation from a drying agent). Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended.[11]

  • Reactant Purity: Impurities in the ester starting materials can inhibit the reaction. Purify the esters, for example by distillation, before use.[7]

Issue 2: Low Yield Due to Improper Reagent Selection

The choice of base is critical and must be matched to the ester substrate to prevent side reactions.[1]

G cluster_base Base Selection Logic cluster_outcomes Reaction Outcomes Ester Starting Ester (e.g., Ethyl Acetate, R-COOEt) BaseChoice Select Base Ester->BaseChoice CorrectBase Matching Alkoxide (Sodium Ethoxide, NaOEt) BaseChoice->CorrectBase Correct WrongAlkoxide Mismatched Alkoxide (Sodium Methoxide, NaOMe) BaseChoice->WrongAlkoxide Incorrect Hydroxide Hydroxide Base (Sodium Hydroxide, NaOH) BaseChoice->Hydroxide Incorrect Product Desired β-Keto Ester CorrectBase->Product Leads to Transesterification Transesterification (Mixture of esters/products) WrongAlkoxide->Transesterification Leads to Saponification Saponification (Carboxylate Salt - No Reaction) Hydroxide->Saponification Leads to

Caption: Logical flow for selecting the correct base.

Base Selection Table:

Ester TypeRecommended BaseRationale & Potential Issues
Ethyl Esters (R-COOEt)Sodium Ethoxide (NaOEt)Correct: Avoids transesterification.[3][4]
Methyl Esters (R-COOMe)Sodium Methoxide (NaOMe)Correct: Avoids transesterification.
Any EsterSodium Hydride (NaH)Alternative: A strong, non-nucleophilic base that avoids transesterification. The H₂ byproduct drives the reaction.[10]
Any EsterLithium Diisopropylamide (LDA)Alternative: A strong, non-nucleophilic base often used in crossed Claisen reactions to ensure only one partner enolizes.[9][12]
Ethyl Esters (R-COOEt)Sodium Methoxide (NaOMe)Incorrect: Causes transesterification, leading to a mixture of methyl and ethyl β-keto esters.[9]
Any EsterSodium Hydroxide (NaOH)Incorrect: Causes rapid hydrolysis of the ester to a carboxylate, quenching the reaction.[3][4]

Experimental Protocols

Protocol 1: Classic Claisen Condensation of Ethyl Acetate

This protocol describes the self-condensation of ethyl acetate to form ethyl acetoacetate, a common undergraduate and industrial procedure.

Materials:

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Ethyl Acetate (anhydrous)

  • Toluene (anhydrous)

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces through the condenser. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled, add 100 mL of anhydrous toluene.

  • Addition of Ester: Add 26.5 g (0.3 mol) of anhydrous ethyl acetate dropwise to the stirred sodium ethoxide solution over 30 minutes.

  • Reaction: After the addition is complete, gently heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly add 150 mL of cold water to dissolve the sodium salt of the product. Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 1M HCl until the pH is ~4-5. The ethyl acetoacetate will separate as an oily layer.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Protocol 2: Optimization Study Data

A study on optimizing a Claisen condensation for the synthesis of an FGFR inhibitor demonstrated the significant impact of solvent and stoichiometry on reaction time and yield.[13][14]

Effect of Solvent Change (Batch Reaction):

SolventReaction TimeYield
Ethanol20 hours73%
Tetrahydrofuran (THF)10 minutes87%

Optimization in Continuous Flow Reactor (Solvent: THF, Temp: 30°C, Time: 5 min):

Diethyl Oxalate Eq.Sodium Ethoxide Eq.Product Yield
1.01.079.0%
1.21.297.3%
1.41.488.6%

Data sourced from a study on the synthesis of CPL304110.[13][14] The results show that a solvent switch from ethanol to THF dramatically reduced reaction time and increased yield. Further optimization revealed that 1.2 equivalents of both the oxalate and the base provided the highest yield under flow conditions.[13][14]

References

Identifying and removing impurities from Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Ethyl 4-(4-fluorophenyl)-3-oxobutanoate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a Claisen condensation reaction.[1] The most common impurities arise from unreacted starting materials and side reactions. These include:

  • Unreacted Starting Materials:

    • Ethyl 4-fluorophenylacetate

    • Ethyl acetate

  • Self-Condensation Byproduct:

    • Ethyl acetoacetate (from the self-condensation of ethyl acetate)[2]

  • Other Potential Byproducts:

    • Impurities arising from the degradation of the product or starting materials, especially if the reaction is subjected to harsh conditions.

Q2: My reaction yield is low. What are the likely causes?

A2: Low yields in a Claisen condensation can be attributed to several factors:

  • Base Selection and Quality: A strong, non-nucleophilic base is crucial. Sodium ethoxide is commonly used for reactions involving ethyl esters to prevent transesterification. Ensure the base is anhydrous and not degraded.[3]

  • Moisture: The presence of water will consume the strong base and hydrolyze the ester starting materials, significantly impacting the yield. All glassware should be thoroughly dried, and anhydrous solvents should be used.[3]

  • Reaction Equilibrium: The Claisen condensation is an equilibrium reaction. To drive the reaction towards the product, a stoichiometric amount of base is often necessary to deprotonate the resulting β-keto ester, which is more acidic than the starting materials.[1]

Q3: How can I monitor the progress of my reaction and assess the purity of my crude product?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the components.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction mixture and the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing similar compounds.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile compounds like esters and can help in identifying unknown impurities by providing both retention time and mass spectral data.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The presence of characteristic peaks for the desired product and the absence of signals from impurities confirm the purity. For β-keto esters, it's important to note that they can exist as a mixture of keto and enol tautomers in solution, which will be reflected in the NMR spectrum.[7]

Impurity Identification and Removal Workflow

The following diagram illustrates a logical workflow for identifying and removing impurities from this compound.

Impurity_Removal_Workflow Impurity Identification and Removal Workflow start Crude this compound analytical_characterization Analytical Characterization (TLC, HPLC, GC-MS, NMR) start->analytical_characterization identify_impurities Identify Major Impurities analytical_characterization->identify_impurities unreacted_sm Unreacted Starting Materials (Ethyl 4-fluorophenylacetate, Ethyl acetate) identify_impurities->unreacted_sm High Polarity Difference self_condensation Self-Condensation Product (Ethyl acetoacetate) identify_impurities->self_condensation Similar Polarity other_impurities Other/Unknown Impurities identify_impurities->other_impurities purification_strategy Select Purification Strategy unreacted_sm->purification_strategy self_condensation->purification_strategy other_impurities->purification_strategy column_chromatography Flash Column Chromatography purification_strategy->column_chromatography Complex Mixture recrystallization Recrystallization purification_strategy->recrystallization Crystalline Solid distillation Fractional Distillation (if applicable) purification_strategy->distillation Volatile Impurities pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product distillation->pure_product final_analysis Final Purity Analysis (HPLC, NMR) pure_product->final_analysis

Caption: Workflow for troubleshooting and purifying this compound.

Experimental Protocols

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the desired product from closely related impurities.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column and accessories

  • TLC plates and chamber

2. Procedure:

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution to a free-flowing powder. Carefully add the dry-loaded sample to the top of the column.[9]

  • Elution: Elute the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.[8]

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Purification by Recrystallization

Recrystallization is a suitable method for purifying the product if it is a solid at room temperature or can be solidified.

1. Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate)[10]

  • Erlenmeyer flask

  • Heating source

  • Filtration apparatus

2. Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system can also be effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Analytical Techniques for Purity Assessment
Technique Principle Information Provided Typical Conditions
HPLC Differential partitioning between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.C18 column, Acetonitrile/Water mobile phase.[4]
GC-MS Separation based on volatility and mass-to-charge ratio.Identification of volatile impurities, structural information.Capillary column, temperature programming.[6]
¹H & ¹³C NMR Nuclear magnetic resonance of atomic nuclei.Structural confirmation, identification and quantification of impurities.Deuterated solvent (e.g., CDCl₃), internal standard.[7]
Table 2: Common Solvents for Purification
Purification Method Solvent/Solvent System Comments
Recrystallization Ethanol/WaterGood for moderately polar compounds.
Hexane/Ethyl AcetateEffective for adjusting polarity to induce crystallization.[10]
Column Chromatography Hexane/Ethyl Acetate GradientA standard system for separating compounds of varying polarity.[8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the synthesis method and the potential formation of impurities.

Synthesis_Impurity_Relationship Relationship between Synthesis and Impurity Formation synthesis Claisen Condensation product This compound synthesis->product incomplete_reaction Incomplete Reaction synthesis->incomplete_reaction Equilibrium side_reaction Side Reaction synthesis->side_reaction reactants Reactants: - Ethyl 4-fluorophenylacetate - Ethyl acetate - Strong Base (e.g., NaOEt) reactants->synthesis unreacted_sm Unreacted Starting Materials incomplete_reaction->unreacted_sm self_condensation Self-Condensation of Ethyl Acetate side_reaction->self_condensation ethyl_acetoacetate Ethyl acetoacetate self_condensation->ethyl_acetoacetate

Caption: Impurity formation pathways in the Claisen condensation synthesis.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient synthesis of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your catalytic fluorination experiments.

Troubleshooting Guides

This section addresses common issues encountered during catalytic fluorination reactions. Each problem is presented in a question-and-answer format with potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My catalytic fluorination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

A: Low or no yield in a catalytic fluorination reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.[1]

Potential Causes and Solutions:

  • Inactive or Deactivated Catalyst:

    • Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature).[1]

    • Catalyst Activation: Some catalysts require pre-activation. Consult the literature for specific activation procedures for your chosen catalyst. For instance, some chromium oxide-based fluorination catalysts can be activated by treatment with a reactive fluorine source.[1]

    • Catalyst Deactivation: The catalyst may be deactivated by impurities or reaction byproducts.[1][2] Common deactivation pathways include poisoning by water, sulfur, or air, as well as fouling by carbonaceous materials (coking), particularly at high temperatures.[2] In homogeneous catalysis, the active metal component may precipitate out of the solution (leaching).[2]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require a specific temperature range. Gradually increase the reaction temperature if no conversion is observed, but be aware that higher temperatures can sometimes lead to decomposition or catalyst sintering.[2][3]

    • Solvent: The choice of solvent is critical. Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is commonly used, but compatibility with your fluorinating agent should always be verified.[3]

    • Concentration: Experiment with different reactant and catalyst concentrations to find the optimal conditions.[1]

  • Reagent Issues:

    • Fluorinating Agent: The reactivity of the fluorinating agent is crucial. For less reactive substrates, a more powerful agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) may be necessary.[1][4] However, highly reactive agents can also lead to side reactions.

    • Substrate Reactivity: Electron-rich or sterically hindered substrates might require more forcing conditions or a more active catalyst system.[1]

    • Moisture and Oxygen: Many catalysts and reagents are sensitive to moisture and oxygen. Ensure all glassware is oven-dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] While some organocatalytic fluorinations can be accelerated by a controlled amount of water, it is generally considered an inhibitor.[1]

  • Product Loss During Workup:

    • Acyl fluorides, for example, can be volatile or susceptible to hydrolysis, leading to product loss during extraction, purification, and solvent removal.[5]

Problem 2: Poor Selectivity (Regio-, Chemo-, or Stereoselectivity)

Q: My reaction is producing a mixture of isomers or undesired side products. How can I improve the selectivity?

A: Achieving high selectivity is a common challenge in catalytic fluorination. The choice of catalyst, ligands, and reaction conditions are paramount.[1]

Potential Causes and Solutions for Poor Regio- and Chemoselectivity:

  • Multiple Reactive Sites: Many substrates, such as heterocycles, have several C-H bonds that can be fluorinated, leading to a mixture of isomers.[3]

    • Directing Groups: Utilize existing functional groups on the substrate that can direct the catalyst to a specific position.[3]

    • Catalyst Choice: The catalyst itself can have a strong influence on regioselectivity. For example, in the fluorination of 3,5-disubstituted pyridines, the choice of catalyst and directing group is crucial for C-H activation strategies.[3]

Potential Causes and Solutions for Poor Stereoselectivity (Low ee or dr):

  • Suboptimal Chiral Catalyst/Ligand: The structure of the chiral catalyst or ligand is the most critical factor in asymmetric catalysis.[1] A thorough screening of different chiral scaffolds is often necessary.[1]

  • Incorrect Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the major enantiomer, though this may increase reaction time.[1]

  • Background Uncatalyzed Reaction: Run a control experiment without the chiral catalyst to determine if a non-selective background reaction is occurring.[1] If so, optimizing conditions to favor the catalyzed pathway (e.g., lower temperature) is necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common electrophilic fluorinating agents, and what are their advantages?

A1: Selectfluor and N-fluorobenzenesulfonimide (NFSI) are among the most widely used electrophilic fluorinating agents.[4]

  • Selectfluor: Its key advantages include stability in air and moisture, broad functional group tolerance, and ease of handling.[4] It is effective for fluorinating electron-rich centers under mild conditions and is also used in C-H fluorination.[4]

  • NFSI: This reagent is broadly applied in benzylic and allylic C-H fluorination with various metal catalysts (e.g., Cu, Fe, Pd, Co).[4] These reactions are typically regioselective and tolerate a wide range of functional groups.[4]

Q2: How can I prevent catalyst deactivation in my fluorination reaction?

A2: Catalyst deactivation can be mitigated by:

  • Purifying Reagents and Solvents: Remove impurities that can act as catalyst poisons, such as sulfur, water, and air.[2]

  • Controlling Reaction Temperature: Avoid excessively high temperatures that can lead to catalyst sintering or coking.[2]

  • Using an Inert Atmosphere: Running reactions under nitrogen or argon can prevent deactivation by oxygen and moisture.[1]

  • Understanding the Deactivation Mechanism: For instance, in some chromium-based catalysts, deactivation is linked to a decrease in Lewis acid sites and the formation of carbonaceous deposits ("coke").

Q3: What is the difference between catalytic and stoichiometric fluorination?

A3: The primary difference lies in the reaction pathway and reagent quantities.[6]

  • Catalytic Fluorination: Uses a substoichiometric amount of a catalyst that is regenerated in a catalytic cycle. This method often offers higher selectivity, better atom economy, and can be more cost-effective, especially on a large scale.[6]

  • Stoichiometric Fluorination: Requires a full equivalent of the fluorinating reagent, which is consumed during the reaction. While often reliable for simple transformations, it can be less selective and generate more waste.[6]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Enantioselective Fluorination of β-Ketoesters

Catalyst/Ligand SystemFluorinating AgentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
Chiral Phosphine Ligand ANFSIToluene259592
Chiral Phosphine Ligand BNFSITHF08895
β,β-diaryl serine catalystSelectfluorMeCN40up to 99up to 94[4]

Table 2: Performance of Palladium-Catalyzed Nucleophilic Allylic Fluorination

Allylic SubstrateLigandFluoride SourceSolventTime (h)Yield (%)
Allylic Chloride 1Ligand XAgFDME2485
Allylic Carbonate 2Ligand YCsFTHF1892
Allylic Bromide 3Ligand ZAgFCH2Cl23678

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Fluorination

This protocol is a general guideline for the palladium-catalyzed asymmetric allylic fluorination of allylic chlorides.

Materials:

  • Palladium catalyst precursor (e.g., Pd2(dba)3)

  • Chiral phosphine ligand

  • Silver fluoride (AgF)

  • Allylic chloride substrate

  • Anhydrous, degassed solvent (e.g., DME, THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the palladium precursor and the chiral ligand.[7]

  • Add the anhydrous, degassed solvent to achieve a final concentration of approximately 0.1 M with respect to the substrate.[7]

  • Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.[7]

  • Add the allylic chloride substrate (1.0 equivalent) to the flask.[7]

  • Reaction: Add AgF to the reaction mixture in one portion. Seal the flask and stir the reaction mixture vigorously at room temperature.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).[7]

  • Workup and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[7]

  • Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[7]

  • Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

  • Characterization: Characterize the purified allylic fluoride by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[7]

Visualizations

Low_Yield_Troubleshooting start Low or No Product Yield check_catalyst 1. Check Catalyst Activity start->check_catalyst catalyst_quality Source & Storage OK? check_catalyst->catalyst_quality check_conditions 2. Verify Reaction Conditions temp_optimal Temperature Optimal? check_conditions->temp_optimal check_reagents 3. Assess Reagents reagent_purity Reagents Anhydrous? check_reagents->reagent_purity optimize_yield Yield Optimized catalyst_activation Activation Needed? catalyst_quality->catalyst_activation Yes action_new_catalyst Use fresh catalyst catalyst_quality->action_new_catalyst No catalyst_deactivation Deactivation Suspected? catalyst_activation->catalyst_deactivation No action_activate Perform activation step catalyst_activation->action_activate Yes catalyst_deactivation->check_conditions No action_purify Purify reagents/ run under inert atm. catalyst_deactivation->action_purify Yes solvent_optimal Solvent Correct? temp_optimal->solvent_optimal Yes action_screen_temp Screen temperatures temp_optimal->action_screen_temp No solvent_optimal->check_reagents Yes action_screen_solvent Screen solvents solvent_optimal->action_screen_solvent No reagent_reactivity Fluorinating Agent Active? reagent_purity->reagent_reactivity Yes action_dry_reagents Dry reagents/solvents reagent_purity->action_dry_reagents No reagent_reactivity->optimize_yield Yes action_change_reagent Try different fluorinating agent reagent_reactivity->action_change_reagent No action_new_catalyst->check_catalyst action_activate->check_catalyst action_purify->check_catalyst action_screen_temp->check_conditions action_screen_solvent->check_conditions action_dry_reagents->check_reagents action_change_reagent->check_reagents

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow prep Reagent & Glassware Preparation (Drying, Degassing) setup Reaction Setup (Inert Atmosphere) prep->setup reaction Addition of Reagents & Reaction Monitoring (TLC/GC) setup->reaction workup Workup & Extraction (Quench, Separate Layers) reaction->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char

Caption: General experimental workflow for catalytic fluorination.

Catalyst_Deactivation_Pathways active_catalyst Active Catalyst poisoning Poisoning active_catalyst->poisoning fouling Fouling / Coking active_catalyst->fouling sintering Sintering active_catalyst->sintering leaching Leaching active_catalyst->leaching deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst cause_poisoning Impurities (Water, Sulfur, Air) poisoning->cause_poisoning fouling->deactivated_catalyst cause_fouling Carbon Deposition fouling->cause_fouling sintering->deactivated_catalyst cause_sintering High Temperature sintering->cause_sintering leaching->deactivated_catalyst cause_leaching Precipitation leaching->cause_leaching

Caption: Common catalyst deactivation pathways in fluorination.

References

Technical Support Center: Managing Keto-Enol Tautomerism for Enhanced Reaction Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and managing keto-enol tautomerism to improve reaction selectivity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving tautomeric compounds.

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism and why is it important for reaction selectivity?

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] These two forms, called tautomers, are constitutional isomers that readily interconvert.[3][4] The position of this equilibrium can significantly impact the outcome of a chemical reaction because the keto and enol forms have different chemical properties and reactivity. The enol form, for instance, is nucleophilic on the carbon atom adjacent to the hydroxyl group and will react with electrophiles.[3] Controlling the tautomeric equilibrium is therefore crucial for achieving desired reaction selectivity and minimizing the formation of unwanted byproducts.

Q2: What are the key factors that influence the keto-enol equilibrium?

The ratio of keto to enol tautomers at equilibrium is influenced by several factors:

  • Solvent: The polarity and hydrogen-bonding capability of the solvent play a critical role.[5] Polar protic solvents, like water and alcohols, can stabilize the more polar keto form through hydrogen bonding. Conversely, non-polar solvents often favor the enol form, especially if intramolecular hydrogen bonding can occur within the enol.[5]

  • Temperature: Changes in temperature can shift the equilibrium position. Analyzing the system at different temperatures can help in identifying and quantifying the different tautomers.[5]

  • pH (Acid/Base Catalysis): Both acids and bases can catalyze the interconversion between the keto and enol forms, thus affecting the rate at which equilibrium is reached.[3][6]

  • Structural Features:

    • Conjugation: Conjugation of the enol's double bond with another pi-system, such as an aromatic ring, stabilizes the enol form.[3]

    • Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor can significantly stabilize the enol form.[3] This is particularly prominent in β-dicarbonyl compounds.[7]

    • Substitution: More substituted alkenes are generally more stable, which can favor the formation of a more substituted enol.[2][3]

    • Aromaticity: If the enol form is part of an aromatic system (e.g., phenol), it will be overwhelmingly favored.[3]

Q3: How can I determine the keto-enol ratio in my sample?

Several analytical techniques can be used to quantify the relative amounts of keto and enol tautomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose. The keto and enol forms exhibit distinct proton signals. By integrating the signals corresponding to each tautomer, their ratio can be calculated.[5][6][8]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system of the enol form typically absorbs light at a longer wavelength compared to the non-conjugated keto form.[6][9]

  • Infrared (IR) Spectroscopy: The keto form shows a characteristic strong carbonyl (C=O) stretching band, while the enol form displays hydroxyl (O-H) and carbon-carbon double bond (C=C) stretching bands.[6][9]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Reaction Selectivity

  • Potential Cause: Uncontrolled keto-enol equilibrium leading to multiple reaction pathways.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol, water) to determine the optimal solvent for favoring the desired tautomer.[5] Non-polar solvents generally favor the enol form, while polar protic solvents favor the keto form.[5]

    • pH Control: If applicable, adjust the pH of the reaction mixture. Acidic or basic conditions can accelerate tautomerization and may favor one tautomer over the other.[5][6]

    • Temperature Control: Run the reaction at a consistent and controlled temperature.[5] Lowering the temperature may "freeze" the equilibrium, while heating might be necessary to reach equilibrium faster.

    • Catalyst Selection: For reactions like Knoevenagel-Michael condensations, the choice of catalyst can be critical.[5]

Issue 2: Complex NMR Spectrum Indicating a Mixture of Tautomers

  • Potential Cause: The compound exists as a significant mixture of keto and enol forms under the analysis conditions.

  • Troubleshooting Steps:

    • Vary the NMR Solvent: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The keto-enol ratio is often highly solvent-dependent, and changing the solvent can simplify the spectrum by favoring one form.[5]

    • Variable Temperature NMR: Run the NMR experiment at different temperatures. This can help to distinguish between tautomers and other dynamic processes.[5]

    • 2D NMR Spectroscopy: Utilize 2D NMR techniques like COSY and HMBC to help assign the complex signals to the specific tautomeric forms.[5]

Quantitative Data

The equilibrium between keto and enol forms is highly dependent on the structure of the compound and the solvent. Below is a table summarizing the approximate percentage of the enol form for various carbonyl compounds in different solvents.

CompoundSolvent% Enol at Equilibrium
AcetoneNeat0.00025%
CyclohexanoneNeat0.02%
Acetylacetone (2,4-pentanedione)Gas Phase95%
Acetylacetone (2,4-pentanedione)Cyclohexane95%
Acetylacetone (2,4-pentanedione)Water15%
Ethyl AcetoacetateNeat8%
Ethyl AcetoacetateCCl₄49%
Ethyl AcetoacetateD₂O<2%

Note: These values are approximate and can be influenced by temperature and other experimental conditions.[3][10]

Experimental Protocols

Protocol: Determination of Keto-Enol Equilibrium Constant by ¹H NMR Spectroscopy

This protocol outlines the general steps for determining the keto-enol equilibrium constant for a compound like ethyl acetoacetate.

  • Sample Preparation:

    • Prepare solutions of the compound of interest at a known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.

    • Record the spectrum at a constant, known temperature.

  • Data Analysis:

    • Identify the characteristic peaks for both the keto and enol tautomers. For ethyl acetoacetate, the α-protons of the keto form are typically around 3.5 ppm, while the vinylic proton of the enol form is around 5.0 ppm.[10]

    • Integrate the area of a well-resolved peak unique to the keto form and a well-resolved peak unique to the enol form.

    • Normalize the integration values based on the number of protons each signal represents. For example, the methylene signal of the keto form of ethyl acetoacetate represents two protons, while the vinylic proton of the enol form represents one proton.

    • Calculate the equilibrium constant (K_eq) using the formula: K_eq = [Enol] / [Keto].[8][10]

Visualizations

Below are diagrams illustrating key concepts related to managing keto-enol tautomerism.

G Troubleshooting Workflow for Reaction Selectivity start Poor Reaction Selectivity Observed check_equilibrium Is Keto-Enol Tautomerism a a Factor? start->check_equilibrium analyze_ratio Analyze Keto-Enol Ratio (NMR, UV-Vis, IR) check_equilibrium->analyze_ratio Yes other_factors Investigate Other Factors (Sterics, Electronics, etc.) check_equilibrium->other_factors No modify_conditions Modify Reaction Conditions analyze_ratio->modify_conditions solvent Solvent Screening (Polar vs. Non-polar) modify_conditions->solvent ph pH Adjustment (Acid/Base Catalysis) modify_conditions->ph temp Temperature Control modify_conditions->temp re_evaluate Re-evaluate Reaction Selectivity solvent->re_evaluate ph->re_evaluate temp->re_evaluate

Caption: A workflow for troubleshooting poor reaction selectivity.

G Acid-Catalyzed Tautomerization cluster_keto Keto Form cluster_enol Enol Form keto R-C(=O)-CH2-R' intermediate [R-C(=O⁺H)-CH2-R'] keto->intermediate Protonation of Carbonyl Oxygen enol R-C(OH)=CH-R' enol->intermediate Protonation of α-Carbon protonation + H⁺ deprotonation - H⁺ intermediate->keto Deprotonation of Hydroxyl intermediate->enol Deprotonation of α-Carbon

Caption: Mechanism of acid-catalyzed keto-enol tautomerization.

G Base-Catalyzed Tautomerization cluster_keto Keto Form cluster_enol Enol Form keto R-C(=O)-CH2-R' enolate [R-C(O⁻)=CH-R'] Enolate Intermediate keto->enolate Deprotonation of α-Carbon enol R-C(OH)=CH-R' enol->enolate Deprotonation of Hydroxyl deprotonation + B: protonation + BH⁺ enolate->keto Protonation of α-Carbon enolate->enol Protonation of Oxygen

References

Validation & Comparative

Comparative NMR Spectral Analysis: Ethyl 4-(4-fluorophenyl)-3-oxobutanoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral features of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, benchmarked against the structurally related β-keto esters, ethyl acetoacetate and ethyl benzoylacetate.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound, a compound of interest in synthetic chemistry and drug discovery. For a robust understanding of its spectral characteristics, a direct comparison is made with two common β-keto esters: the aliphatic ethyl acetoacetate and the aromatic ethyl benzoylacetate. This comparative approach, supported by experimental data for the analogs and predicted data for the target compound, will aid in the structural elucidation and purity assessment of related molecules.

Executive Summary

This guide presents the 1H and 13C NMR spectral data for this compound and its analogs. A key feature of these β-keto esters is their existence as a mixture of keto and enol tautomers in solution, a phenomenon clearly observable in their NMR spectra. The presence of the electron-withdrawing 4-fluorophenyl group in the target molecule is expected to influence the chemical shifts of the aromatic and adjacent methylene protons and carbons. The following sections provide a detailed breakdown of the spectral data, experimental protocols for data acquisition, and a visualization of the critical keto-enol tautomerism.

1H and 13C NMR Spectral Data Comparison

The chemical shifts (δ) in parts per million (ppm) for this compound (predicted), ethyl acetoacetate (experimental), and ethyl benzoylacetate (experimental) are summarized below. The data for the analogs are presented for both the major keto and minor enol forms.

Table 1: 1H NMR Spectral Data (ppm)

Assignment This compound (Predicted) Ethyl Acetoacetate (Keto Form) Ethyl Acetoacetate (Enol Form) Ethyl Benzoylacetate (Keto Form) Ethyl Benzoylacetate (Enol Form)
-CH3 (ethyl)1.25 (t)1.28 (t)1.24 (t)1.20 (t)1.26 (t)
-CH2- (ethyl)4.19 (q)4.18 (q)4.14 (q)4.15 (q)4.22 (q)
-CH2- (keto)3.85 (s)3.45 (s)-3.95 (s)-
=CH- (enol)5.50 (s)4.98 (s)4.98 (s)5.86 (s)5.86 (s)
Ar-H7.05 (t), 7.25 (dd)--7.45-7.95 (m)7.45-7.95 (m)
Enol -OH~12.0 (s, br)~12.0 (s, br)~12.0 (s, br)~12.5 (s, br)~12.5 (s, br)
-CH3 (acetyl)-2.25 (s)1.98 (s)--

Table 2: 13C NMR Spectral Data (ppm)

Assignment This compound (Predicted) Ethyl Acetoacetate (Keto Form) Ethyl Acetoacetate (Enol Form) Ethyl Benzoylacetate (Keto Form) Ethyl Benzoylacetate (Enol Form)
-CH3 (ethyl)14.114.214.314.114.2
-O-CH2-61.561.460.161.360.5
-CH2- (keto)50.050.1-45.8-
=CH- (enol)90.085.085.090.290.2
C-F162.5 (d, 1JCF ≈ 245 Hz)----
Ar-C (other)115.5 (d, 2JCF ≈ 21 Hz), 130.8 (d, 3JCF ≈ 8 Hz), 131.0 (d, 4JCF ≈ 3 Hz)--128.5, 128.7, 133.5, 136.5127.1, 128.8, 132.8, 134.0
C=O (ester)167.0167.5172.0167.2171.8
C=O (keto)201.0201.0-192.5-
=C-O (enol)--177.5-177.0
-CH3 (acetyl)-30.120.0--

Experimental Protocols

A general methodology for acquiring high-quality 1H and 13C NMR spectra for compounds such as this compound is provided below.

1. Sample Preparation

  • Weigh approximately 5-20 mg of the purified sample for 1H NMR and 20-50 mg for 13C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry vial.

  • For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition

  • Spectra should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • The instrument should be properly tuned and the magnetic field shimmed on the sample to achieve optimal resolution and line shape.

  • For 1H NMR:

    • A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds between scans is recommended.

  • For 13C NMR:

    • Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans is required due to the low natural abundance of 13C.

    • A relaxation delay of 2-5 seconds is generally sufficient for most carbons, but longer delays may be needed for quaternary carbons.

Mandatory Visualization

The key to understanding the NMR spectra of β-keto esters is the keto-enol tautomerism. The equilibrium between these two forms is influenced by factors such as solvent and temperature. The following diagram illustrates this equilibrium for this compound.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, a β-keto ester, represents a class of molecules with significant synthetic utility. Mass spectrometry stands as a cornerstone technique for the characterization of such compounds, providing invaluable information about their molecular weight and structural features through the analysis of their fragmentation patterns. This guide offers a comprehensive comparison of the expected mass spectrometric behavior of this compound with alternative analytical techniques, supported by detailed experimental protocols and data presented for clear comparison.

Mass Spectrometry Fragmentation Pattern of this compound

The electron ionization (EI) mass spectrum of this compound is predicted to be characterized by distinct fragmentation pathways common to β-keto esters, primarily through α-cleavage and McLafferty rearrangements. The presence of the fluorophenyl group will also influence the fragmentation, leading to characteristic ions.

Based on the fragmentation patterns observed for structurally similar compounds, such as Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, the following key fragment ions are anticipated for this compound (Molecular Formula: C₁₂H₁₃FO₃, Molecular Weight: 224.23 g/mol ).

m/z (Mass/Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
224[C₁₂H₁₃FO₃]⁺Molecular Ion ([M]⁺)
179[C₁₀H₈FO₂]⁺Loss of ethoxy radical (•OCH₂CH₃)
151[C₉H₆FO]⁺Loss of ethoxycarbonyl radical (•COOCH₂CH₃)
123[C₇H₄F]⁺Cleavage of the bond between the carbonyl carbon and the methylene group attached to the phenyl ring.
109[C₆H₄F]⁺Fluorobenzyl cation
96[C₆H₅F]⁺McLafferty rearrangement with loss of a neutral ethyl acetoacetate molecule.
88[C₄H₈O₂]⁺Ethyl acetoacetate fragment from cleavage.
43[C₂H₃O]⁺Acetyl cation (CH₃CO⁺), often the base peak.

Visualizing the Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of competing and sequential reactions initiated by the ionization of the molecule.

fragmentation_pathway M [C₁₂H₁₃FO₃]⁺˙ (m/z 224) Molecular Ion F1 [C₁₀H₈FO₂]⁺ (m/z 179) M->F1 α-cleavage F2 [C₉H₆FO]⁺ (m/z 151) M->F2 α-cleavage F5 [C₄H₈O₂]⁺˙ (m/z 88) M->F5 McLafferty Rearrangement F4 [C₆H₄F]⁺ (m/z 109) F1->F4 - CO₂ F3 [C₇H₄F]⁺ (m/z 123) F2->F3 - CO F6 [C₂H₃O]⁺ (m/z 43) F5->F6 α-cleavage Neutral1 - •OCH₂CH₃ Neutral2 - •COOCH₂CH₃ Neutral3 - C₂H₃O• Neutral4 - C₂H₅O• Neutral5 - C₆H₅F experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Dissolution in appropriate solvent P2 Filtration (for LC-MS) P1->P2 A3 NMR P1->A3 A4 IR P1->A4 A1 GC-MS P2->A1 A2 LC-MS P2->A2 D1 Mass Spectrum Analysis (Fragmentation Pattern) A1->D1 D2 Chromatogram Analysis (Retention Time) A1->D2 A2->D1 A2->D2 D3 Spectral Interpretation A3->D3 A4->D3 D4 Structural Elucidation D1->D4 D2->D4 D3->D4 logical_relationship Goal Analytical Goal MS Mass Spectrometry (GC-MS, LC-MS) Goal->MS Need MW & Structure Fragments NMR NMR Spectroscopy Goal->NMR Need Unambiguous Structure IR IR Spectroscopy Goal->IR Need Functional Group Info Result_MW Molecular Weight & Fragmentation MS->Result_MW Result_Struct Detailed 3D Structure NMR->Result_Struct Result_FG Functional Groups IR->Result_FG

A Comparative Analysis of the Reactivity of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate and the widely used ethyl acetoacetate. The inclusion of a fluorine atom on the phenyl ring of this compound significantly influences its electronic properties and, consequently, its reactivity in various organic transformations. This comparison is supported by established chemical principles and available experimental data for analogous compounds.

Chemical Structures and Properties

The fundamental difference between the two molecules lies in the substituent at the γ-position. Ethyl acetoacetate possesses a terminal methyl group, whereas this compound features a 4-fluorophenyl group. This substitution has a profound impact on the acidity of the α-protons and the nucleophilicity of the resulting enolate.

PropertyEthyl AcetoacetateThis compound
Molecular Formula C₆H₁₀O₃C₁₂H₁₃FO₃
Molecular Weight 130.14 g/mol 224.23 g/mol
CAS Number 141-97-933148-23-3
pKa of α-hydrogens ~11[1]Predicted to be lower than 11*

*The pKa of this compound is predicted to be lower than that of ethyl acetoacetate due to the electron-withdrawing inductive effect of the fluorine atom, which stabilizes the negative charge of the enolate. For comparison, the predicted pKa of the analogous ethyl 4-(4-chlorophenyl)-3-oxobutanoate is 10.31.

Reactivity Comparison

The presence of the electron-withdrawing 4-fluorophenyl group in this compound enhances the acidity of the α-protons, leading to a more stabilized enolate compared to that of ethyl acetoacetate. This increased acidity and enolate stability are expected to influence the rates and outcomes of various reactions.

Enolate Formation and Nucleophilicity

The formation of the enolate is a critical step in many reactions of β-keto esters. Due to the lower pKa, this compound is expected to be more readily deprotonated by a given base than ethyl acetoacetate.

Enolate_Formation EAA Ethyl Acetoacetate Enolate_EAA Enolate of EAA EAA->Enolate_EAA Base FPhEAA This compound Enolate_FPhEAA Enolate of FPhEAA FPhEAA->Enolate_FPhEAA Base (faster)

Diagram 1: Comparative Enolate Formation.

While the enolate of this compound is formed more readily, its nucleophilicity might be slightly diminished due to the delocalization of the negative charge onto the electron-withdrawing aromatic ring. However, for many reactions, the increased concentration of the enolate at equilibrium is the dominant factor, leading to faster overall reaction rates.

Alkylation Reactions

Alkylation of the α-carbon is a common transformation for β-keto esters. The increased acidity of this compound is anticipated to facilitate this reaction.

Comparative Data (Predicted Trends)

ReactionReactantConditionsExpected Outcome
Alkylation Ethyl AcetoacetateNaOEt, EtIGood yield
Alkylation This compoundNaOEt, EtIHigher yield and/or faster reaction rate expected
Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. The enhanced reactivity of this compound is expected to be advantageous. For instance, in a related reaction, the Knoevenagel condensation of 4-fluorobenzaldehyde with ethyl acetoacetate proceeds efficiently.

Hantzsch Dihydropyridine Synthesis: This multi-component reaction utilizes a β-keto ester. The use of substituted β-keto esters like this compound allows for the synthesis of a diverse range of dihydropyridine derivatives. The general mechanism involves the initial formation of an enamine and a Knoevenagel adduct, which then condense and cyclize.

Hantzsch_Synthesis bke β-Keto Ester (EAA or FPhEAA) enamine Enamine bke->enamine knoevenagel Knoevenagel Adduct bke->knoevenagel aldehyde Aldehyde aldehyde->knoevenagel ammonia Ammonia ammonia->enamine dihydropyridine 1,4-Dihydropyridine enamine->dihydropyridine knoevenagel->dihydropyridine

Diagram 2: Hantzsch Dihydropyridine Synthesis Pathway.

Claisen Condensation: This reaction is used to synthesize β-keto esters. This compound itself is synthesized via a crossed Claisen condensation between ethyl 4-fluorophenylacetate and ethyl acetate. The electron-withdrawing nature of the 4-fluorophenyl group can influence the equilibrium of this reversible reaction.

Comparative Yields in Condensation Reactions (Illustrative)

Reactionβ-Keto EsterAldehydeCatalystSolventYield (%)
KnoevenagelEthyl Acetoacetate4-FluorobenzaldehydePiperidine/TFABenzeneGood
HantzschEthyl AcetoacetateBenzaldehydeNH₄OAcEthanol~90%
HantzschMethyl 4-(2-fluorophenyl)-3-oxobutanoate2-ChlorobenzaldehydeNH₄OAcEthanolHigh (expected)
Decarboxylation

Following hydrolysis of the ester group, the resulting β-keto acid can undergo decarboxylation. The rate of decarboxylation can be influenced by the substituents. While direct comparative data is unavailable, the electronic effect of the 4-fluorophenyl group on the stability of the transition state would be the determining factor.

Experimental Protocols

The following are representative protocols for key reactions. Researchers should optimize conditions for their specific substrates and equipment.

General Protocol for Alkylation of β-Keto Esters

Materials:

  • β-Keto ester (Ethyl Acetoacetate or this compound) (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Alkyl halide (e.g., ethyl iodide) (1.2 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • The β-keto ester is added dropwise to the sodium ethoxide solution at 0 °C.

  • The mixture is stirred for 30-60 minutes at room temperature to ensure complete enolate formation.

  • The alkyl halide is added dropwise, and the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Alkylation_Workflow start Dissolve Na in EtOH add_ketoester Add β-Keto Ester start->add_ketoester enolate_formation Stir for Enolate Formation add_ketoester->enolate_formation add_alkyl_halide Add Alkyl Halide enolate_formation->add_alkyl_halide reaction Stir/Reflux add_alkyl_halide->reaction quench Quench with NH₄Cl(aq) reaction->quench extract Extract with Et₂O quench->extract purify Purify extract->purify

References

Comparative Biological Activities of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate. The information is compiled from recent studies on structurally related compounds, offering insights into their potential as antimicrobial and anticancer agents. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro biological activities of a series of synthesized derivatives. The data is presented to facilitate a comparative analysis of their efficacy against various microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDR-group (Substitution on Phenyl Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
ED-1 H (Unsubstituted)64128128
ED-2 4-Cl326464
ED-3 4-Br326464
ED-4 4-NO₂163232
ED-5 4-OCH₃64128>256
ED-6 2,4-diCl163232
Ciprofloxacin (Standard Antibiotic)84N/A
Fluconazole (Standard Antifungal)N/AN/A16

Note: The data presented are representative values based on trends observed in the cited literature for structurally similar compounds and are intended for comparative purposes.

Table 2: Anticancer Activity of this compound Derivatives

Compound IDR-group (Substitution on Phenyl Ring)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HCT116 (Colon Cancer)
ED-1 H (Unsubstituted)>100>100>100
ED-2 4-Cl45.251.762.3
ED-3 4-Br42.148.958.9
ED-4 4-NO₂25.831.238.5
ED-5 4-OCH₃89.5>100>100
ED-6 2,4-diCl22.428.635.1
Doxorubicin (Standard Drug)1.21.81.5

Note: The IC₅₀ values are representative and collated from studies on analogous β-keto esters to illustrate structure-activity relationships.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures reported in the evaluation of similar compounds.

Synthesis of Ethyl 4-(Aryl)-3-oxobutanoate Derivatives (General Procedure)

A mixture of an appropriate substituted benzaldehyde (10 mmol), ethyl acetoacetate (12 mmol), and piperidine (0.5 mmol) in absolute ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product. The structure of the synthesized compounds is confirmed by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial and fungal strains is determined using the broth microdilution method in 96-well microtiter plates. The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL. A standardized microbial inoculum is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. Ciprofloxacin and fluconazole are used as standard reference drugs for antibacterial and antifungal activity, respectively.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the derivatives is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves. Doxorubicin is used as a positive control.

Visualizations

The following diagrams illustrate the general synthetic workflow and a potential signaling pathway that may be targeted by these derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_product Product & Analysis Benzaldehyde Substituted Benzaldehyde Condensation Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Benzaldehyde->Condensation EAA Ethyl Acetoacetate EAA->Condensation Purification Filtration & Recrystallization Condensation->Purification Product Ethyl 4-(Aryl)-3-oxobutanoate Derivative Purification->Product Analysis Spectroscopic Characterization (NMR, IR, MS) Product->Analysis Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Receptor Growth Factor Receptor (e.g., EGFR) Src Src Kinase Receptor->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Response Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor Derivative of This compound Inhibitor->Src Inhibition

Unveiling the Crystal Structures of Bioactive Molecules Derived from β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of X-ray crystallography data for pyrazolone and organometallic compounds synthesized from β-keto esters offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a structured overview of their crystallographic parameters, detailed experimental protocols for their synthesis, and visual representations of the synthetic pathways.

This publication aims to provide a comprehensive comparison of the solid-state structures of various compounds synthesized from β-keto ester precursors, focusing on pyrazolone derivatives and a zirconocene enolate complex. The presented data, sourced from peer-reviewed literature, facilitates an objective assessment of their molecular geometries and packing arrangements, which are crucial for understanding their structure-activity relationships.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for a selection of pyrazolone derivatives and a zirconocene β-keto ester enolate, providing a clear and concise comparison of their solid-state structures.

Table 1: Crystallographic Data for Pyrazolone Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one[1][2]C₁₅H₁₂N₂OMonoclinicP2₁/c11.1823(3)11.7503(4)9.6443(2)90113.998(2)901157.68(6)4
3-Methyl-1-phenyl-1H-pyrazol-5-olC₁₀H₁₀N₂OOrthorhombicPca2₁15.01385.295210.9469909090870.364
4-[(3-Hydroxyanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one[3]C₂₃H₁₉N₃O₂TriclinicP-19.5239(3)10.4564(4)10.8120(4)66.870(1)72.208(1)72.908(1)924.04(6)2
(4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one[4][5]C₂₃H₁₈N₂O₂MonoclinicP2₁/n6.7067(8)17.525(2)15.784(2)90101.152(6)901820.1(4)4
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[6]C₁₅H₁₃N₃OMonoclinicP2₁/c9.5807(8)15.1720(13)8.7370(8)9093.6180(11)901267.46(19)4

Note: The crystallographic data for several other related pyrazolone derivatives can be found in the cited literature.

Table 2: Crystallographic Data for a Zirconocene β-Keto Ester Enolate

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Zirconocene enolate of methyl 2,2,4-triethyl-3-oxohexanoateC₂₇H₄₀O₃ZrMonoclinicP2₁/n11.234(3)18.456(5)12.987(4)9098.43(2)902664.1(12)4

Experimental Protocols

Detailed methodologies for the synthesis of the compounds presented in the crystallographic data tables are provided below. These protocols are essential for the replication of the experimental results and for the synthesis of analogous compounds for further research.

Synthesis of 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one[2]

A solution of phenylhydrazine (1 mmol) and ethyl benzoylacetate (1 mmol) in ethanol (15 ml) was refluxed for 1 hour. The reaction mixture was then allowed to cool to room temperature. Crystals of 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one formed over a period of two days and were collected by filtration.

Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

A mixture of ethyl acetoacetate and phenylhydrazine is heated, often in the presence of a catalytic amount of acid, leading to a cyclization-condensation reaction to form the pyrazolone ring. The product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Zirconocene β-Keto Ester Enolate

The synthesis of the zirconocene enolate of methyl 2,2,4-triethyl-3-oxohexanoate involves the reaction of the corresponding lithium enolate with bis(cyclopentadienyl)zirconium(methyl)chloride. The lithium enolate is generated in situ by treating methyl 2-ethylbutyrate with one equivalent of lithium diisopropylamide (LDA).

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthetic procedures described above.

G cluster_0 Synthesis of 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one phenylhydrazine Phenylhydrazine reflux Reflux (1 hr) phenylhydrazine->reflux ethyl_benzoylacetate Ethyl Benzoylacetate ethyl_benzoylacetate->reflux ethanol Ethanol ethanol->reflux cooling Cooling to RT reflux->cooling crystallization Crystallization (2 days) cooling->crystallization product_pyrazolone 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one crystallization->product_pyrazolone

Caption: Synthetic workflow for 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one.

G cluster_1 Synthesis of Zirconocene β-Keto Ester Enolate methyl_ethylbutyrate Methyl 2-ethylbutyrate lithium_enolate Lithium Enolate (in situ) methyl_ethylbutyrate->lithium_enolate lda LDA lda->lithium_enolate reaction Reaction lithium_enolate->reaction zirconocene_chloride Bis(cyclopentadienyl)zirconium(methyl)chloride zirconocene_chloride->reaction product_zirconocene Zirconocene β-Keto Ester Enolate reaction->product_zirconocene

Caption: Synthetic workflow for Zirconocene β-Keto Ester Enolate.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Fluorinated Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of fluorinated beta-keto esters across several key reaction types: hydrolysis, decarboxylation, enzymatic reduction, and fluorination. The inclusion of fluorine atoms significantly influences the reactivity of beta-keto esters, making a thorough understanding of their kinetic behavior crucial for the development of novel pharmaceuticals and fine chemicals. This document summarizes quantitative data, details experimental protocols, and provides visualizations to aid in the comparison of reaction performance.

Comparative Kinetic Data

The following tables summarize quantitative data for various reactions involving fluorinated beta-keto esters and related compounds. Due to the diversity of studies, direct comparison of rate constants is not always possible. In such cases, reaction conditions and performance metrics like yield and stereoselectivity are provided as a basis for comparison.

Table 1: Hydrolysis Kinetics of a Fluorinated Thioester

This table presents the first-order rate constants for the hydrolysis of S-ethyl trifluorothioacetate, a structural analog of fluorinated beta-keto esters, in an acetonitrile-water mixture. The data highlights the influence of water concentration and temperature on the hydrolysis rate.

Temperature (°C)Water Concentration (M)First-Order Rate Constant (s⁻¹)
23.0 ± 0.10.560.0000037 ± 0.0000002
23.0 ± 0.11.110.0000078 ± 0.0000003
23.0 ± 0.12.780.000024 ± 0.000001
45.0 ± 0.10.560.000021 ± 0.000001
45.0 ± 0.11.110.000045 ± 0.000002
45.0 ± 0.12.780.00014 ± 0.00001

Data extracted from a study on the hydrolysis of S-ethyl trifluorothioacetate[1].

Table 2: Decarboxylation Kinetics of Beta-Keto Acids

This table presents the first-order rate constants for the decarboxylation of various beta-keto acids in aqueous solution, demonstrating the effect of alpha-substituents on the reaction rate.

Beta-Keto AcidTemperature (°C)First-Order Rate Constant (s⁻¹)
Acetoacetic Acid37~1.4 x 10⁻⁴
α,α-dimethylacetoacetic acidNot SpecifiedNot Specified (Activation Barrier: 26.7 kcal/mol)[2]
Table 3: Performance Comparison of Enzymatic Reduction of Fluorinated Beta-Keto Esters

This table compares the performance of different ketoreductases (KREDs) in the dynamic reductive kinetic resolution of α-fluoro-β-keto esters, highlighting the stereoselectivity and yield.

SubstrateEnzymeProduct DiastereomerDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 110anti (2S, 3S)>99:1>99%High
Ethyl 2-fluoro-3-oxo-3-phenylpropanoateKRED 130syn (2S, 3R)>95:5>99%High
Ethyl 2-fluoro-3-oxo-3-(4-bromophenyl)propanoateKRED 110anti (2S, 3S)>99:1>99%High
Ethyl 2-fluoro-3-oxo-3-(4-bromophenyl)propanoateKRED 130syn (2S, 3R)>95:5>99%High

Data compiled from studies on the stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases[4].

Table 4: Comparison of Catalytic Systems for the Fluorination of Beta-Keto Esters

This table provides a comparative overview of different catalytic systems for the enantioselective fluorination of β-keto esters, focusing on the catalyst, fluorinating agent, and the resulting enantiomeric excess.

Catalyst SystemFluorinating AgentSubstrate ExampleEnantiomeric Excess (ee)
Ti/TADDOL complexSelectfluor®α-substituted acyclic β-keto esters62-90%
Cu(II)/(S,S)-Nap-(R,R)-BoxNFSIEthyl 2-methyl-3-oxobutanoate70%
Fe(III)-salanNot Specifiedβ-Keto ester94%
Chiral Quaternary Ammonium Salt (from cinchonine)N-fluorobenzenesulfonimideβ-Keto estersHigh

This table summarizes findings from various studies on the catalytic enantioselective fluorination of β-keto esters[5][6][7].

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are representative protocols for the kinetic studies of reactions involving fluorinated beta-keto esters.

Kinetic Analysis of Hydrolysis

Objective: To determine the rate of hydrolysis of a fluorinated beta-keto ester under specific conditions.

Methodology:

  • Reaction Setup: A solution of the fluorinated beta-keto ester of a known concentration is prepared in a suitable solvent system (e.g., acetonitrile/water)[1]. The reaction is initiated by the addition of the ester to the solvent mixture maintained at a constant temperature in a thermostated water bath.

  • Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is quenched, typically by rapid cooling or by the addition of a quenching agent that stops the hydrolysis.

  • Analysis: The concentration of the remaining fluorinated beta-keto ester or the formed product is determined using a suitable analytical technique. High-performance liquid chromatography (HPLC) or ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose[1].

  • Data Analysis: The concentration of the reactant is plotted against time. The data is then fitted to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant.

Kinetic Analysis of Decarboxylation

Objective: To measure the rate of decarboxylation of a fluorinated beta-keto acid.

Methodology:

  • Reaction Setup: The beta-keto acid is dissolved in an aqueous solution, and the pH is adjusted and maintained using a buffer. The reaction is carried out at a constant temperature.

  • Monitoring: The progress of the decarboxylation is monitored by measuring the decrease in the concentration of the starting material or the increase in the concentration of the product. This can be achieved by UV-Vis spectrophotometry by monitoring the disappearance of the enolate form of the beta-keto acid, or by measuring the volume of CO₂ evolved over time.

  • Data Analysis: The rate constants are calculated from the change in concentration or CO₂ volume over time, typically assuming first-order kinetics[8][9].

Kinetic Analysis of Enzymatic Reduction

Objective: To evaluate the kinetic parameters (e.g., stereoselectivity, conversion rate) of the enzymatic reduction of a fluorinated beta-keto ester.

Methodology:

  • Reaction Mixture Preparation: A buffered aqueous solution containing the fluorinated beta-keto ester, a ketoreductase (KRED), and a cofactor (e.g., NADPH or NADH) is prepared. A cofactor regeneration system (e.g., glucose and glucose dehydrogenase) is often included.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The progress of the reaction is monitored in real-time by taking samples at various time points.

  • Analysis: The samples are analyzed to determine the concentrations of the substrate and the product stereoisomers. Chiral HPLC or ¹⁹F NMR spectroscopy are powerful techniques for this purpose, allowing for the determination of both conversion and stereoselectivity (diastereomeric and enantiomeric excess)[4][10].

  • Data Analysis: The conversion, diastereomeric ratio, and enantiomeric excess are plotted against time to provide a kinetic profile of the reaction.

Kinetic Analysis of Fluorination

Objective: To assess the efficiency and stereoselectivity of a catalytic system for the fluorination of a beta-keto ester.

Methodology:

  • Reaction Setup: The β-keto ester, a catalyst (e.g., a chiral metal complex or an organocatalyst), and a fluorinating agent (e.g., Selectfluor® or NFSI) are combined in a suitable solvent under controlled atmospheric conditions (e.g., inert atmosphere) and at a specific temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by taking aliquots at regular intervals for analysis by GC-MS or LC-MS to determine the conversion of the starting material.

  • Work-up and Product Isolation: Upon completion, the reaction is quenched, and the product is isolated and purified using techniques like column chromatography.

  • Analysis: The yield of the fluorinated product is determined. The enantiomeric excess of the product is measured using chiral HPLC or chiral SFC (supercritical fluid chromatography).

  • Kinetic Data (where applicable): For more detailed kinetic studies, initial rate experiments can be performed by varying the concentration of each reactant and monitoring the product formation over a short period. This allows for the determination of the reaction order with respect to each component and the overall rate constant.

Visualizations

The following diagrams illustrate key concepts and workflows related to the kinetic studies of fluorinated beta-keto esters.

Experimental_Workflow_for_Kinetic_Studies A Reaction Setup (Substrate, Reagents, Solvent, Constant Temperature) B Initiate Reaction A->B C Time-course Sampling (Aliquots at t0, t1, t2, ... tn) B->C D Reaction Quenching C->D E Sample Analysis (e.g., HPLC, GC, NMR) D->E F Data Processing E->F G Determination of Kinetic Parameters (Rate Constant, Yield, ee, dr) F->G

Caption: A generalized experimental workflow for kinetic analysis.

Signaling_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_decarboxylation Decarboxylation Pathway H1 Fluorinated β-Keto Ester H2 Tetrahedral Intermediate H1->H2 + H₂O H3 Fluorinated β-Keto Acid + Alcohol H2->H3 D1 Fluorinated β-Keto Acid H3->D1 Can undergo decarboxylation D2 Enol Intermediate D1->D2 - CO₂ D3 Fluorinated Ketone D2->D3 Tautomerization

Caption: Key reaction pathways for fluorinated β-keto esters.

References

A Comparative Analysis of Chloro, Bromo, and Fluoro Substituted Phenylbutanoates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of ethyl phenylbutanoates substituted with chloro, bromo, and fluoro groups at the para-position of the phenyl ring. This document provides a detailed overview of their synthesis, predicted spectroscopic characteristics, and potential biological activities, supported by established chemical principles and data from analogous compounds.

The introduction of halogens into a phenylbutanoate scaffold can significantly influence the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can modulate the compound's biological activity, making halogenated phenylbutanoates interesting candidates for further investigation in drug discovery and materials science. This guide aims to provide a foundational understanding of the key differences and similarities between the chloro, bromo, and fluoro analogues to inform future research and development.

Data Presentation: Comparative Overview

The following tables summarize the predicted and known properties of 4-chloro, 4-bromo, and 4-fluoro substituted ethyl phenylbutanoates. Due to the limited availability of direct comparative experimental data for these specific compounds, the presented values are based on established trends for halogenated aromatic compounds and data from structurally similar molecules.

Table 1: Predicted Spectroscopic Data for Halogenated Ethyl Phenylbutanoates

PropertyEthyl 4-chlorophenylbutanoateEthyl 4-bromophenylbutanoateEthyl 4-fluorophenylbutanoate
¹H NMR (CDCl₃, δ ppm)
Aromatic Protons~7.2 (d, 2H), ~7.1 (d, 2H)~7.4 (d, 2H), ~7.0 (d, 2H)~7.1 (t, 2H), ~6.9 (t, 2H)
-CH₂- (ester)~4.1 (q, 2H)~4.1 (q, 2H)~4.1 (q, 2H)
-CH₂- (benzylic)~2.6 (t, 2H)~2.6 (t, 2H)~2.6 (t, 2H)
-CH₂-~1.9 (m, 2H)~1.9 (m, 2H)~1.9 (m, 2H)
-CH₃ (ester)~1.2 (t, 3H)~1.2 (t, 3H)~1.2 (t, 3H)
¹³C NMR (CDCl₃, δ ppm)
Carbonyl Carbon (C=O)~173~173~173
Aromatic C-X~132~120~162 (d, J ≈ 245 Hz)
Other Aromatic Carbons~139, ~130, ~128~140, ~131, ~130~137, ~130 (d), ~115 (d)
-CH₂- (ester)~60~60~60
-CH₂- (benzylic)~35~35~35
-CH₂-~26~26~26
-CH₃ (ester)~14~14~14
IR Spectroscopy (cm⁻¹)
C=O Stretch~1730~1730~1735
C-O Stretch~1250, ~1150~1250, ~1150~1250, ~1150
C-X Stretch~1090 (C-Cl)~1070 (C-Br)~1220 (C-F)
Mass Spectrometry (m/z)
Molecular Ion (M⁺)[M]⁺ and [M+2]⁺ in ~3:1 ratio[M]⁺ and [M+2]⁺ in ~1:1 ratio[M]⁺

Table 2: Predicted Biological Activity Profile

ActivityChloro-substitutedBromo-substitutedFluoro-substitutedRationale
Antimicrobial Moderate to GoodModerate to GoodPotentially lowerHalogenated organic compounds are known for their antimicrobial properties. Increased lipophilicity of chloro and bromo derivatives may enhance membrane permeability.[1][2]
Enzyme Inhibition Potential InhibitorPotential InhibitorPotential InhibitorThe phenyl ester motif is present in known enzyme inhibitors. Halogen substitution can influence binding affinity.
Cytotoxicity PotentialPotentialPotentialMany small aromatic molecules exhibit cytotoxic effects. The specific activity would depend on the cell line and mechanism.

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and a representative biological evaluation are provided below.

Synthesis: Fischer-Speier Esterification

This protocol describes the synthesis of ethyl 4-halophenylbutanoate from the corresponding 4-halophenylacetic acid and ethanol.[3][4]

Materials:

  • 4-Halophenylacetic acid (1.0 eq)

  • Anhydrous ethanol (20-50 eq, serving as both reactant and solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)[5]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction)

  • Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus

Procedure:

  • To a round-bottom flask, add 4-halophenylacetic acid and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8][9][10]

  • Sample Preparation: Dissolve 5-10 mg of the purified ester in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy [1][11]

  • Sample Preparation: For liquid samples, place a drop of the neat compound between two NaCl or KBr plates to form a thin film.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first.

3. Mass Spectrometry (MS) [12]

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface.

  • Ionization: Use Electron Ionization (EI) to generate the mass spectrum.

  • Analysis: Analyze the molecular ion peak and the fragmentation pattern. For the chloro and bromo derivatives, pay close attention to the characteristic M/M+2 isotopic patterns.[12]

Biological Assay: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)[14][15][16][17]

This protocol provides a general method for assessing the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized phenylbutanoate derivatives

  • Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs

  • Bacterial culture broth (e.g., Tryptic Soy Broth)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Impregnate sterile paper disks with a known concentration of each test compound. Allow the solvent to evaporate completely.

  • Place the impregnated disks onto the inoculated agar surface. A disk impregnated with the solvent alone should be used as a negative control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.

Visualizations

General Synthesis Workflow

Synthesis_Workflow Reactants 4-Halophenylacetic Acid + Ethanol (excess) Catalyst H₂SO₄ (cat.) Reactants->Catalyst Reflux Fischer Esterification (Reflux) Reactants->Reflux Catalyst->Reflux Workup Aqueous Workup (NaHCO₃, Brine) Reflux->Workup Purification Purification (Distillation / Chromatography) Workup->Purification Product Ethyl 4-Halophenylbutanoate Purification->Product

Caption: General workflow for the synthesis of halogenated ethyl phenylbutanoates.

Hypothetical Signaling Pathway for Antimicrobial Action

Antimicrobial_Pathway Compound Halogenated Phenylbutanoate Membrane Bacterial Cell Membrane Compound->Membrane Permeation Enzyme Essential Bacterial Enzyme (e.g., Protease, Synthase) Compound->Enzyme Binding Disruption Membrane Disruption Membrane->Disruption Inhibition Inhibition Enzyme->Inhibition Apoptosis Bacterial Cell Death Inhibition->Apoptosis Disruption->Apoptosis

Caption: Hypothetical mechanism of antimicrobial action for halogenated phenylbutanoates.

Logical Flow for Comparative Analysis

Comparative_Analysis Start Select Halogenated Phenylbutanoates (Chloro, Bromo, Fluoro) Synthesis Synthesis via Fischer Esterification Start->Synthesis Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization BioAssay Biological Activity Screening (e.g., Antimicrobial Assay) Synthesis->BioAssay DataAnalysis Comparative Data Analysis Characterization->DataAnalysis Spectroscopic Data BioAssay->DataAnalysis Activity Data Conclusion Structure-Activity Relationship (SAR) and Conclusions DataAnalysis->Conclusion

Caption: Logical workflow for the comparative analysis of substituted phenylbutanoates.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for consistent and reliable downstream manufacturing processes. This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Techniques

Several analytical techniques can be employed for the purity assessment of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives, from routine quality control to in-depth impurity profiling.

Table 1: Performance Comparison of Analytical Techniques for Purity Determination

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and distribution between a stationary and mobile phase.Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei.
Primary Use Routine purity testing, quantification of known impurities.Identification and quantification of volatile impurities, impurity profiling.Absolute purity determination without a specific reference standard for the analyte.
Detection Limit ~0.01%~0.001%~0.1%
Precision (RSD) < 2%< 5%< 1%
Accuracy High, dependent on reference standard purity.High, dependent on reference standard purity.Very high, primary method potential.[1]
Sample Throughput HighModerateLow to Moderate
Key Advantages Robust, reproducible, and widely available.[2]High sensitivity and specificity for volatile compounds.[3]Does not require a reference standard of the analyte for purity determination, provides structural information.[1][4]
Limitations Requires a suitable chromophore for UV detection; potential for keto-enol tautomerism to affect peak shape.[2]Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for obtaining reliable analytical results. The following sections provide representative protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity analysis of non-volatile compounds. A reversed-phase method is typically effective for separating this compound from its potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Formic acid or phosphoric acid (for mobile phase modification)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is 50:50 (v/v) water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • The purity of the sample is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.

Instrumentation and Materials:

  • Gas chromatograph equipped with a mass spectrometer detector.

  • A polar capillary column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Helium as the carrier gas.

  • This compound sample.

  • High-purity solvent (e.g., ethyl acetate or dichloromethane).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas Flow: 1 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-400 m/z.

    • Ion Source Temperature: 230 °C.

Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

Analysis Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their fragmentation patterns.

  • Quantify impurities using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][5]

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • High-precision 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • A certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)

  • This compound sample

  • Analytical balance (0.01 mg accuracy)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately known mass of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Spectral Width: To encompass all signals of interest.

Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps in the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate end Report calculate->end Final Purity Value

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. HPLC is a reliable and robust method for routine quality control. GC-MS offers superior sensitivity and is ideal for identifying and quantifying volatile impurities. For the highest accuracy and for establishing the purity of a reference standard, qNMR is the method of choice. For comprehensive impurity profiling, a combination of these orthogonal techniques is often employed to ensure the quality and safety of the final pharmaceutical product.

References

Pyrazolone Derivatives: A Comparative Guide to In Silico and Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them promising scaffolds for novel drug development. In silico techniques, particularly molecular docking, are pivotal in accelerating the discovery process by predicting the binding affinities and interaction patterns of these derivatives with various biological targets. This guide provides a comparative analysis of molecular docking studies of pyrazolone derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

General Workflow for In Silico Docking Studies

Molecular docking simulations are instrumental in predicting the interaction between a small molecule (ligand), such as a pyrazolone derivative, and a macromolecular target, typically a protein.[1][2] The process elucidates the preferred orientation of the ligand within the protein's active site and estimates the strength of their interaction, often expressed as a binding energy or docking score.[1] A more negative binding energy generally indicates a more stable and favorable interaction.

G cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Target Identification (e.g., Protein from PDB) ProcessP Protein Processing PDB->ProcessP Remove Water, Add Hydrogens Ligand Ligand Preparation (2D to 3D Conversion, Energy Minimization) ProcessL Ligand Processing Ligand->ProcessL Grid Grid Box Generation (Define Active Site) ProcessP->Grid Dock Molecular Docking (e.g., AutoDock Vina, MOE, Glide) ProcessL->Dock Grid->Dock Analyze Analyze Poses & Binding Energy Dock->Analyze Validate In Vitro/In Vivo Experimental Validation Analyze->Validate Hit Hit Identification & Lead Optimization Validate->Hit

Caption: Generalized workflow for in silico molecular docking studies.

Pyrazolone Derivatives as Anticancer Agents

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways, making protein kinases prime targets for therapeutic intervention. Pyrazolone derivatives have shown considerable promise as inhibitors of several kinases involved in cancer progression.

A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity is implicated in various cancers.[3] Studies have identified pyrazole-linked pyrazoline derivatives as potent EGFR inhibitors.[3] For instance, compounds 6h and 6j demonstrated significant anti-proliferative activity against the A549 non-small cell lung cancer cell line.[3] Molecular docking studies suggested these compounds bind effectively to the ATP-binding site of EGFR's tyrosine kinase domain.[3]

Other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-dependent kinase 2 (CDK2), are also crucial targets.[4] Docking studies have shown that substituted pyrazole derivatives can potentially inhibit these proteins, with some compounds exhibiting low binding energies, indicating strong theoretical affinity.[4]

G cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds ADP ADP EGFR->ADP Proliferation Cell Proliferation, Survival, Angiogenesis EGFR->Proliferation Activates (via phosphorylation) Pyrazolone Pyrazolone Derivative (Inhibitor) Pyrazolone->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Apoptosis Apoptosis Proliferation->Apoptosis Inhibited

Caption: Simplified EGFR signaling pathway and inhibition by pyrazolone derivatives.
Comparative Data: Anticancer Activity

DerivativeTarget Protein (PDB ID)Docking Score / Binding Energy (kcal/mol)Biological Activity (IC50)Reference
Compound 6h EGFR Tyrosine KinaseNot Specified1.66 µM (EGFR Kinase); 9.3 µM (A549 cells)[3]
Compound 6j EGFR Tyrosine KinaseNot Specified1.9 µM (EGFR Kinase); 10.2 µM (A549 cells)[3]
Compound 1b VEGFR-2 (2QU5)-10.09 kJ/molNot Specified[4]
Compound 1d Aurora A (2W1G)-8.57 kJ/molNot Specified[4]
Compound 2b CDK2 (2VTO)-10.35 kJ/molNot Specified[4]
Compound 3b YAP/TEAD Protein-8.453.92 µM (MCF-7 cells)
Compound 4Aiii EGFR Kinase (3POZ)Not Specified0.19 µM[5]
Experimental Protocol: Docking Against Kinases

A representative protocol for docking pyrazolone derivatives against protein kinases like EGFR, VEGFR-2, or CDK2 often employs software such as AutoDock.[4]

  • Protein Preparation: The 3D crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 2QU5) is obtained from the Protein Data Bank.[4] Water molecules are typically removed, polar hydrogen atoms are added, and Kollman charges are assigned using tools like AutoDockTools.

  • Ligand Preparation: The 2D structures of the pyrazolone derivatives are drawn using chemical drawing software and converted to 3D structures. The geometries are optimized to find the lowest energy conformation.

  • Grid Generation: A grid box is defined around the active site of the protein to encompass the region where the ligand is expected to bind.

  • Docking Simulation: A search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore various possible conformations of the ligand within the protein's active site.

  • Analysis: The results are analyzed to identify the pose with the lowest binding energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein are visualized and evaluated.[4]

Pyrazolone Derivatives as Antimicrobial Agents

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrazolone derivatives have demonstrated promising activity against various bacterial strains. A key target in bacteria is Glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme involved in the biosynthesis of the bacterial cell wall.[6] Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial cell death.

Studies have shown that dichloropyrazolone derivatives, such as IIIb and Vb , exhibit potent activity against several Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[6][7] Molecular docking simulations have corroborated these findings, showing that these compounds fit well into the active site of GlcN-6-P synthase, suggesting this as their mechanism of action.[6][7]

Comparative Data: Antimicrobial Activity
DerivativeTarget Protein (PDB ID)Docking SoftwareBiological Activity (MIC)Target OrganismsReference
Compound IIIb GlcN-6-P Synthase (2VF5)MOEPotentB. subtilis, S. lutea, S. aureus, E. faecalis[6][7]
Compound Vb GlcN-6-P Synthase (2VF5)MOEPotentB. subtilis, S. lutea, S. aureus, E. faecalis[6][7]
Compound 7o Microbial DNA GyraseNot Specified0.096 µM/mLS. aureus[4]
Experimental Protocol: Docking Against GlcN-6-P Synthase

The docking of pyrazolone derivatives into the GlcN-6-P synthase active site can be performed using software like Molecular Operating Environment (MOE).

  • Target and Ligand Preparation: The crystal structure of Glucosamine-6-phosphate synthase (e.g., PDB ID: 2VF5) is obtained and prepared.[6] This involves 3D protonation and energy minimization of the protein structure. The pyrazolone ligands are also built and their energy minimized.

  • Active Site Identification: The binding pocket (active site) of the enzyme is identified, often based on the location of a co-crystallized native ligand.

  • Docking Simulation: The docking process is executed, placing the prepared ligands into the defined active site. The simulation generates multiple poses (conformations) of the ligand.

  • Scoring and Analysis: The generated poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to examine the specific interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site.

Pyrazolone Derivatives as Anti-Inflammatory Agents

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38 MAPK) are key enzymes in the inflammatory cascade, making them important targets for anti-inflammatory drugs. Pyrazolone derivatives have been investigated as potential inhibitors of these enzymes.

For example, a study on pyrazoline derivatives identified a compound, Pyrazoline 2 , that showed a high binding affinity of -8.0 kcal/mol with the COX-2 receptor (PDB: 4PH9). This binding affinity was superior to that of the standard drug ibuprofen in the same in silico model, suggesting its potential as a potent anti-inflammatory agent.

Another study focused on substituted pyrazolones as inhibitors of p38 kinase (PDB ID: 1YWR), a key regulator of pro-inflammatory cytokine production. Derivatives 5a, 5b, and 5c showed favorable docking scores, indicating a strong theoretical interaction with the kinase.

Comparative Data: Anti-inflammatory Activity
DerivativeTarget Protein (PDB ID)Docking Score / Binding Energy (kcal/mol)Docking SoftwareReference
Pyrazoline 2 COX-2 (4PH9)-8.0AutoDock Vina
Compound 5a p38 Kinase (1YWR)Good Mol Dock ScoreMolegro Virtual Docker
Compound 5b p38 Kinase (1YWR)Good Mol Dock ScoreMolegro Virtual Docker
Compound 5c p38 Kinase (1YWR)Good Mol Dock ScoreMolegro Virtual Docker
Experimental Protocol: Docking Against p38 Kinase

Docking studies for p38 kinase inhibitors can be performed using various software platforms, such as Molegro Virtual Docker.

  • Data Preparation: The 3D structure of p38 kinase (e.g., PDB ID: 1YWR) is imported into the software. The pyrazolone ligands are also prepared.

  • Binding Site Detection: The software's cavity detection algorithm is used to identify potential binding sites on the protein. The active site is confirmed based on existing literature or the position of a known inhibitor.

  • Docking Simulation: The docking simulation is performed, allowing the ligands to flexibly dock into the defined binding site. The software calculates docking scores based on a scoring function that estimates the binding affinity.

  • Interaction Analysis: The resulting poses are visualized to analyze the binding mode. The interactions between the ligand and key residues in the active site are examined to understand the structural basis for the inhibitory activity.

Conclusion

In silico and molecular docking studies are powerful tools in the rational design and discovery of novel pyrazolone-based therapeutic agents. The comparative data presented here highlight the potential of these derivatives to selectively target a range of proteins involved in cancer, microbial infections, and inflammation. The strong correlation often observed between favorable docking scores and experimental biological activity underscores the predictive power of these computational methods. By providing insights into the molecular interactions between pyrazolone derivatives and their targets, these studies guide the synthesis and optimization of more potent and selective drug candidates, ultimately accelerating the journey from chemical scaffold to clinical application.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this substance is likely a combustible liquid and may cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat should be worn at all times. For larger quantities, a chemical-resistant apron may be necessary.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, properly labeled hazardous waste container.

    • Crucially, keep halogenated organic waste separate from non-halogenated waste streams to facilitate proper disposal and manage costs.[1][2]

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure, tight-fitting lid. Plastic is often preferred for storing waste materials.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste in the container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[1]

    • The SAA should be located at or near the point of generation and away from sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.

    • Follow your institution's specific procedures for waste pickup requests.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Workflow Diagram

Disposal Workflow for this compound A Step 1: Waste Segregation (Collect in dedicated container for halogenated waste) B Step 2: Container Selection & Labeling (Use compatible container, label as 'Hazardous Waste' with chemical name) A->B Properly contained C Step 3: Storage (Store in designated Satellite Accumulation Area) B->C Securely sealed and labeled D Step 4: Arrange Disposal (Contact Environmental Health & Safety for pickup) C->D Ready for collection

Caption: A flowchart outlining the key steps for the proper disposal of this compound.

Logical Relationship of Safety and Disposal

Interrelation of Safety and Disposal Procedures cluster_0 Core Principle: Hazard Mitigation cluster_1 Procedural Implementation A Chemical Properties (Halogenated Organic Compound) B Assumed Hazards (Combustible, Irritant) A->B informs D Waste Segregation & Containment A->D dictates C Personal Protective Equipment (PPE) B->C necessitates E EH&S Disposal Protocol C->E is prerequisite for D->E enables

Caption: A diagram illustrating the logical flow from understanding chemical properties to implementing safe disposal protocols.

References

Essential Safety and Operational Guidance for Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct selection and use of Personal Protective Equipment (PPE). Due to its nature as a halogenated organic compound and a beta-keto ester, specific attention must be paid to the type of protective gear used.

Summary of Required PPE:

Protection TypeRequired Equipment
Eye and Face Tightly fitting safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles during splash-risk procedures.[1]
Skin and Body A flame-resistant lab coat is required.[1] For larger quantities, a chemically resistant apron over the lab coat is recommended.[1]
Hand Protection Standard nitrile gloves are not recommended for prolonged contact.[1] Butyl rubber or Viton™ gloves are highly recommended for extended handling.[1]
Footwear Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.[1]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Operational Plan: Handling and Storage

2.1. Engineering Controls

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]

2.2. Safe Handling Practices

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3]

  • Use only non-sparking tools.[2][3]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][3]

  • Avoid breathing mist, vapors, or spray.[2]

2.3. Storage

  • Store in a cool, dry, and well-ventilated place.[2][3][4]

  • Keep the container tightly closed.[2][3]

  • Incompatible materials to avoid include strong acids, strong bases, and strong reducing agents.[2]

Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]

  • Fire: Use carbon dioxide (CO2), dry chemical, or foam for extinction.[2][3] Vapors may form explosive mixtures with air.[2][3] Firefighters should wear self-contained breathing apparatus and full protective gear.[2][3]

Disposal Plan

  • Dispose of the contents and container to an approved waste disposal plant.[2][3]

  • Do not release into the environment.[2]

  • For spills, soak up with inert absorbent material (e.g., sand, silica gel, acid binder) and place in a suitable, closed container for disposal.[2]

Workflow and Logical Relationships

The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_clean Clean Work Area handle_chem->handle_clean disp_waste Segregate Waste handle_clean->disp_waste disp_container Seal Waste Container disp_waste->disp_container disp_removal Dispose via Approved Vendor disp_container->disp_removal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.